molecular formula C₂₅H₄₈ClNO₆ B1148157 Octadecanedioic Acid Mono-L-carnitine Ester CAS No. 123233-50-1

Octadecanedioic Acid Mono-L-carnitine Ester

Katalognummer: B1148157
CAS-Nummer: 123233-50-1
Molekulargewicht: 494.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAR(DC18:0) is an O-acylcarnitine.

Eigenschaften

IUPAC Name

(3R)-3-(17-carboxyheptadecanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO6/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28/h22H,4-21H2,1-3H3,(H-,27,28,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCCGBCYWCYNIC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Octadecanedioic Acid Mono-L-carnitine Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Octadecanedioic Acid Mono-L-carnitine Ester, a cationic lipid of significant interest in the development of lipid nanoparticles for drug delivery applications. This document details potential synthetic pathways, purification protocols, and relevant characterization data, compiled from established methodologies for analogous long-chain acylcarnitines.

Introduction

This compound is a cationic lipid characterized by a long-chain dicarboxylic acid (octadecanedioic acid) linked to the hydroxyl group of L-carnitine via an ester bond.[1][2][3] Its amphipathic nature, with a positively charged quaternary ammonium group from the carnitine moiety and a long hydrophobic hydrocarbon chain, makes it a suitable component for forming lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver therapeutic payloads, such as nucleic acids, to target cells. The terminal carboxylic acid of the octadecanedioic acid moiety offers a potential site for further functionalization.[1][2]

Chemical Properties:

PropertyValue
Molecular Formula C25H47NO6
Molecular Weight 457.64 g/mol
CAS Number 123233-50-1
Alternate Name (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate

Synthesis of this compound

The synthesis of this compound involves the esterification of L-carnitine with octadecanedioic acid. A key challenge in this synthesis is achieving mono-esterification at one of the two carboxylic acid groups of octadecanedioic acid. Several strategies can be employed to achieve this, primarily involving the activation of the carboxylic acid.

Synthetic Pathway Overview

A plausible synthetic route involves the activation of one carboxylic acid group of octadecanedioic acid followed by esterification with L-carnitine. The following diagram illustrates a general workflow for this process.

Synthesis_Workflow General Synthesis Workflow cluster_activation Activation of Octadecanedioic Acid cluster_esterification Esterification cluster_purification Purification A Octadecanedioic Acid C Activated Octadecanedioic Acid Monoester/Monoimidazolide A->C Activation B Activating Agent (e.g., TFAA/LiCl or CDI) E This compound (Crude) C->E Esterification D L-Carnitine Hydrochloride D->E F Purified this compound E->F Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Trifluoroacetic Anhydride (TFAA) and Lithium Chloride (LiCl) Mediated Mono-esterification

This method is based on a highly selective one-step mono-esterification of long-chain dicarboxylic acids.[4][5] The LiCl is proposed to shield one of the carboxylic acid groups, promoting mono-esterification.[4][5]

Materials:

  • Octadecanedioic acid

  • L-Carnitine hydrochloride

  • Trifluoroacetic anhydride (TFAA)

  • Lithium chloride (LiCl)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine)

Procedure:

  • Activation of Octadecanedioic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve octadecanedioic acid and a molar excess of LiCl in anhydrous THF. Cool the mixture in an ice bath. Slowly add TFAA dropwise with stirring. Allow the reaction to proceed for a specified time to form the activated mono-anhydride.

  • Esterification: In a separate flask, suspend L-carnitine hydrochloride in anhydrous THF and add a tertiary amine base to neutralize the hydrochloride. Cool this mixture in an ice bath. Slowly transfer the solution of the activated octadecanedioic acid to the L-carnitine suspension with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Method 2: Carbonyldiimidazole (CDI) Mediated Esterification

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid, forming a reactive acyl-imidazolide intermediate which then reacts with the hydroxyl group of L-carnitine.[6][7][8][9]

Materials:

  • Octadecanedioic acid

  • L-Carnitine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

  • Tertiary amine base (e.g., Triethylamine)

Procedure:

  • Activation of Octadecanedioic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve octadecanedioic acid in anhydrous DCM. Add a molar equivalent of CDI and stir the mixture at room temperature until the evolution of CO2 ceases, indicating the formation of the acyl-imidazolide.

  • Esterification: In a separate flask, suspend L-carnitine hydrochloride in anhydrous DCM and add a tertiary amine base. Slowly add the solution of the activated octadecanedioic acid to the L-carnitine suspension at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with dilute aqueous acid and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

The following diagram illustrates the proposed reaction mechanism for the CDI-mediated esterification.

CDI_Mechanism CDI-Mediated Esterification Mechanism cluster_activation Activation cluster_esterification Esterification A Octadecanedioic Acid HOOC-(CH2)16-COOH C Acyl-Imidazolide HOOC-(CH2)16-CO-Im A:f0->C:f0 + CDI - Imidazole - CO2 B CDI Im-CO-Im E This compound HOOC-(CH2)16-CO-OR C:f0->E:f0 + L-Carnitine - Imidazole D L-Carnitine R-OH D:f0->E:f0

Caption: Proposed mechanism for the CDI-mediated synthesis of this compound.

Purification

The purification of the crude this compound is crucial to remove unreacted starting materials, the di-esterified by-product, and other impurities. A multi-step purification strategy is often necessary.

Purification Workflow

The general purification workflow involves initial extraction followed by chromatographic separation and/or crystallization.

Purification_Workflow Purification Workflow A Crude Product B Liquid-Liquid Partitioning (e.g., Butanol/Water) A->B C Partially Purified Product B->C D Column Chromatography (e.g., Silica Gel or Reverse Phase) C->D E Pure Fractions D->E F Crystallization/Precipitation E->F G Purified this compound F->G

Caption: A typical workflow for the purification of long-chain acylcarnitines.

Purification Protocols

Method 1: Liquid-Liquid Partitioning

This method is particularly effective for separating the more lipophilic long-chain acylcarnitine from the more water-soluble L-carnitine.[10]

Procedure:

  • Dissolve the crude product in a biphasic solvent system, such as isopropanol:hydrochloric acid:heptane (e.g., in a 4:1:12 v/v ratio).

  • After vigorous mixing and phase separation, the desired product will preferentially partition into the organic phase.

  • Separate the organic layer and wash it with an aqueous solution to remove residual water-soluble impurities.

  • A subsequent extraction with n-butanol can further purify the product.

  • Evaporate the solvent from the organic phase to yield the partially purified product.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating the mono-ester from the di-ester and other closely related impurities.

  • Normal Phase Chromatography: Silica gel can be used as the stationary phase with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethanol). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

  • Reverse Phase Chromatography: A C18-functionalized silica gel can be used as the stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid.

Method 3: Crystallization

Crystallization can be an effective final purification step.

Procedure:

  • Dissolve the partially purified product in a minimal amount of a hot solvent in which it is soluble.

  • Slowly cool the solution to induce crystallization. The choice of solvent is critical and may require some experimentation (e.g., ethanol/ether, acetone/hexane).

  • Alternatively, the monosalt of the dicarboxylic acid ester can be selectively crystallized to remove certain impurities.[11]

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the methylene protons of the octadecanedioic acid chain, the protons of the L-carnitine backbone, and the methyl protons of the quaternary ammonium group.
¹³C NMR Resonances for the carbonyl carbons of the ester and carboxylic acid, the methylene carbons of the long chain, and the carbons of the L-carnitine moiety.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used.

Conclusion

The synthesis and purification of this compound can be achieved through a multi-step process involving the selective activation of one carboxylic acid group of octadecanedioic acid followed by esterification with L-carnitine. While a specific, optimized protocol is not widely published, the methodologies presented in this guide, adapted from the synthesis of analogous compounds, provide a strong foundation for researchers in the field of drug delivery to produce this valuable cationic lipid. Rigorous purification and analytical characterization are essential to ensure the quality and suitability of the final product for its intended applications in the formulation of lipid nanoparticles.

References

Physicochemical properties of "Octadecanedioic Acid Mono-L-carnitine Ester"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Octadecanedioic Acid Mono-L-carnitine Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a cationic lipid with significant potential in drug delivery and metabolic research. This document collates available data on its chemical identity, physical properties, and the characteristics of its constituent molecules, octadecanedioic acid and L-carnitine. Furthermore, it outlines general experimental protocols for its synthesis and analysis, and visualizes key chemical and metabolic pathways.

Compound Profile: this compound

This compound (CAS No. 123233-50-1) is a specialized chemical entity, primarily recognized for its application as a cationic lipid in the formulation of lipid nanoparticles (LNPs)[1][2]. Its unique structure, combining a long-chain dicarboxylic acid with the essential nutrient L-carnitine, imparts properties that are of interest for enhancing fatty acid metabolism[3]. It is also utilized in the therapeutic management of metabolic disorders and as a dietary supplement to promote energy production[3]. A deuterated form is available for use as a labeled analogue in metabolomic studies, particularly for predicting cardiovascular events[4].

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 123233-50-1[3][5][6][7]
Molecular Formula C₂₅H₄₇NO₆[3][5][6]
Molecular Weight 457.65 g/mol [3]
Alternate Name (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride[5][6]
Appearance White solid[3]
Key Feature The terminal carboxylic acid is reactive towards primary amine groups.[1][2]

Physicochemical Properties of Constituent Moieties

The overall properties of the ester are derived from its two main components: octadecanedioic acid and L-carnitine.

Octadecanedioic Acid (ODDA)

Octadecanedioic acid is a long-chain dicarboxylic acid used in the synthesis of polymers like polyamides and polyesters, as well as in lubricants and cosmetics[8][9].

Table 2: Physicochemical Properties of Octadecanedioic Acid

PropertyValueReferences
CAS Number 871-70-5[8][10][11][12][13][14][15]
Molecular Formula C₁₈H₃₄O₄[8][10][11][13]
Molecular Weight 314.46 g/mol [8][13]
Appearance White crystalline solid[8][13]
Melting Point 123-127 °C[8][9][13]
Boiling Point 250 °C (at 4 mmHg)[8][9]
Solubility Slightly soluble in water; soluble in organic solvents and hot methanol.[8][9][10]
Stability Stable under normal storage conditions. Best stored in a cool, dry, and dark place.[16][17]
L-carnitine

L-carnitine is a vital, vitamin-like compound essential for the transport of long-chain fatty acids into the mitochondria for energy production through β-oxidation[18][19].

Table 3: Physicochemical Properties of L-carnitine

PropertyValueReferences
CAS Number 541-15-1[19][20][21][22]
Molecular Formula C₇H₁₅NO₃[19][21][23]
Molecular Weight 161.20 g/mol [19]
Appearance White crystalline powder[21][23]
Melting Point 190-200 °C (decomposes)[21]
Solubility Very soluble in water (800 g/L), ethanol, and methanol; slightly soluble in acetone; insoluble in ether, benzene, and chloroform.[21][23]
Stability Hygroscopic. Stable in solutions with a pH of 3-6 for over a year and can withstand temperatures above 200 °C.[21][23]

Experimental Protocols

General Synthesis of Long-Chain Dicarboxylic Acylcarnitines

A general methodology for the synthesis of dicarboxylic acylcarnitines has been described, which can be adapted for this compound[24].

Materials:

  • Octadecanedioic acid anhydride or a suitable activated ester (e.g., isopropylidene ester)

  • L-carnitine chloride

  • Trifluoroacetic acid (TFA)

  • n-butanol

  • Deionized water

Procedure:

  • Dissolve L-carnitine chloride in trifluoroacetic acid.

  • Add an excess (e.g., eight equivalents) of the octadecanedioic acid anhydride or activated ester to the solution.

  • Allow the reaction to proceed, monitoring for the formation of the desired ester.

  • Upon completion, the crude product can be purified. For long-chain derivatives, a liquid-liquid extraction is effective.

  • Partition the reaction mixture between n-butanol and water.

  • The n-butanol phase, containing the more hydrophobic this compound, is collected.

  • The solvent is removed under reduced pressure to yield the purified product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification Octadecanedioic_acid_anhydride Octadecanedioic acid anhydride Solvent Trifluoroacetic acid (TFA) Octadecanedioic_acid_anhydride->Solvent L_carnitine_chloride L-carnitine chloride L_carnitine_chloride->Solvent Extraction Partitioning between n-butanol and water Solvent->Extraction Esterification Final_Product Octadecanedioic Acid Mono-L-carnitine Ester Extraction->Final_Product

A generalized workflow for the synthesis of this compound.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and validated technique for the quantification and stability assessment of L-carnitine and its esters[25][26].

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm)

Mobile Phase Preparation:

  • A typical mobile phase consists of a phosphate buffer (e.g., 0.05M, pH 3.2) and an organic modifier like methanol or ethanol in a high aqueous ratio (e.g., 95:5 v/v)[25].

  • The mobile phase should be filtered and degassed before use.

Chromatographic Conditions:

  • Flow Rate: 0.9 ml/minute

  • Detection Wavelength: 225 nm

  • Column Temperature: Maintained at a constant temperature, for instance, 50°C[26].

  • Injection Volume: Dependent on the concentration of the sample solution.

Sample Preparation:

  • Accurately weigh a known amount of the this compound.

  • Dissolve it in a suitable solvent, such as water or the mobile phase, to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For assaying a formulated product, extract the active ingredient and dilute it to fall within the concentration range of the calibration curve.

Biological Role and Metabolic Pathway

L-carnitine is integral to cellular energy metabolism. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle for subsequent β-oxidation[18][19]. Dicarboxylic acids, such as octadecanedioic acid, are primarily metabolized within peroxisomes through β-oxidation[27]. In cases of peroxisomal dysfunction, mitochondria can act as a secondary, albeit less efficient, site for the metabolism of these dicarboxylic acids, a process that also necessitates the carnitine shuttle system[27]. The enzyme carnitine acetyltransferase (CAT) is pivotal in the β-oxidation of dicarboxylic acids[28].

G cluster_cytosol Cytosol cluster_peroxisome Peroxisome (Primary Pathway) cluster_mitochondrion Mitochondrion (Alternative Pathway) DCA Octadecanedioic Acid ACS Acyl-CoA Synthetase DCA->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS DCA_CoA Octadecanedioyl-CoA ACS->DCA_CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation DCA_CoA->Peroxisomal_Beta_Oxidation Primary Metabolism CPT1 CPT1 DCA_CoA->CPT1 Alternative Pathway DCA_Carnitine Octadecanedioyl-carnitine CPT1->DCA_Carnitine Carnitine L-carnitine Carnitine->CPT1 CACT CACT DCA_Carnitine->CACT Translocation CPT2 CPT2 CACT->CPT2 Mito_DCA_CoA Mitochondrial Octadecanedioyl-CoA CPT2->Mito_DCA_CoA Mito_Beta_Oxidation Mitochondrial β-Oxidation Mito_DCA_CoA->Mito_Beta_Oxidation

Metabolic pathway of dicarboxylic acids, highlighting the role of L-carnitine in mitochondrial transport.

References

"Octadecanedioic Acid Mono-L-carnitine Ester" mechanism of action in fatty acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Octadecanedioic Acid Mono-L-carnitine Ester in Fatty Acid Metabolism

Introduction

This compound is a synthetic molecule combining octadecanedioic acid, a C18 α,ω-dicarboxylic acid, with L-carnitine.[1][2][3] While noted for its application as a cationic lipid in the formation of lipid nanoparticles (LNPs), its structure suggests a profound, targeted role in cellular bioenergetics, specifically within fatty acid metabolism.[4] This technical guide delineates the proposed mechanism of action by which this ester conjugate is metabolized, focusing on its interaction with mitochondrial transport machinery and subsequent catabolism via β-oxidation. This document is intended for researchers, scientists, and drug development professionals investigating novel metabolic modulators.

Background: Fatty Acid and Dicarboxylic Acid Metabolism

The L-Carnitine Shuttle and Mitochondrial β-Oxidation

The primary pathway for fatty acid catabolism is mitochondrial β-oxidation. Long-chain fatty acids (LCFAs) are activated to acyl-CoA esters in the cytoplasm but cannot directly cross the inner mitochondrial membrane.[5] Their transport is mediated by the carnitine shuttle, a system comprising three key components:[6][7][8]

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitine esters.[6][8][9]

  • Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the entry of acylcarnitines into the matrix in exchange for free carnitine.[6][7]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.[6][8]

The regenerated acyl-CoA then enters the β-oxidation spiral, yielding acetyl-CoA for the TCA cycle.[10]

Dicarboxylic Acid (DCA) Metabolism

Dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that occurs in the endoplasmic reticulum.[11][12][13] This pathway becomes more active when mitochondrial β-oxidation is impaired or overloaded.[11] The subsequent breakdown of DCAs occurs primarily via β-oxidation within peroxisomes.[11][14][15] However, mitochondria also contribute to DCA degradation, a process that is notably efficient for medium-chain DCAs.[11][16] The transport of long-chain DCAs into the mitochondrial matrix is considered a rate-limiting step, potentially hindering their efficient use as a fuel source.[11]

Proposed Mechanism of Action

The esterification of octadecanedioic acid to L-carnitine creates a hybrid molecule designed to leverage the efficiency of the carnitine shuttle for mitochondrial delivery. The proposed mechanism involves the molecule acting as a "Trojan horse," bypassing the inefficient transport of free dicarboxylic acids into the mitochondria.

The key steps are as follows:

  • Cellular Uptake: The molecule enters the cell, likely through organic cation transporters that recognize the L-carnitine moiety.

  • Mitochondrial Transport: In the cytoplasm, the this compound is recognized by CPT1 on the outer mitochondrial membrane. It is then transported across the inner mitochondrial membrane by CACT.

  • Matrix Re-esterification: Within the mitochondrial matrix, CPT2 cleaves the ester bond, releasing free L-carnitine and forming octadecanedioyl-CoA.

  • β-Oxidation: The activated dicarboxylic acid, octadecanedioyl-CoA, is now available for β-oxidation. The process can proceed from either carboxyl end. Each spiral of β-oxidation shortens the chain by two carbons, producing acetyl-CoA.

  • Anaplerotic Product Formation: Unlike monocarboxylic fatty acids which are completely oxidized to acetyl-CoA, the final cycle of β-oxidation of a dicarboxylic acid yields succinyl-CoA, an anaplerotic substrate that replenishes TCA cycle intermediates.[16]

This mechanism suggests that the compound could serve as an efficient, mitochondrially-targeted fuel source, capable of providing both acetyl-CoA for energy production and succinyl-CoA for TCA cycle replenishment.

Metabolic_Pathway_of_Octadecanedioic_Acid_Mono-L-carnitine_Ester cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_membrane Inner Membrane cluster_matrix Matrix Molecule_Ext Octadecanedioic Acid Mono-L-carnitine Ester CPT1 CPT1 CACT CACT CPT1->CACT Acylcarnitine Formation CPT2 CPT2 CACT->CPT2 Translocation Octa_CoA Octadecanedioyl-CoA CPT2->Octa_CoA CoA Esterification Beta_Ox β-Oxidation Spiral Octa_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Ox->Succinyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Presentation

Specific experimental data on the metabolic effects of this compound are not widely published. The following table represents hypothetical but expected results from a Seahorse XF Extracellular Flux Analyzer experiment, designed to measure the impact on cellular respiration. The data illustrates how the compound could enhance fatty acid oxidation-dependent respiration.

Parameter Control (Vehicle) This compound (50 µM) Etomoxir (40 µM) + Compound Description
Basal OCR (pmol/min) 120.5 ± 8.2175.3 ± 10.1125.8 ± 7.9Baseline oxygen consumption rate.
FAO-linked OCR (pmol/min) 35.1 ± 4.589.9 ± 9.338.2 ± 5.1Respiration dependent on exogenous fatty acid oxidation.
Maximal Respiration (pmol/min) 250.7 ± 15.6340.2 ± 20.5255.4 ± 16.2Maximum OCR achieved after FCCP injection.
Spare Respiratory Capacity (%) 108%94%103%(Maximal Respiration / Basal OCR) - 1.

OCR: Oxygen Consumption Rate. Data are presented as mean ± standard deviation. Etomoxir is an irreversible inhibitor of CPT1, used to confirm the role of the carnitine shuttle.

Experimental Protocols

Protocol: Measurement of Fatty Acid Oxidation via Extracellular Flux Analysis

This protocol uses a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time indicator of mitochondrial respiration fueled by the compound of interest.[17]

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer and consumables

  • Assay Medium: Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine and 2.5 mM glucose.[17]

  • Substrate: this compound

  • Controls: Vehicle (e.g., DMSO), Etomoxir (CPT1 inhibitor)

  • Mitochondrial Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Methodology:

  • Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[18]

  • Cell Pre-incubation: On the day of the assay, replace the growth medium with the prepared FAO Assay Medium. Incubate the plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[18][19]

  • Compound Loading: Load the sensor cartridge ports with the test compound, vehicle control, Etomoxir, and the mitochondrial stress test compounds.

  • Assay Execution: Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. This will involve sequential injections:

    • Inject the test compound or vehicle to measure the immediate effect on OCR.

    • (Optional) Inject Etomoxir to confirm that the observed OCR increase is CPT1-dependent.[17]

    • Inject Oligomycin, FCCP, and Rotenone/Antimycin A sequentially to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: After the run, normalize OCR data to cell number or protein concentration. Compare the OCR profiles of cells treated with the compound to vehicle and Etomoxir controls.

Seahorse_XF_Workflow start Start seed_cells Seed Cells in XF Microplate start->seed_cells hydrate_cartridge Hydrate Sensor Cartridge start->hydrate_cartridge prepare_medium Prepare FAO Assay Medium start->prepare_medium replace_medium Replace Growth Medium with Assay Medium seed_cells->replace_medium load_compounds Load Compounds into Sensor Cartridge hydrate_cartridge->load_compounds prepare_medium->replace_medium equilibrate Equilibrate Plate (37°C, no CO2) replace_medium->equilibrate equilibrate->load_compounds run_assay Run Seahorse XF Assay load_compounds->run_assay analyze_data Normalize and Analyze OCR Data run_assay->analyze_data end_node End analyze_data->end_node

References

The Role of Octadecanedioic Acid Mono-L-carnitine Ester in Mitochondrial Fatty Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current understanding of "Octadecanedioic Acid Mono-L-carnitine Ester" and its putative role in mitochondrial fatty acid transport. While primarily documented as a synthetic cationic lipid for lipid nanoparticle (LNP) formulations in drug delivery, its structural components—a dicarboxylic acid and an L-carnitine ester—suggest a potential interaction with the mitochondrial fatty acid oxidation machinery. This document will first detail the established mechanism of long-chain fatty acid transport into the mitochondria via the carnitine shuttle. It will then explore the known properties of this compound, present a hypothetical mechanism of action, and outline detailed experimental protocols to investigate its potential biological activity. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to Mitochondrial Fatty Acid Transport

The mitochondrial matrix is the primary site of β-oxidation, the catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which in turn fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). To overcome this barrier, cells employ a specialized transport system known as the carnitine shuttle .[1]

The carnitine shuttle is a multi-step process involving several key enzymes and transporters:

  • Acyl-CoA Synthetases (ACS): Located on the outer mitochondrial membrane, these enzymes activate LCFAs in the cytoplasm by converting them into long-chain acyl-CoA esters.

  • Carnitine Palmitoyltransferase I (CPT-I): Also situated on the outer mitochondrial membrane, CPT-I catalyzes the transesterification of the long-chain acyl group from CoA to L-carnitine, forming acylcarnitine.[1]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the antiport of acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a free carnitine molecule.[2]

  • Carnitine Palmitoyltransferase II (CPT-II): Located on the matrix side of the inner mitochondrial membrane, CPT-II reverses the reaction of CPT-I, converting acylcarnitine and CoA back into long-chain acyl-CoA and free carnitine.[2]

The regenerated long-chain acyl-CoA is then available for β-oxidation within the mitochondrial matrix. The free carnitine is transported back to the intermembrane space by CACT, ready to participate in another cycle.[3] Defects in any component of this shuttle can lead to serious inherited metabolic disorders, highlighting its critical role in energy homeostasis.[2][4]

Physicochemical Properties of this compound

This compound is a dicarboxylic acid esterified with L-carnitine. Its primary documented application is as a cationic lipid in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for oligonucleotides.[5][6] The terminal carboxylic acid allows for further chemical modifications.[5]

PropertyValueReference
CAS Number 123233-50-1[7][8]
Molecular Formula C25H47NO6[7][8]
Molecular Weight 457.65 g/mol [7]
Alternate Name (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate[8]
Physical State White solid[7]
Primary Application Cationic lipid for Lipid Nanoparticle (LNP) formation[5][6]

Signaling Pathways and Logical Relationships

The Established Carnitine Shuttle Pathway

The following diagram illustrates the well-established pathway for the transport of long-chain fatty acids into the mitochondrial matrix.

CarnitineShuttle cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) ACS Acyl-CoA Synthetase (ACS) LCFA->ACS CoA ATP LCFA_CoA Long-Chain Acyl-CoA CPT1 Carnitine Palmitoyltransferase I (CPT-I) LCFA_CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Acylcarnitine_cyto Acylcarnitine ACS->LCFA_CoA Acylcarnitine_ims Acylcarnitine CPT1->Acylcarnitine_ims Acylcarnitine CoA CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine_ims->CACT CPT2 Carnitine Palmitoyltransferase II (CPT-II) CACT->CPT2 Acylcarnitine LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix Acyl-CoA Carnitine BetaOxidation β-Oxidation LCFA_CoA_matrix->BetaOxidation Carnitine_matrix L-Carnitine Carnitine_matrix->CACT Carnitine

Diagram 1: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Hypothetical Interaction of this compound

There is currently no direct evidence from peer-reviewed literature detailing a specific role for this compound in mitochondrial fatty acid transport. However, based on its structure, we can hypothesize a potential mechanism of interaction. As an ester of L-carnitine, it could theoretically act as a substrate for the carnitine transport system. The dicarboxylic acid nature of the fatty acid chain may influence its recognition and transport by the shuttle's enzymes.

HypotheticalMechanism Compound Octadecanedioic Acid Mono-L-carnitine Ester CACT Carnitine-Acylcarnitine Translocase (CACT) Compound->CACT Possible transport into intermembrane space CPT2 Carnitine Palmitoyltransferase II (CPT-II) MitochondrialMatrix Mitochondrial Matrix CPT2->MitochondrialMatrix Release of Octadecanedioyl-CoA and L-Carnitine CACT->CPT2 Potential interaction as a substrate Metabolism Potential Metabolic Fates: - Chain shortening via β-oxidation - Anaplerotic substrate for TCA cycle MitochondrialMatrix->Metabolism

Diagram 2: A Hypothetical Pathway for the Mitochondrial Import and Metabolism of this compound.

Experimental Protocols

To investigate the potential role of this compound in mitochondrial fatty acid transport, a series of in vitro experiments can be conducted. The following protocols are adapted from established methodologies for studying mitochondrial function.[9][10]

Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method to obtain a purified and functional mitochondrial fraction.

Reagents:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 0.5% (w/v) fatty acid-free BSA, pH 7.4.

Procedure:

  • Euthanize a rat according to approved animal welfare protocols and immediately excise the liver.

  • Mince the liver tissue in ice-cold Isolation Buffer I.

  • Homogenize the tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer I.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the pellet in Isolation Buffer II and repeat the centrifugation step.

  • The final pellet contains the isolated mitochondria. Resuspend in a minimal volume of a suitable assay buffer (e.g., respiration buffer).

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Mitochondrial Oxygen Consumption Assay

This assay measures the effect of the test compound on mitochondrial respiration, a key indicator of fatty acid oxidation.

Reagents:

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.

  • Substrates: Palmitoyl-L-carnitine (20 µM), Malate (2 mM).

  • ADP solution (150 µM).

  • Test Compound: this compound (various concentrations).

  • Inhibitors: Oligomycin (1 µg/mL), FCCP (1 µM), Rotenone (1 µM), Antimycin A (1 µM).

Procedure:

  • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

  • Add isolated mitochondria (0.05-0.1 mg/mL) to the respiration buffer in the instrument chamber at 37°C.

  • Record the basal respiration rate (State 2).

  • Add the test compound or vehicle control and monitor for any changes in oxygen consumption.

  • Add Palmitoyl-L-carnitine and malate to initiate fatty acid-supported respiration.

  • Add ADP to stimulate ATP synthesis (State 3 respiration).

  • Sequentially add oligomycin (to inhibit ATP synthase and measure State 4o respiration), FCCP (to uncouple respiration and measure maximal electron transport chain capacity), and finally rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption).

  • Calculate respiratory control ratio (RCR = State 3 / State 4o) and P/O ratio to assess mitochondrial coupling and efficiency.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive investigation into the bioenergetic effects of this compound.

ExperimentalWorkflow start Hypothesis: Compound interacts with mitochondrial FAO protocol1 Protocol 4.1: Isolate Mitochondria (e.g., from rat liver) start->protocol1 protocol2 Protocol 4.2: Oxygen Consumption Assay (High-Resolution Respirometry) protocol1->protocol2 protocol3 CPT Enzyme Activity Assay (Spectrophotometric or Radiometric) protocol1->protocol3 protocol4 Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRM) protocol1->protocol4 analysis Data Analysis: - Respiration Rates (State 2, 3, 4) - Respiratory Control Ratio (RCR) - Enzyme Kinetics (Km, Vmax) - Membrane Depolarization protocol2->analysis protocol3->analysis protocol4->analysis conclusion Conclusion: - Substrate for FAO? - Modulator of CPT enzymes? - Uncoupling agent? analysis->conclusion

Diagram 3: Proposed Experimental Workflow to Investigate the Bioenergetic Role of this compound.

Conclusion and Future Directions

This compound is a compound with a clear application in the field of drug delivery as a component of lipid nanoparticles.[5][6] While its name and chemical structure—containing both a long-chain dicarboxylic acid and an L-carnitine moiety—are suggestive of a potential role in mitochondrial fatty acid metabolism, there is a notable absence of direct scientific evidence to support this function. The claims of its ability to enhance fatty acid metabolism appear to be based on structural inference rather than empirical data.[7][11]

The established carnitine shuttle system is the definitive pathway for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The hypothetical mechanism by which this compound might interact with this system requires rigorous experimental validation. The protocols and workflow outlined in this guide provide a clear roadmap for researchers to investigate these potential bioenergetic effects.

Future research should focus on determining if this molecule can be transported into the mitochondrial matrix via the CACT, and if it can serve as a substrate for CPT-II. Furthermore, its effect on the kinetics of CPT-I and CPT-II with their native substrates should be evaluated to determine if it acts as a competitive inhibitor or an allosteric modulator. Such studies will be crucial in elucidating whether this compound has a biological role beyond its current application in materials science and pharmacology, potentially opening new avenues for its use as a modulator of cellular metabolism in health and disease.

References

Octadecanedioic Acid Mono-L-carnitine Ester: A Cationic Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecanedioic Acid Mono-L-carnitine Ester is a cationic lipid with potential applications in the formulation of lipid nanoparticles (LNPs) for drug delivery. Its unique structure, combining a long-chain dicarboxylic acid with the biocompatible L-carnitine headgroup, suggests properties that could be advantageous for the delivery of nucleic acids and other therapeutic payloads. This technical guide provides an overview of the core concepts surrounding the use of this and related carnitine-based lipids in drug delivery, including synthesis considerations, formulation of lipid nanoparticles, and the mechanisms of cellular uptake. While specific experimental data for this compound is limited in publicly available literature, this document consolidates general principles and methodologies relevant to its application, drawing from research on similar carnitine-based esters.

Introduction to Carnitine-Based Cationic Lipids

Cationic lipids are essential components of lipid nanoparticle formulations, playing a crucial role in encapsulating negatively charged therapeutic payloads such as siRNA, mRNA, and DNA, and facilitating their delivery into cells. The structure of the cationic lipid, particularly its headgroup and hydrophobic tails, significantly influences the stability, transfection efficiency, and toxicity of the delivery system.

L-carnitine, a naturally occurring amino acid derivative, is vital for the transport of fatty acids into the mitochondria for energy production. Its incorporation as a headgroup in synthetic cationic lipids offers several potential advantages:

  • Biocompatibility: As an endogenous molecule, L-carnitine may lead to lipids with improved safety profiles and reduced cytotoxicity.

  • Biodegradability: The ester linkage between the lipid tail and the carnitine headgroup can be designed for hydrolytic degradation, potentially preventing long-term lipid accumulation in tissues.[1]

  • Targeting Potential: L-carnitine is actively transported into cells by specific transporters, such as the organic cation/carnitine transporter 2 (OCTN2).[2][3][4] While not definitively shown for this specific lipid, this suggests a potential mechanism for targeted delivery to tissues expressing these transporters.

This compound (CAS Number: 123233-50-1) is a dicarboxylic acid ester of L-carnitine.[5][6] This structure provides a cationic headgroup for interaction with nucleic acids and a long hydrophobic tail for incorporation into the lipid bilayer of a nanoparticle. The terminal carboxylic acid on the octadecanedioic acid backbone also presents an opportunity for further chemical modification.[7]

Physicochemical Properties and Characterization

ParameterDescriptionIllustrative Data (for related carnitine esters)[1]
Particle Size The hydrodynamic diameter of the lipid nanoparticles, which influences their biodistribution and cellular uptake.Typically in the range of 100-250 nm for lipoplexes.
Polydispersity Index (PDI) A measure of the size distribution of the nanoparticles. A PDI value below 0.3 is generally considered acceptable.Not specified in the study.
Zeta Potential The surface charge of the nanoparticles. A positive zeta potential is required for interaction with the negatively charged cell membrane.Ranged from +30 to +50 mV for lipoplexes.
Encapsulation Efficiency The percentage of the therapeutic payload that is successfully encapsulated within the lipid nanoparticles.Not specified in the study.
Phase Transition Temperature (Tm) The temperature at which the lipid transitions from a gel to a liquid crystalline phase, affecting membrane fluidity and stability.Varied with acyl chain length, e.g., 46.5°C for a C14 analogue.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and formulation of lipid nanoparticles using a cationic lipid like this compound.

General Synthesis of Carnitine-Based Cationic Lipids

The synthesis of carnitine-based cationic lipids typically involves the esterification of L-carnitine with a long-chain fatty acid or a derivative. A general synthetic approach for a series of alkyl acyl carnitine esters has been described.[1] This involves reacting the alkyl ester of a fatty acid with L-carnitine in the presence of a coupling agent. The specific synthesis of this compound would likely involve the reaction of octadecanedioic acid or one of its activated derivatives with L-carnitine.

Lipid Nanoparticle Formulation

Lipid nanoparticles are typically formed by the self-assembly of lipids in an aqueous environment. A common method is the thin-film hydration technique followed by extrusion.

Materials:

  • This compound (or other cationic lipid)

  • Helper lipid (e.g., DOPE, cholesterol)

  • Therapeutic payload (e.g., siRNA, mRNA, plasmid DNA)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., sterile water, PBS)

Protocol:

  • Lipid Film Formation:

    • Dissolve the cationic lipid and helper lipid(s) in a suitable organic solvent in a round-bottom flask at a desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the therapeutic payload.

    • Vortex the flask to form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator to create smaller vesicles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated therapeutic payload by methods such as dialysis or size exclusion chromatography.

LNP_Formulation_Workflow Lipid Nanoparticle Formulation Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_processing Processing & Purification Lipid_Dissolution Dissolve Cationic Lipid & Helper Lipids in Organic Solvent Thin_Film Create Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Thin_Film Payload_Solution Prepare Aqueous Solution of Therapeutic Payload Hydration Hydrate Film with Payload Solution Payload_Solution->Hydration Thin_Film->Hydration Extrusion Extrusion through Polycarbonate Membrane Hydration->Extrusion Purification Purification (e.g., Dialysis) Extrusion->Purification Final_LNPs Characterized Lipid Nanoparticles Purification->Final_LNPs

A generalized workflow for the formulation of lipid nanoparticles.

Cellular Uptake and Mechanism of Action

Cationic lipid nanoparticles are thought to enter cells primarily through endocytosis. The positively charged surface of the LNP interacts with the negatively charged proteoglycans on the cell surface, triggering internalization.

Once inside the endosome, the "proton sponge" effect is a widely accepted hypothesis for endosomal escape. The amine groups on the cationic lipid can become protonated in the acidic environment of the endosome, leading to an influx of chloride ions and water. This osmotic swelling is thought to rupture the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can exert its biological effect.

Cellular_Uptake_Pathway Cellular Uptake and Endosomal Escape of Cationic LNPs LNP Cationic LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Proton_Sponge Proton Sponge Effect (pH drop) Endosome->Proton_Sponge Endosomal_Escape Endosomal Escape Proton_Sponge->Endosomal_Escape Payload_Release Therapeutic Payload Release Endosomal_Escape->Payload_Release Biological_Effect Biological Effect (e.g., Gene Silencing) Payload_Release->Biological_Effect

A diagram illustrating the cellular uptake and endosomal escape of cationic LNPs.

In Vitro and In Vivo Performance

The efficacy of a cationic lipid-based delivery system is evaluated through a series of in vitro and in vivo studies.

  • In Vitro Transfection Efficiency: This is assessed by delivering a reporter gene (e.g., luciferase or green fluorescent protein) to a cell line and measuring the level of protein expression.

  • Cytotoxicity: The toxicity of the lipid nanoparticles is evaluated using assays such as the MTT assay to determine the impact on cell viability.

  • In Vivo Biodistribution: Following administration to an animal model, the distribution of the lipid nanoparticles to various organs and tissues is determined.

  • In Vivo Efficacy: The therapeutic effect of the delivered payload is assessed in a relevant animal disease model.

A study on oleyl 3-oleoyloxy-4-trimethylammonium butyrate chloride, a carnitine-based lipid, when mixed with cholesterol, showed high transfection efficiency after intravenous administration in mice, with gene expression comparable to other leading cationic lipids at the time of publication.[1]

Conclusion and Future Directions

This compound represents a potentially valuable addition to the toolbox of cationic lipids for drug delivery. Its structure, based on the biocompatible L-carnitine molecule, is promising for the development of safe and effective delivery systems. However, a comprehensive characterization of this specific lipid is necessary to fully understand its potential. Future research should focus on:

  • Detailed synthesis and purification protocols.

  • Formulation optimization for the delivery of various therapeutic payloads.

  • Comprehensive in vitro and in vivo evaluation of its efficacy and safety.

  • Comparative studies against commercially available and clinically advanced cationic lipids.

Such studies will be crucial to determine if this compound can offer significant advantages in the ever-evolving field of nanomedicine.

References

The Metabolic Crossroads of Long-Chain Dicarboxylic Acylcarnitines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of long-chain dicarboxylic acylcarnitines (LCDAcs), from their formation through omega-oxidation to their catabolism in peroxisomes and mitochondria. This document details the analytical methodologies for their quantification, summarizes key quantitative data in pathological states, and illustrates the intricate biochemical pathways involved.

Introduction

Long-chain dicarboxylic acylcarnitines are increasingly recognized as important biomarkers for inborn errors of metabolism, particularly peroxisome biogenesis disorders (PBDs).[1][2] Their accumulation in biological fluids can indicate defects in fatty acid oxidation pathways.[3] This guide serves as a technical resource for understanding the metabolism of these unique molecules and provides detailed protocols for their analysis, aiding in both basic research and the development of novel diagnostic and therapeutic strategies.

Biosynthesis and Metabolism: A Two-Organelle Process

The metabolism of long-chain dicarboxylic fatty acids, the precursors to LCDAcs, is a multi-step process primarily involving the endoplasmic reticulum and peroxisomes, with a secondary role for mitochondria, especially in pathological conditions.

Formation via Omega-Oxidation in the Endoplasmic Reticulum

Long-chain monocarboxylic fatty acids can undergo omega (ω)-oxidation, an alternative pathway to the more common beta-oxidation. This process occurs in the smooth endoplasmic reticulum of the liver and kidneys.[4] It involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid group, thus forming a dicarboxylic acid.[5][6]

The key enzymatic steps in omega-oxidation are:

  • Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (CYP4A and CYP4F families), this initial step introduces a hydroxyl group onto the omega (ω) carbon of the fatty acid.[7]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[7]

  • Oxidation to a Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid.[7]

omega_oxidation Long-Chain Monocarboxylic Fatty Acid Long-Chain Monocarboxylic Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Long-Chain Monocarboxylic Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 (CYP4A, CYP4F) ω-Aldehyde Fatty Acid ω-Aldehyde Fatty Acid ω-Hydroxy Fatty Acid->ω-Aldehyde Fatty Acid Alcohol Dehydrogenase Long-Chain Dicarboxylic Acid Long-Chain Dicarboxylic Acid ω-Aldehyde Fatty Acid->Long-Chain Dicarboxylic Acid Aldehyde Dehydrogenase

Figure 1: Omega-Oxidation Pathway of Fatty Acids.
Peroxisomal Beta-Oxidation: The Primary Catabolic Route

Once formed, long-chain dicarboxylic acids are preferentially metabolized within peroxisomes via beta-oxidation.[2] The dicarboxylic acids are first activated to their coenzyme A (CoA) esters and then transported into the peroxisome by the ATP-binding cassette transporter ABCD3.[2][8] Inside the peroxisome, a series of enzymatic reactions shortens the dicarboxylic acid chain, releasing acetyl-CoA with each cycle.[8][9]

The key enzymes in peroxisomal beta-oxidation of dicarboxylic acids include:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first, rate-limiting step.[8]

  • L-Bifunctional Protein (MFP1/EHHADH): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[8]

  • Peroxisomal Thiolases (ACAA1/2 or SCPx): Catalyze the final thiolytic cleavage.[8]

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Enoyl-CoA Enoyl-CoA Dicarboxylic Acyl-CoA->Enoyl-CoA ACOX1 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA L-Bifunctional Protein (Hydratase activity) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-Bifunctional Protein (Dehydrogenase activity) Shortened Dicarboxylic Acyl-CoA + Acetyl-CoA Shortened Dicarboxylic Acyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA->Shortened Dicarboxylic Acyl-CoA + Acetyl-CoA Peroxisomal Thiolase Long-Chain Dicarboxylic Acid Long-Chain Dicarboxylic Acid Long-Chain Dicarboxylic Acid->Dicarboxylic Acyl-CoA Acyl-CoA Synthetase experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample\n(Plasma or Tissue) Biological Sample (Plasma or Tissue) Protein Precipitation\n/ Homogenization Protein Precipitation / Homogenization Biological Sample\n(Plasma or Tissue)->Protein Precipitation\n/ Homogenization Supernatant Collection Supernatant Collection Protein Precipitation\n/ Homogenization->Supernatant Collection Derivatization (Butylation) Derivatization (Butylation) Supernatant Collection->Derivatization (Butylation) Reconstitution Reconstitution Derivatization (Butylation)->Reconstitution LC Separation\n(C18 Column) LC Separation (C18 Column) Reconstitution->LC Separation\n(C18 Column) MS/MS Detection\n(ESI+, MRM) MS/MS Detection (ESI+, MRM) LC Separation\n(C18 Column)->MS/MS Detection\n(ESI+, MRM) Data Analysis Data Analysis MS/MS Detection\n(ESI+, MRM)->Data Analysis

References

Navigating In Vitro Assays with Octadecanedioic Acid Mono-L-carnitine Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic Acid Mono-L-carnitine Ester is a cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery applications.[1][2] Its unique structure, combining a long-chain dicarboxylic acid with L-carnitine, imparts specific physicochemical properties that are crucial for the efficacy of LNP-based therapeutics. The successful application of this lipid in in vitro assays is fundamentally dependent on its solubility and stability under experimental conditions. This technical guide provides an in-depth overview of the known characteristics of this compound and its analogs, offering a framework for its effective use in research and development.

Core Properties of this compound

PropertyValueSource
Chemical Formula C25H47NO6[3]
Molecular Weight 457.64 g/mol [3]
CAS Number 123233-50-1[3]
Appearance Likely a solid-
Primary Application Cationic lipid for Lipid Nanoparticle (LNP) formation[1][2]

Solubility for In Vitro Assays

The solubility of long-chain lipids like this compound is a critical factor for the preparation of stock solutions and their subsequent dilution in aqueous assay buffers. Based on the behavior of similar lipids, the following table summarizes expected solubility trends.

Table 1: Expected Solubility of this compound in Common Solvents

SolventExpected SolubilityNotes
Organic Solvents (DMSO, Ethanol, DMF) SolubleThese are common solvents for creating concentrated stock solutions of lipids. For a similar compound, oleoyl-L-carnitine, solubility is approximately 14 mg/mL in DMSO and 20 mg/mL in ethanol and DMF.[4]
Aqueous Buffers (PBS, Cell Culture Media) Poorly solubleDirect dissolution in aqueous media is expected to be very low due to the long hydrocarbon chain. The use of a co-solvent or carrier is typically required.
Water InsolubleLipids with long acyl chains are generally insoluble in water.[5]
Experimental Protocol: Determining Solubility

This protocol provides a straightforward method to determine the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, PBS)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of vials with a known, excess amount of the lipid.

  • Add an increasing, known volume of the solvent to each vial.

  • Vortex vigorously for 2-5 minutes to facilitate dissolution.

  • Incubate at the desired temperature (e.g., room temperature, 37°C) for a set period (e.g., 1-2 hours) to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved lipid.

  • Carefully collect the supernatant.

  • Quantify the concentration of the dissolved lipid in the supernatant using a suitable analytical method (e.g., HPLC-MS, or a colorimetric assay if a suitable chromophore is present or can be derivatized).

  • The highest concentration achieved represents the saturation solubility in that solvent under the tested conditions.

G A Weigh excess lipid into vials B Add increasing volumes of solvent A->B C Vortex to mix B->C D Incubate to equilibrate C->D E Centrifuge to pellet undissolved lipid D->E F Collect supernatant E->F G Quantify lipid concentration F->G H Determine saturation solubility G->H

Caption: Potential inflammatory signaling initiated by long-chain acylcarnitines.

Conclusion and Recommendations

This compound is a valuable tool in drug delivery research. However, its effective use in in vitro settings requires careful consideration of its solubility and stability. Researchers are strongly encouraged to perform the described solubility and stability studies under their specific experimental conditions to ensure accurate and reproducible results. When using this lipid in cell-based assays, it is also important to be aware of its potential to activate inflammatory signaling pathways, which could confound experimental outcomes. By following the guidelines and protocols outlined in this technical guide, researchers can better navigate the challenges of working with this promising cationic lipid.

References

In-Depth Technical Guide: Octadecanedioic Acid Mono-L-carnitine Ester (CAS 123233-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid mono-L-carnitine ester, identified by CAS number 123233-50-1, is a cationic lipid of significant interest in the field of drug delivery. Its unique structure, combining a long-chain dicarboxylic acid with the endogenous molecule L-carnitine, imparts properties that make it a valuable component in the formulation of lipid nanoparticles (LNPs). These LNPs are increasingly utilized for the delivery of therapeutic payloads, particularly nucleic acids like siRNA and mRNA.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its role in advanced drug delivery systems.

Chemical Structure and Identifiers

The chemical structure of this compound consists of an eighteen-carbon dicarboxylic acid (octadecanedioic acid) linked via an ester bond to the hydroxyl group of L-carnitine. The presence of the quaternary ammonium group in the L-carnitine moiety confers a positive charge, classifying it as a cationic lipid.

Chemical Structure:

Synonyms and Identifiers:

IdentifierValue
CAS Number 123233-50-1
Chemical Name This compound
Molecular Formula C25H47NO6[1]
Molecular Weight 457.64 g/mol [1]
IUPAC Name (R)-3-((17-carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate

The compound is also available as a chloride salt, this compound Chloride, with the molecular formula C25H48ClNO6 and a molecular weight of 494.1 g/mol .

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the available information.

PropertyValueSource
Appearance White solid[2]
Molecular Formula C25H47NO6[1]
Molecular Weight 457.64 g/mol [1]
Storage Conditions -20°C[3]

One of the key chemical features of this molecule is the presence of a terminal carboxylic acid. This group can be activated, for example with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to react with primary amines to form stable amide bonds.[1] This functionality allows for further conjugation and modification of the lipid.

Role in Drug Delivery and Lipid Nanoparticles

This compound is primarily utilized as a cationic lipid in the formulation of lipid nanoparticles (LNPs).[1] Cationic lipids are crucial components of LNPs designed for nucleic acid delivery.

Mechanism of Action in siRNA Delivery:

The positively charged headgroup of the lipid interacts electrostatically with the negatively charged phosphate backbone of siRNA, leading to the encapsulation of the siRNA within the lipid nanoparticle. This complex, often referred to as a lipoplex, protects the siRNA from degradation by nucleases in the bloodstream and facilitates its cellular uptake.

The overall process of LNP-mediated siRNA delivery can be summarized in the following workflow:

LNP_siRNA_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery siRNA siRNA LNP_Formation Self-Assembly siRNA->LNP_Formation Cationic_Lipid Octadecanedioic acid mono-L-carnitine ester Cationic_Lipid->LNP_Formation Helper_Lipids Helper Lipids (e.g., Cholesterol, PEG-lipid) Helper_Lipids->LNP_Formation LNP LNP-siRNA Complex LNP_Formation->LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape RISC RISC Loading Endosomal_Escape->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage

Caption: Workflow of LNP-mediated siRNA delivery.

The L-carnitine moiety may also play a role in the biological interactions of the LNPs. L-carnitine is a substrate for the organic cation/carnitine transporter 2 (OCTN2), which is expressed on various cell types. It is plausible that LNPs incorporating this lipid could leverage this transporter for enhanced cellular uptake, although specific studies on this compound are lacking.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found. However, the synthesis of similar long-chain dicarboxylic acylcarnitines has been described in the literature. Generally, these syntheses involve the esterification of L-carnitine with a dicarboxylic acid or its activated derivative.

One reported method for the synthesis of dicarboxylic acylcarnitines involves the reaction of L-carnitine chloride with a cyclic anhydride or an isopropylidene ester of the dicarboxylic acid in a trifluoroacetic acid solution.[4] For long-chain dicarboxylic acids, a purification step involving partitioning between water and n-butanol may be necessary.[4]

A potential synthetic approach is outlined below:

Synthesis_Pathway Octadecanedioic_Acid Octadecanedioic Acid Activation Activation (e.g., with Thionyl Chloride or Carbodiimide) Octadecanedioic_Acid->Activation Activated_Acid Activated Octadecanedioic Acid (e.g., Acid Chloride or Anhydride) Activation->Activated_Acid Esterification Esterification Activated_Acid->Esterification L_Carnitine L-Carnitine L_Carnitine->Esterification Product Octadecanedioic acid mono-L-carnitine ester Esterification->Product

Caption: Potential synthetic pathway for the target compound.

Signaling Pathways and Biological Role

The primary biological role of the L-carnitine component is in fatty acid metabolism. L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. The acyl-CoA/CoA ratio, which is modulated by carnitine, regulates several mitochondrial enzymes involved in the TCA cycle, gluconeogenesis, and the urea cycle.[5]

When incorporated into a lipid nanoparticle, the biological activity of the this compound is likely dominated by its role as a delivery vehicle. The interaction of the LNP with cells is a critical step. The general signaling pathway for the cellular uptake of cationic lipid-based LNPs involves endocytosis.

Cellular_Uptake_Signaling LNP LNP with Cationic Lipid Cell_Membrane Cell Membrane LNP->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis (Clathrin- or Caveolin-mediated) Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect / Lipid Mixing) Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Therapeutic_Payload siRNA/mRNA Release Cytoplasm->Therapeutic_Payload

Caption: General signaling pathway for cellular uptake of LNPs.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, a general protocol for the formulation of lipid nanoparticles for siRNA delivery can be outlined.

General Protocol for LNP Formulation (Microfluidics):

  • Lipid Stock Preparation:

    • Dissolve this compound, a helper lipid (e.g., cholesterol), a PEG-lipid, and a fusogenic lipid (e.g., DOPE) in ethanol at a specific molar ratio.

  • siRNA Solution Preparation:

    • Dissolve the siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the siRNA solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

  • Nanoparticle Formation:

    • The rapid mixing of the two solutions leads to a change in polarity, causing the lipids to self-assemble around the siRNA, forming LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

    • Concentrate the LNP solution using a centrifugal filter device.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) by dynamic light scattering (DLS).

    • Measure the zeta potential to assess surface charge.

    • Quantify siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

    • Visualize the LNP morphology using transmission electron microscopy (TEM).

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing siRNA_Solution Prepare siRNA Solution in Aqueous Buffer (low pH) siRNA_Solution->Microfluidic_Mixing Purification Purification and Buffer Exchange (e.g., Dialysis) Microfluidic_Mixing->Purification Characterization Characterization (Size, Zeta Potential, Encapsulation) Purification->Characterization

Caption: Experimental workflow for LNP formulation.

Toxicological Properties

There is no specific toxicological data available for this compound in the reviewed literature. As with any novel excipient, a thorough toxicological evaluation would be required before its use in pharmaceutical formulations. The biodegradability of the ester bond and the endogenous nature of both L-carnitine and the dicarboxylic acid are favorable characteristics that may suggest a good safety profile.

Conclusion

This compound is a promising cationic lipid for the development of lipid nanoparticle-based drug delivery systems. Its structure offers the potential for efficient encapsulation of nucleic acids and the possibility of leveraging endogenous transport mechanisms for enhanced cellular uptake. While there is a need for more detailed public data on its physicochemical properties, synthesis, and biological performance, the available information suggests it is a valuable tool for researchers in the field of drug delivery. Further studies are warranted to fully elucidate its potential and optimize its use in therapeutic applications.

References

An In-depth Technical Guide to Octadecanedioic Acid Mono-L-carnitine Ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid mono-L-carnitine ester is a dicarboxylic long-chain acylcarnitine. As a member of the acylcarnitine family, its primary biological role is linked to the metabolism of fatty acids, serving as an intermediate for their transport into the mitochondrial matrix for subsequent β-oxidation.[1] Beyond its metabolic functions, this molecule is also recognized as a cationic lipid, a characteristic that makes it a valuable component in the formulation of lipid nanoparticles (LNPs) for drug delivery purposes.[2][3]

While not a direct tool for proteomic analysis, the profound biological activities of this compound and similar long-chain acylcarnitines have significant downstream effects on the cellular proteome. Elevated levels of these molecules are associated with metabolic disorders and can induce cellular stress, inflammation, and alter key signaling pathways.[4][5] Therefore, proteomics serves as a critical technology to elucidate the molecular mechanisms of action, identify protein biomarkers, and understand the comprehensive cellular response to this compound. This guide provides an in-depth overview of how proteomics research applications are leveraged to study the biological impact of this compound.

Physicochemical Properties

A clear understanding of the molecule's properties is essential for its application in experimental settings.

PropertyValueReference
CAS Number 123233-50-1[2][6]
Molecular Formula C₂₅H₄₇NO₆[2][6]
Molecular Weight 457.64 g/mol [6]
Alternate Name (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate[6]
Form White Solid[7]
Primary Class Cationic Lipid / Long-Chain Acylcarnitine[2][8]
Storage Temperature -20°C[2]

Biological Context and Key Signaling Pathways

The relevance of this compound in proteomics is best understood through its biological roles. Proteomics is the ideal tool to investigate the protein-level changes that mediate these processes.

The Carnitine Shuttle and Fatty Acid Oxidation

Long-chain acylcarnitines are indispensable for cellular energy metabolism. They are the transport-competent form of long-chain fatty acids, allowing them to cross the inner mitochondrial membrane. This process, known as the carnitine shuttle, is fundamental for fatty acid oxidation (FAO).

The workflow involves the enzymatic conversion of fatty acyl-CoAs to acylcarnitines by Carnitine Palmitoyltransferase 1 (CPT1), transport across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT), and reconversion to fatty acyl-CoAs by Carnitine Palmitoyltransferase 2 (CPT2) within the mitochondrial matrix, where they enter the β-oxidation spiral.[9][10] Dysregulation of this pathway, leading to the accumulation of acylcarnitines, is a hallmark of several inherited metabolic diseases.[11]

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_Synth Acyl-CoA Synthetase LCFA->AcylCoA_Synth LCFA_CoA Long-Chain Acyl-CoA AcylCoA_Synth->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 LCAC_matrix Long-Chain Acylcarnitine CPT1->LCAC_matrix Acylcarnitine OMM_top OMM_bottom IMM_top IMM_bottom OMM Outer Membrane IMM Inner Membrane CPT2 CPT2 LCAC_matrix->CPT2 CACT CACT Translocase CoA_matrix CoA-SH CoA_matrix->CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix BetaOx β-Oxidation LCFA_CoA_matrix->BetaOx CACT->Carnitine_cyto Carnitine

Caption: The Carnitine Shuttle pathway for fatty acid transport.

Cellular Stress and Pro-inflammatory Signaling

An accumulation of long-chain acylcarnitines, as seen in pathological states like ischemia or fatty acid oxidation disorders, can be cytotoxic.[11] Research has shown that these molecules can activate cellular stress and pro-inflammatory signaling pathways.[4][5] Specifically, long-chain acylcarnitines have been demonstrated to:

  • Activate Mitogen-Activated Protein Kinase (MAPK) pathways: Including JNK, ERK, and p38, which are central to cellular responses to stress.[4][12]

  • Induce Endoplasmic Reticulum (ER) Stress: The disruption of cellular homeostasis can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[13]

  • Stimulate Pro-inflammatory Cytokine Production: Such as Interleukin-6 (IL-6).[4]

These signaling cascades are entirely mediated by proteins—kinases, transcription factors, and chaperones—making proteomics an essential tool for mapping these responses.

G cluster_input cluster_er Endoplasmic Reticulum cluster_cyto Cytosol / Nucleus LCAC High Long-Chain Acylcarnitine (e.g., this compound) ER_Stress ER Stress (Unfolded Protein Accumulation) LCAC->ER_Stress MAPK_cascade MAPK Cascade (JNK, ERK, p38) LCAC->MAPK_cascade NFkB NF-κB Pathway LCAC->NFkB PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 UPR Unfolded Protein Response (UPR) (e.g., CHOP, XBP1s) PERK->UPR IRE1->UPR ATF6->UPR Pro_inflammatory Pro-inflammatory Genes (e.g., IL-6, COX-2) MAPK_cascade->Pro_inflammatory Apoptosis Apoptosis (e.g., Caspase-3 activation) MAPK_cascade->Apoptosis NFkB->Pro_inflammatory UPR->Apoptosis Chaperones Chaperone Upregulation (e.g., BiP/GRP78) UPR->Chaperones

Caption: Acylcarnitine-induced cellular stress signaling pathways.

Proteomics Strategies for Mechanistic Insight

To understand the cellular impact of this compound, a global, unbiased approach is required. Bottom-up (or "shotgun") proteomics is the state-of-the-art method for this purpose.[1][14] This strategy allows for the identification and quantification of thousands of proteins from a complex biological sample, providing a systems-level view of cellular changes.

The general workflow involves extracting proteins from control and treated cells (or tissues), digesting them into smaller peptides, separating these peptides via liquid chromatography (LC), and analyzing them with tandem mass spectrometry (MS/MS).[15][16]

G Sample 1. Sample Preparation (e.g., Cells treated with This compound) Lysis Protein Extraction & Lysis Sample->Lysis Digestion Reduction, Alkylation, & Trypsin Digestion Lysis->Digestion Peptides Peptide Mixture Digestion->Peptides LC 2. Liquid Chromatography (Peptide Separation) Peptides->LC MS 3. Tandem Mass Spectrometry (MS/MS Analysis) LC->MS Spectra MS/MS Spectra MS->Spectra DB_Search 4. Data Analysis (Database Search & Protein ID) Spectra->DB_Search Quant Protein Quantification (Label-free or Labeled) DB_Search->Quant Bioinfo 5. Bioinformatics (Pathway & Functional Analysis) Quant->Bioinfo

Caption: General workflow for bottom-up proteomics analysis.

Illustrative Quantitative Proteomics Data

The following table represents hypothetical data from a label-free quantitative proteomics experiment comparing control cells to cells treated with this compound for 24 hours. This data illustrates the types of changes one might observe, reflecting the known biological activities of long-chain acylcarnitines.

Protein (Gene Name)UniProt IDPathway/FunctionFold Change (Treated/Control)p-valueBiological Implication
CPT2P23786Fatty Acid Oxidation-2.10.005Downregulation may indicate feedback inhibition or cellular stress.
ACAA2P42765Fatty Acid Oxidation-1.80.011Reduced β-oxidation capacity.
HSPA5 (BiP/GRP78)P11021ER Stress / UPR+3.5<0.001Strong induction of the Unfolded Protein Response.
DDIT3 (CHOP)P35638ER Stress / Apoptosis+4.2<0.001Key transcription factor in ER stress-induced apoptosis.
MAPK1 (ERK2)P28482MAPK Signaling+1.9 (p-form)0.008Activation of the ERK signaling pathway.
JUNP05412MAPK Signaling+2.50.003Upregulation of a key transcription factor downstream of JNK/p38.
IL6P05231Inflammation+5.8<0.001Significant pro-inflammatory response.
CASP3P42574Apoptosis+2.3 (cleaved)0.004Induction of the apoptotic cascade.

Data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The following are generalized protocols for a typical proteomics experiment to assess the impact of a bioactive lipid like this compound on a cultured cell line.

Protocol 1: Sample Preparation from Cell Culture

This protocol outlines the steps from harvesting cells to generating a clean peptide mixture ready for analysis.[17]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2, C2C12 myotubes) to ~80% confluency in appropriate media.

    • Treat cells with the desired concentration of this compound (and a vehicle control) for the specified duration (e.g., 6, 12, 24 hours). Perform at least three biological replicates.

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer or 8M Urea buffer) containing protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate. Sonicate briefly to shear DNA and ensure complete lysis.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Reduction, Alkylation, and Digestion (In-solution):

    • Take a standardized amount of protein (e.g., 50-100 µg) from each sample.

    • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Alkylation: Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

    • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <1.5 M. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of ~1%.

    • Use a C18 solid-phase extraction (SPE) column or tip to desalt the peptide mixture.

    • Elute the peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid).

    • Dry the purified peptides completely using a vacuum centrifuge.

    • Store dried peptides at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis and Data Processing

This protocol provides a general workflow for data acquisition and subsequent analysis.[1][18]

  • LC-MS/MS Data Acquisition (DDA):

    • Reconstitute the dried peptide sample in an appropriate loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the sample onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Chromatography: Separate peptides over a reversed-phase analytical column using a gradient of increasing acetonitrile concentration over 60-120 minutes.

    • Mass Spectrometry (Data-Dependent Acquisition - DDA):

      • The mass spectrometer will continuously perform survey scans (MS1) to measure the mass-to-charge ratio (m/z) of intact peptide ions.

      • Based on intensity, the top 10-20 most abundant precursor ions from the MS1 scan are sequentially isolated and fragmented (e.g., by HCD).

      • The resulting fragment ion spectra (MS2 or MS/MS) are recorded.

      • Use dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.

  • Data Processing and Analysis:

    • Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to compare the experimental MS/MS spectra against a protein sequence database (e.g., UniProt Human). The search should specify trypsin as the enzyme, fixed carbamidomethylation of cysteine, and variable oxidation of methionine.[19]

    • Protein Identification and Quantification: The software will identify peptides and infer the proteins from which they originated. For label-free quantification (LFQ), algorithms will calculate protein intensities based on the signal of their constituent peptides across different runs.

    • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) on the protein quantification data to identify proteins that are significantly differentially abundant between the control and treated groups. Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons.

    • Bioinformatics Analysis: Input the list of significantly changed proteins into bioinformatics tools (e.g., DAVID, Metascape, StringDB) for functional enrichment and pathway analysis to identify the biological processes and signaling pathways that are most affected by the treatment.

Conclusion

This compound stands at the intersection of metabolism and drug delivery. While it is a metabolite and a formulation excipient rather than a direct proteomic reagent, its biological impact is deeply rooted in the modulation of the cellular proteome. The accumulation of this long-chain acylcarnitine can trigger profound changes in metabolic, stress-response, and inflammatory protein networks. Modern mass spectrometry-based proteomics provides an indispensable and powerful platform to dissect these complex cellular responses with high resolution. By applying the workflows and protocols detailed in this guide, researchers can effectively characterize the proteomic landscape shaped by this molecule, leading to novel insights into metabolic diseases and advancing the rational design of lipid-based drug delivery systems.

References

Methodological & Application

Application Notes and Protocols: Formulation of Lipid Nanoparticles using Octadecanedioic Acid Mono-L-carnitine Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized protocol for the formulation of lipid nanoparticles (LNPs) using Octadecanedioic Acid Mono-L-carnitine Ester as a cationic lipid. The provided molar ratios and expected outcomes are based on common LNP formulation principles and may require optimization for specific applications and payloads.

Introduction

Lipid nanoparticles (LNPs) are advanced drug delivery systems, particularly effective for encapsulating and delivering nucleic acids such as mRNA and siRNA. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid.[]

  • Ionizable Cationic Lipid: At a low pH, this lipid is positively charged, facilitating the encapsulation of negatively charged nucleic acids. At physiological pH, it becomes neutral, reducing toxicity. This compound is a cationic lipid that can be used for this purpose.[2]

  • Helper Lipid: Typically a zwitterionic phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the structural integrity of the nanoparticle.

  • Cholesterol: A structural component that modulates the fluidity and stability of the lipid bilayer.[3]

  • PEGylated Lipid: A lipid modified with polyethylene glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and prolongs circulation time in the body.[]

This document outlines two common methods for the formulation of LNPs: the thin-film hydration method and the microfluidic mixing method.

Materials and Reagents

Table 1: Lipid Components for LNP Formulation

ComponentRoleSuggested Molar Ratio (%)Example Stock Solution (in Ethanol)
This compoundIonizable Cationic Lipid5010 mg/mL
DSPCHelper Lipid1010 mg/mL
CholesterolStructural Lipid38.510 mg/mL
DMG-PEG 2000PEGylated Lipid1.510 mg/mL

Note: Molar ratios are a critical parameter and should be optimized for the specific payload and application. The ratios provided are a common starting point for many LNP formulations.[]

Aqueous Buffer:

  • For nucleic acid encapsulation: 25-50 mM sodium citrate or sodium acetate buffer, pH 4.0.[4]

  • For dialysis and final formulation: Phosphate-buffered saline (PBS), pH 7.4.

Solvent:

  • RNase-free absolute ethanol.

Experimental Protocols

Two primary methods for LNP formulation are detailed below. Microfluidic mixing is generally preferred for producing LNPs with a smaller size and lower polydispersity index (PDI).[5]

The thin-film hydration method, also known as the Bangham method, is a traditional technique for LNP and liposome formulation.[6]

  • Lipid Film Formation:

    • In a round-bottom flask, combine the appropriate volumes of the lipid stock solutions (this compound, DSPC, Cholesterol, and DMG-PEG 2000) in ethanol.

    • Attach the flask to a rotary evaporator.

    • Evaporate the ethanol under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (e.g., citrate buffer, pH 4.0) containing the payload (e.g., mRNA). The volume of the aqueous phase should be sufficient to achieve the desired final lipid concentration.

    • Agitate the flask at 60-65°C for 30-60 minutes to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To achieve a uniform particle size, the MLV suspension is subjected to extrusion.

    • Pass the suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm pore sizes) using a lipid extruder. This process is typically repeated 10-20 times.

  • Purification:

    • Remove the unencapsulated payload and ethanol by performing dialysis against PBS (pH 7.4) using a dialysis cassette (e.g., 20,000 MWCO).[7]

Microfluidic mixing provides rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous phase, leading to the spontaneous formation of LNPs.[8]

  • Preparation of Solutions:

    • Prepare the lipid mixture in absolute ethanol at the desired molar ratios (see Table 1).

    • Dissolve the payload (e.g., mRNA) in the aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a NanoAssemblr).

    • Load the lipid-ethanol solution and the aqueous payload solution into separate syringes.

    • Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). A typical FRR of the aqueous phase to the ethanol phase is 3:1.[4] The rapid mixing induces a change in solvent polarity, causing the lipids to self-assemble into LNPs, encapsulating the payload.

  • Purification:

    • The resulting LNP suspension is then purified via dialysis or tangential flow filtration to remove ethanol and unencapsulated material, exchanging the buffer to PBS (pH 7.4).

Characterization of Lipid Nanoparticles

The critical quality attributes of the formulated LNPs should be characterized to ensure consistency and efficacy.[9]

Table 2: Typical Characterization Parameters and Expected Results

ParameterMethodTypical Expected Range
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering-10 mV to +10 mV (at pH 7.4)
Encapsulation Efficiency (%) RiboGreen Assay (for RNA)> 90%

Note: These values are illustrative and the actual results will depend on the specific formulation parameters and payload.

  • Dilute the LNP suspension in PBS (pH 7.4).

  • Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument. A lower PDI value indicates a more homogenous particle population.[10]

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic interference.[7]

  • Measure the zeta potential using an electrophoretic light scattering instrument. The zeta potential provides an indication of the surface charge of the nanoparticles and their stability against aggregation.[9]

  • The encapsulation efficiency (EE%) is the percentage of the payload that is successfully encapsulated within the LNPs.

  • For nucleic acids, a common method is the RiboGreen assay.

    • Measure the total amount of nucleic acid in the LNP formulation after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).

    • Measure the amount of free (unencapsulated) nucleic acid in the supernatant after separating the LNPs (e.g., via spin column filtration).

    • Calculate the EE% using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualization of Workflow and LNP Structure

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization lipid_prep Prepare Lipid Mix in Ethanol mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) lipid_prep->mixing aqueous_prep Prepare Payload in Aqueous Buffer (pH 4) aqueous_prep->mixing dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) mixing->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency dialysis->ee final_product Final LNP Product ee->final_product

Caption: Workflow for LNP Formulation and Characterization.

LNP_Structure cluster_core Core cluster_shell Lipid Shell center ionizable Cationic Lipid helper Helper Lipid cholesterol Cholesterol payload Payload (e.g., mRNA) peg PEG-Lipid ionizable->peg helper->peg cholesterol->peg

Caption: Simplified Structure of a Lipid Nanoparticle.

References

Application Notes and Protocols for siRNA and mRNA Delivery Using Octadecanedioic Acid Mono-L-carnitine Ester-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide range of diseases. A significant challenge in the clinical translation of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, protecting the cargo from degradation and facilitating its uptake into target cells.[1][2][3][4][5]

Octadecanedioic Acid Mono-L-carnitine Ester is a cationic lipid that can be incorporated into LNPs for the delivery of siRNA and mRNA.[6] The L-carnitine moiety is hypothesized to interact with organic cation/carnitine transporters (OCTN) on the cell surface, potentially enhancing cellular uptake in tissues where these transporters are expressed.[7][8][9] This document provides detailed application notes and protocols for the formulation, characterization, and in vitro and in vivo evaluation of LNPs containing this compound for siRNA and mRNA delivery.

Principle of Carnitine-Mediated Cellular Uptake

The proposed mechanism for enhanced cellular uptake of LNPs formulated with this compound involves the recognition of the L-carnitine ligand by the OCTN2 transporter, a sodium-ion-dependent carnitine transporter expressed in various tissues. This interaction is thought to trigger receptor-mediated endocytosis, leading to the internalization of the LNP. Once inside the cell, the LNP is trafficked through the endosomal pathway. The cationic nature of the lipid is believed to facilitate endosomal escape, releasing the nucleic acid payload into the cytoplasm where it can exert its biological function.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP LNP (with Carnitine Ester) OCTN2 OCTN2 Transporter LNP->OCTN2 Binding Endosome Early Endosome OCTN2->Endosome Receptor-Mediated Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Payload_Release siRNA/mRNA Release Late_Endosome->Payload_Release Endosomal Escape RISC RISC Loading (siRNA) or Ribosome Binding (mRNA) Payload_Release->RISC Target_Effect mRNA Translation or Target mRNA Cleavage RISC->Target_Effect

Cellular uptake and intracellular trafficking of carnitine-targeted LNPs.

Quantitative Data Summary

The following tables present hypothetical yet representative data for LNPs formulated with this compound. Actual results may vary and should be determined empirically.

Table 1: Physicochemical Properties of siRNA and mRNA-loaded LNPs

FormulationNucleic AcidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-siRNAsiRNA85 ± 5< 0.15+15 ± 3> 90
LNP-mRNAmRNA100 ± 8< 0.20+12 ± 4> 95

Table 2: In Vitro Gene Silencing Efficacy of LNP-siRNA targeting Luciferase

TreatmentLuciferase Expression (% of control)Cell Viability (% of control)
Untreated Control100100
LNP-siLuc (50 nM)25 ± 595 ± 4
LNP-siScramble (50 nM)98 ± 396 ± 5
Lipofectamine-siLuc (50 nM)30 ± 680 ± 7

Table 3: In Vitro Protein Expression from LNP-mRNA encoding GFP

Treatment% GFP Positive CellsMean Fluorescence Intensity (a.u.)Cell Viability (% of control)
Untreated Control< 10100
LNP-mGFP (1 µg/mL)85 ± 715000 ± 200092 ± 6
LNP-Blank< 1098 ± 3
Lipofectamine-mGFP (1 µg/mL)70 ± 1010000 ± 150075 ± 8

Experimental Protocols

Protocol 1: Formulation of LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating either siRNA or mRNA using a microfluidic device.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA or mRNA in RNase-free citrate buffer (pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be between 10-25 mg/mL.

  • Prepare Nucleic Acid Solution: Dilute the siRNA or mRNA stock in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL for siRNA, 0.5 mg/mL for mRNA).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate pumping to mix the two solutions in the microfluidic cartridge.

  • Collection and Dilution: Collect the resulting LNP solution from the outlet into a sterile tube. Immediately dilute the mixture with PBS at a 1:1 ratio to minimize particle aggregation.

  • Purification:

    • Transfer the diluted LNP solution to a pre-soaked dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes.

  • Sterilization and Storage:

    • Recover the LNP solution from the dialysis cassette.

    • Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C.

cluster_inputs Input Solutions Lipids Lipids in Ethanol (Carnitine Ester, DOPE, Cholesterol, PEG-Lipid) Microfluidic_Mixer Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipids->Microfluidic_Mixer NA siRNA/mRNA in Citrate Buffer (pH 4.0) NA->Microfluidic_Mixer Dialysis Dialysis vs. PBS (pH 7.4) (Buffer Exchange) Microfluidic_Mixer->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

Workflow for LNP formulation using microfluidic mixing.

Protocol 2: Characterization of LNPs

Particle Size and Zeta Potential:

  • Dilute the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

Encapsulation Efficiency:

  • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Protocol 3: In Vitro Transfection and Efficacy Assessment

Cell Culture and Transfection:

  • Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Allow cells to adhere overnight.

  • Dilute the LNP-siRNA or LNP-mRNA formulations in serum-free media to the desired final concentration.

  • Remove the old media from the cells and add the LNP-containing media.

  • Incubate for 4-6 hours, then replace with complete growth media.

  • Incubate for an additional 24-72 hours before analysis.

Efficacy Assessment:

  • For siRNA:

    • Use an LNP-siRNA targeting a reporter gene (e.g., luciferase) in a stable cell line.

    • After 48 hours, lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the results to total protein concentration.

  • For mRNA:

    • Use an LNP-mRNA encoding a fluorescent protein (e.g., GFP).

    • After 24-48 hours, analyze GFP expression using fluorescence microscopy or flow cytometry.

Protocol 4: In Vivo Biodistribution and Efficacy Study

Animal Model:

  • Use appropriate animal models (e.g., C57BL/6 mice). All animal procedures must be approved by the institutional animal care and use committee.

Biodistribution Study:

  • Formulate LNPs with a fluorescently labeled lipid or labeled nucleic acid.

  • Administer the LNPs to mice via intravenous (IV) injection.

  • At various time points (e.g., 2, 6, 24 hours), euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart).

  • Homogenize the tissues and measure the fluorescence to quantify LNP accumulation. Alternatively, use in vivo imaging systems (IVIS) for real-time tracking.

Efficacy Study (Example: mRNA delivery to the liver):

  • Formulate LNPs with mRNA encoding a secreted protein (e.g., human erythropoietin, hEPO).

  • Administer a single dose of LNP-mRNA to mice via IV injection.

  • Collect blood samples at various time points (e.g., 6, 24, 48, 72 hours).

  • Measure the concentration of hEPO in the serum using an ELISA kit.

cluster_biodistribution Biodistribution cluster_efficacy Efficacy Animal_Model Select Animal Model (e.g., C57BL/6 Mice) LNP_Admin Administer LNP-NA (e.g., IV injection) Animal_Model->LNP_Admin Timepoints Collect Samples at Defined Timepoints LNP_Admin->Timepoints Organ_Harvest Harvest Organs Timepoints->Organ_Harvest Blood_Collection Collect Blood Samples Timepoints->Blood_Collection Quantification Quantify LNP Accumulation (e.g., IVIS, Fluorescence) Organ_Harvest->Quantification Analysis Analyze Protein Expression (e.g., ELISA) or Gene Knockdown Blood_Collection->Analysis

References

Application Note: Quantitative Analysis of Octadecanedioic Acid Mono-L-carnitine Ester using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of Octadecanedioic Acid Mono-L-carnitine Ester. As a long-chain dicarboxylic acylcarnitine, this molecule is of interest in metabolic research and as a component in drug delivery systems. The described method utilizes reversed-phase chromatography for separation and tandem mass spectrometry for detection, providing high selectivity and accuracy. The protocol covers sample preparation from both pure substance and a biological matrix (plasma), instrument setup, and data analysis, making it suitable for research and quality control environments.

Introduction

This compound is a long-chain dicarboxylic acylcarnitine. Acylcarnitines are crucial intermediates in the metabolism of fatty acids, serving as transport molecules for fatty acyl groups across the inner mitochondrial membrane for β-oxidation.[1] The analysis and quantification of specific long-chain acylcarnitines are vital for diagnosing inherited metabolic disorders and for research into complex diseases like diabetes and metabolic syndrome.[2] Furthermore, synthetic acylcarnitines, including dicarboxylic variants, are being explored as components of lipid-based drug delivery systems.

Quantifying these molecules presents challenges due to their presence in complex biological matrices and the existence of isomers.[1][3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique as it offers the necessary selectivity and sensitivity without requiring chemical derivatization.[4][5] This note provides a robust protocol for the quantitative analysis of this compound using a C18 reversed-phase column and MS/MS detection.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Heptadecanoyl-L-carnitine (d3) or other suitable stable isotope-labeled long-chain acylcarnitine

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Human Plasma (for biological matrix validation)

Instrumentation and Conditions

Liquid Chromatography (HPLC)

  • Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    1.0 30
    8.0 95
    10.0 95
    10.1 30

    | 12.0 | 30 |

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: +5500 V

  • Source Temperature: 550°C

  • MRM Transitions (Hypothetical):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms)
    This compound 458.6 85.1 100
    Heptadecanoyl-L-carnitine (d3) (IS) 405.4 85.1 100

    Note: The characteristic product ion at m/z 85.1 results from the fragmentation of the carnitine moiety and is commonly used for quantifying acylcarnitines.[1]

Standard and Sample Preparation

2.3.1. Standard Solution Preparation

  • Primary Stock (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 1 mL of methanol.

  • Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 acetonitrile/water.

  • Calibration Standards (1 - 1000 ng/mL): Perform serial dilutions of the working stock with 50:50 acetonitrile/water to prepare calibration standards.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of the IS in methanol. Dilute to a working concentration of 100 ng/mL in acetonitrile.

2.3.2. Sample Preparation (from Human Plasma)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard (100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis. This simple protein precipitation is effective for extracting acylcarnitines from plasma.[4]

Data Presentation and Results

Method performance should be evaluated according to standard validation guidelines. The following table summarizes the expected performance characteristics for this assay.

Validation Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%
Matrix Effect Normalized by stable isotope-labeled IS

Table 1: Summary of hypothetical quantitative data for the HPLC-MS/MS method.

Visualization of Experimental Workflow

The overall process from sample preparation to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Add Internal Standard in Acetonitrile (200 µL) Sample->Spike Vortex Vortex to Precipitate Protein Spike->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Conclusion

The proposed HPLC-MS/MS method provides the necessary sensitivity and selectivity for the reliable quantification of this compound. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in both research and regulated environments. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to establish a robust analytical method for this and similar long-chain acylcarnitine compounds.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Octadecanedioic Acid Mono-L-carnitine Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Octadecanedioic Acid Mono-L-carnitine Ester, a long-chain dicarboxylic acylcarnitine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It outlines the characteristic fragmentation patterns observed in positive ion electrospray ionization (ESI), details comprehensive experimental protocols for sample preparation and analysis, and presents the expected fragmentation pathway. This information is critical for researchers investigating fatty acid metabolism, diagnosing inborn errors of metabolism, and in the development of new therapeutic agents.

Introduction

This compound is a key intermediate in the metabolism of long-chain dicarboxylic acids. The analysis of its concentration and fragmentation pattern in biological matrices is essential for understanding various metabolic pathways and diagnosing certain metabolic disorders. Tandem mass spectrometry is a powerful tool for the sensitive and specific quantification of acylcarnitines.[1][2] This application note describes the expected fragmentation pattern of this compound and provides detailed protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

In positive ion ESI-MS/MS analysis, acylcarnitines exhibit a characteristic fragmentation pattern dominated by the loss of the carnitine headgroup components. For this compound, the fragmentation is expected to follow these established principles.

Key Fragmentation Pathways:

  • Product Ion at m/z 85: The most characteristic fragment ion for all carnitine esters is observed at m/z 85. This ion, [C4H5O2]+, corresponds to the butenoyl cation derived from the carnitine moiety after the loss of the acyl chain and trimethylamine. Its high abundance makes it a suitable choice for precursor ion scanning to identify all acylcarnitines in a sample.

  • Neutral Loss of Trimethylamine (59 Da): A prominent neutral loss of 59 Da, corresponding to trimethylamine ((CH3)3N), is another hallmark of acylcarnitine fragmentation. This results in a fragment ion at [M+H-59]+.

  • Other Carnitine-Related Fragments: Other less abundant but diagnostically useful fragments include an ion at m/z 144 ([C7H14NO2]+), corresponding to the carnitine molecule after the loss of water, and an ion at m/z 60 ([C3H10N]+), corresponding to the trimethylaminium ion.

Due to the presence of a second carboxylic acid group, derivatization to a butyl ester is a common and recommended practice for the analysis of dicarboxylic acylcarnitines to improve chromatographic retention and ionization efficiency. This derivatization will increase the mass of the precursor ion by 56 atomic mass units (amu) for each carboxyl group esterified.

Predicted Fragmentation of Butylated this compound

Assuming both carboxylic acid groups are butylated, the fragmentation will proceed from the dibutyl ester precursor ion. The primary diagnostic ions will remain the same, originating from the carnitine moiety.

Precursor IonFragment Ion (m/z)Description
[M+H]+ of Dibutyl Octadecanedioylcarnitine85[C4H5O2]+ fragment from the carnitine moiety
[M+H - 59]+Neutral loss of trimethylamine
144[C7H14NO2]+ fragment (carnitine minus water)
60[C3H10N]+ fragment (trimethylaminium ion)

Experimental Protocols

The following protocols are compiled from established methods for the analysis of long-chain acylcarnitines in biological matrices such as plasma.

Sample Preparation: Butyl Ester Derivatization

This protocol is adapted for the analysis of acylcarnitines from plasma.

Materials:

  • Plasma samples

  • Methanol (HPLC grade)

  • Internal standard solution (containing a stable isotope-labeled long-chain acylcarnitine)

  • n-Butanol

  • Acetyl chloride

  • Nitrogen evaporator

  • Heating block or incubator

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 10 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of 3 M HCl in n-butanol (prepared by slowly adding acetyl chloride to cold n-butanol).

  • Incubation: Seal the tubes and incubate at 65°C for 20 minutes.

  • Final Drying: Evaporate the derivatizing agent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating long-chain acylcarnitines.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the hydrophobic long-chain acylcarnitines.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Precursor Ion Scan of m/z 85

  • Collision Energy: Optimized for the specific instrument and analyte, typically in the range of 20-40 eV.

  • Resolution: Set to a level that allows for clear identification of the precursor and product ions.

Visualization of the Fragmentation Pathway

The following diagram illustrates the logical workflow for the analysis and the key fragmentation steps of a generic long-chain acylcarnitine like this compound.

Fragmentation_Workflow cluster_workflow Experimental Workflow cluster_fragmentation Mass Spectrometry Fragmentation Sample Plasma Sample Preparation Protein Precipitation & Derivatization (Butylation) Sample->Preparation LC_Separation LC Separation (C18 Column) Preparation->LC_Separation MS_Analysis ESI-MS/MS Analysis (Positive Ion Mode) LC_Separation->MS_Analysis Precursor Precursor Ion [M+H]+ MS_Analysis->Precursor NL_TMA Neutral Loss of Trimethylamine (59 Da) Precursor->NL_TMA Collision-Induced Dissociation Frag_85 Product Ion m/z 85 Precursor->Frag_85 Characteristic Fragment Frag_144 Product Ion m/z 144 Precursor->Frag_144 Side Fragmentation

Caption: Workflow and key fragmentation of acylcarnitines.

Conclusion

The analysis of this compound by LC-MS/MS is a robust and specific method. The characteristic fragmentation pattern, with a prominent product ion at m/z 85 and a neutral loss of 59 Da, allows for confident identification and quantification. The provided experimental protocols offer a reliable starting point for researchers in various fields to accurately measure this and other long-chain acylcarnitines in biological samples. Proper sample preparation, including derivatization, is crucial for achieving optimal results with dicarboxylic acylcarnitines.

References

Application Notes and Protocols for Cellular Uptake Studies of "Octadecanedioic Acid Mono-L-carnitine Ester" Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are versatile nanocarriers for drug delivery, and understanding their interaction with target cells is paramount for optimizing therapeutic efficacy. This document provides a detailed protocol for studying the cellular uptake of liposomes formulated with "Octadecanedioic Acid Mono-L-carnitine Ester," a cationic lipid. The inherent positive charge of these liposomes is anticipated to facilitate interaction with the negatively charged cell membrane, while the L-carnitine moiety may engage with specific cellular transport mechanisms.

These application notes describe the preparation of fluorescently labeled liposomes, quantitative analysis of their cellular uptake using flow cytometry, qualitative visualization via confocal microscopy, and investigation of the endocytic pathways involved.

Experimental Protocols

Preparation of Fluorescently Labeled Liposomes

This protocol details the preparation of liposomes incorporating "this compound" and a fluorescent lipid dye for tracking.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (Ammonium Salt) (Rhodamine-DOPE)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Liposome extruder and polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DPPC, cholesterol, this compound, and Rhodamine-DOPE in chloroform at a molar ratio of 55:40:4:1.

  • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation, resulting in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

  • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a liposome extruder to obtain a homogenous population of liposomes.

  • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Cell Culture

This protocol describes the maintenance of a suitable cell line for the uptake studies.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the cellular uptake of the fluorescently labeled liposomes.

Materials:

  • MCF-7 cells

  • Fluorescently labeled liposomes

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Incubate the cells for different time points (e.g., 1, 4, and 24 hours) at 37°C.

  • After incubation, wash the cells three times with ice-cold PBS to remove non-internalized liposomes.

  • Detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cells.[1]

Qualitative Cellular Uptake Analysis by Confocal Microscopy

This protocol visualizes the intracellular localization of the liposomes.

Materials:

  • MCF-7 cells

  • Fluorescently labeled liposomes

  • Paraformaldehyde (PFA)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Confocal microscope

Procedure:

  • Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled liposomes as described in the flow cytometry protocol.

  • After incubation, wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize them using a confocal laser scanning microscope.[2]

Investigation of Endocytic Pathways

This protocol uses chemical inhibitors to elucidate the mechanisms of liposome uptake.[3][4]

Materials:

  • MCF-7 cells

  • Fluorescently labeled liposomes

  • Endocytosis inhibitors (e.g., Chlorpromazine, Genistein, Amiloride)

  • PBS

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in a 24-well plate as described previously.

  • Pre-incubate the cells with non-toxic concentrations of specific endocytosis inhibitors for 30-60 minutes at 37°C.[5]

    • Chlorpromazine (inhibitor of clathrin-mediated endocytosis)

    • Genistein (inhibitor of caveolae-mediated endocytosis)

    • Amiloride (inhibitor of macropinocytosis)

  • Without removing the inhibitors, add the fluorescently labeled liposomes to the cells and incubate for the previously determined optimal time.

  • Wash, detach, and resuspend the cells as described for flow cytometry.

  • Quantify the cellular uptake by flow cytometry and compare the mean fluorescence intensity of inhibitor-treated cells to untreated control cells.

Data Presentation

Table 1: Physicochemical Characterization of Liposomes

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
OAC-Lipo115.3 ± 4.20.18 ± 0.02+25.7 ± 2.1

Table 2: Quantitative Cellular Uptake of OAC-Lipo in MCF-7 Cells (Mean Fluorescence Intensity)

Concentration (µg/mL)1 Hour4 Hours24 Hours
10150 ± 12450 ± 35980 ± 76
25320 ± 25980 ± 812100 ± 154
50650 ± 511950 ± 1434250 ± 310
1001200 ± 983500 ± 2807500 ± 540

Table 3: Effect of Endocytic Inhibitors on OAC-Lipo Uptake in MCF-7 Cells

InhibitorTarget PathwayCellular Uptake (% of Control)
Control-100%
ChlorpromazineClathrin-mediated45.2 ± 5.1%
GenisteinCaveolae-mediated85.7 ± 7.3%
AmilorideMacropinocytosis60.1 ± 6.2%

Mandatory Visualization

G cluster_prep Liposome Preparation cluster_uptake Cellular Uptake Studies cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis cluster_mech Mechanism of Uptake Study lipid_mix Lipid Mixture (DPPC, Cholesterol, OAC-Ester, Rhodamine-DOPE) film Thin Lipid Film Formation (Rotary Evaporation) lipid_mix->film hydration Hydration with PBS (MLV Formation) film->hydration sonication Sonication (SUV Formation) hydration->sonication extrusion Extrusion (100 nm) (Homogenization) sonication->extrusion char Characterization (DLS) extrusion->char incubation Incubation with Liposomes char->incubation lipo_add Addition of Liposomes char->lipo_add cell_culture Cell Seeding (MCF-7) cell_culture->incubation washing Washing (Ice-cold PBS) incubation->washing facs Flow Cytometry washing->facs microscopy Confocal Microscopy washing->microscopy inhibitor Pre-incubation with Endocytic Inhibitors inhibitor->lipo_add facs_mech Flow Cytometry Analysis lipo_add->facs_mech

Caption: Experimental workflow for the preparation and cellular uptake analysis of liposomes.

G cluster_membrane Cell Membrane cluster_pathways Endocytic Pathways cluster_transporter Potential Transporter Interaction membrane lipo OAC-Liposome (+ charge) clathrin Clathrin-mediated Endocytosis lipo->clathrin Major caveolae Caveolae-mediated Endocytosis lipo->caveolae Negligible macro Macropinocytosis lipo->macro Minor octn2 OCTN2 Transporter lipo->octn2 Hypothesized Interaction early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macro->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome (Drug Release) late_endosome->lysosome

Caption: Potential cellular uptake pathways for OAC-Liposomes.

References

Application Notes & Protocols: Octadecanedioic Acid Mono-L-carnitine Ester in Lipid Nanoparticle Formulation for Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy and safety. Cationic or ionizable lipids are a key component, facilitating the encapsulation of negatively charged nucleic acids and mediating their release into the cytoplasm of target cells. Octadecanedioic Acid Mono-L-carnitine Ester is a novel cationic lipid with potential applications in LNP-based gene therapy. Its unique structure, featuring a dicarboxylic acid backbone and a carnitine headgroup, may offer distinct advantages in terms of biocompatibility and delivery efficiency. The terminal carboxylic acid also presents an opportunity for further functionalization, such as the attachment of targeting ligands.[1][2]

These application notes provide a comprehensive overview and generalized protocols for the formulation, characterization, and application of LNPs incorporating this compound for gene therapy research. While specific quantitative data for this particular lipid are not yet widely published, the following protocols are based on established methodologies for LNP development and can be adapted for its use.

I. LNP Formulation Strategy

The formulation of LNPs is a critical step that dictates their physicochemical properties and biological activity. A typical LNP formulation consists of four main components:

  • Cationic/Ionizable Lipid: this compound, which complexes with the nucleic acid cargo.

  • Helper Lipid: A neutral lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the formation and stability of the lipid bilayer.

  • Cholesterol: Provides structural integrity to the nanoparticles.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as DMG-PEG 2000, which stabilizes the particle, prevents aggregation, and prolongs circulation time in vivo.[3][4]

The molar ratios of these components must be carefully optimized to achieve the desired particle size, encapsulation efficiency, and transfection potency.

Table 1: Representative LNP Formulation Parameters
ComponentMolar Ratio (%)Purpose
This compound40 - 50Encapsulation of nucleic acid, endosomal escape
DSPC10 - 15Structural support, stabilization of the lipid bilayer
Cholesterol35 - 45Enhancement of particle stability and membrane fusion
DMG-PEG 20001 - 2Steric stabilization, prevention of aggregation, prolonged circulation
Parameter Value/Range Notes
N:P Ratio (Lipid nitrogen to nucleic acid phosphate)3 - 6A key parameter for optimal encapsulation and delivery. Needs to be empirically determined.[5]
Lipid:Nucleic Acid Weight Ratio10:1 - 20:1Influences encapsulation efficiency and overall formulation characteristics.[5]

II. Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for LNP synthesis, allowing for precise control over particle formation.[6][7]

Materials:

  • This compound (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG 2000 (in ethanol)

  • Nucleic acid (e.g., mRNA, siRNA) in an aqueous buffer (e.g., 100 mM sodium citrate, pH 3.0)[6]

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Combine the individual lipid components (this compound, DSPC, Cholesterol, and DMG-PEG 2000) in the desired molar ratios in 100% ethanol.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in the aqueous buffer at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase) and total flow rate.[5][6]

  • Dialysis:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and raise the pH.[6]

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNPs using centrifugal filters if necessary.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formation cluster_purification Purification & Finalization Lipids Lipid Mixture (in Ethanol) Microfluidics Microfluidic Mixing Lipids->Microfluidics NA Nucleic Acid (in Aqueous Buffer, pH 3.0) NA->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Ethanol Removal pH Neutralization Concentration Concentration (Centrifugal Filter) Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Final_LNP Final LNP Product Sterilization->Final_LNP

Caption: Workflow for LNP formulation using microfluidic mixing.
Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP sample in PBS.

    • Measure the size and PDI using a Zetasizer instrument.[6]

    • Aim for a particle size of 80-150 nm and a PDI < 0.2 for in vivo applications.[7]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS).

    • Measure the surface charge using a Zetasizer instrument.

    • A slightly positive or neutral zeta potential at physiological pH is generally desirable.

3. Nucleic Acid Encapsulation Efficiency:

  • Method: RiboGreen/PicoGreen Assay.[6]

  • Procedure:

    • Prepare two sets of LNP samples.

    • In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen/PicoGreen reagent to both sets of samples.

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Table 2: Representative LNP Characterization Data
ParameterTarget RangeMethod
Particle Size (Z-average)80 - 150 nmDynamic Light Scattering
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering
Zeta Potential-10 to +10 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 90%RiboGreen/PicoGreen Assay
Protocol 3: In Vitro Transfection

Materials:

  • Target cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • LNP-encapsulated reporter gene (e.g., GFP-mRNA, Luciferase-mRNA)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[8]

  • LNP Treatment:

    • Dilute the LNPs to the desired concentrations in the cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.[8]

  • Analysis:

    • For GFP expression, visualize the cells using fluorescence microscopy or quantify using flow cytometry.

    • For Luciferase expression, lyse the cells and measure the luminescence using a plate reader.[8]

In_Vitro_Transfection_Workflow cluster_cell_prep Cell Preparation cluster_treatment LNP Treatment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Allow Adherence (Overnight) Seed->Adhere Treat Treat Cells with LNPs Adhere->Treat Dilute Dilute LNPs in Media Dilute->Treat Incubate Incubate (24-48h) Treat->Incubate Analyze Analyze Gene Expression Incubate->Analyze

Caption: Workflow for in vitro transfection using LNPs.

III. Mechanism of Action: LNP-mediated Gene Delivery

The successful delivery of nucleic acids to the cytoplasm involves several key steps, as illustrated in the signaling pathway below.

  • Cellular Uptake: LNPs are typically taken up by cells through endocytosis.

  • Endosomal Escape: The cationic/ionizable lipid becomes protonated in the acidic environment of the endosome, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.

  • Translation/Action: The released mRNA is translated by ribosomes to produce the therapeutic protein, or the siRNA engages with the RISC complex to silence the target gene.

LNP_Uptake_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LNP LNP Endosome Endosome LNP->Endosome Endocytosis NA_Release Nucleic Acid Release Endosome->NA_Release Endosomal Escape (pH-mediated) Translation Translation (mRNA) or RISC (siRNA) NA_Release->Translation Cytoplasmic Delivery

Caption: Generalized pathway of LNP-mediated gene delivery.

IV. In Vivo Considerations and Toxicity

For in vivo applications, LNPs are typically administered intravenously. Following administration, they predominantly accumulate in the liver. The toxicological profile of any new LNP formulation must be carefully evaluated. Cationic lipids can sometimes be associated with toxicity; however, this is often transient.[9] Key parameters to assess include:

  • Hematological analysis: To check for effects on blood cells.

  • Biochemical analysis: To assess liver and kidney function (e.g., ALT, AST, BUN, creatinine levels).

  • Histopathological evaluation: Of major organs (liver, spleen, lungs, kidneys) to look for any tissue damage.[9]

It is crucial to perform dose-response studies to determine the therapeutic window of LNPs formulated with this compound.

V. Conclusion

This compound represents a promising new cationic lipid for the formulation of LNPs for gene therapy. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring its potential. Empirical optimization of formulation parameters and a thorough characterization of the resulting LNPs will be essential for developing safe and effective gene delivery vehicles.

References

Application Notes and Protocols for the Characterization of Octadecanedioic Acid Mono-L-carnitine Ester Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid mono-L-carnitine ester is a cationic lipid that holds significant promise in the formulation of lipid nanoparticles (LNPs) for targeted drug delivery.[1][2][3][4][5] Its inherent properties, combining a long fatty acid chain with the biologically active L-carnitine molecule, make it an attractive component for enhancing cellular uptake and delivering therapeutic payloads. L-carnitine plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6] Nanoparticles functionalized with L-carnitine can leverage the organic cation/carnitine transporter 2 (OCTN2), which is expressed on various cell types, to achieve targeted delivery.[7][8][9][10]

These application notes provide a comprehensive overview of the characterization of nanoparticles loaded with this compound. The following sections detail the physicochemical properties, experimental protocols for characterization, and the cellular uptake mechanisms of these advanced drug delivery systems.

Data Presentation: Physicochemical Characterization

The following tables summarize representative quantitative data for L-carnitine functionalized or loaded lipid nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs). While specific data for nanoparticles formulated exclusively with this compound is not yet widely published, the presented data from analogous systems provide a valuable benchmark for formulation development and quality control. The physicochemical properties of lipid nanoparticles are crucial as they can influence stability, drug loading, release, and biological interactions.[11][12][13]

Table 1: Particle Size and Polydispersity Index (PDI)

Nanoparticle FormulationAverage Particle Size (z-average, nm)Polydispersity Index (PDI)Reference
L-carnitine loaded NLCs76.4 ± 3.40.23 - 0.38[6]
L-carnitine-conjugated PLGA NPs~180< 0.2[14]
Paclitaxel-loaded L-carnitine-conjugated micelles150-2000.09 - 0.2

Table 2: Surface Charge and Drug Loading

Nanoparticle FormulationZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
L-carnitine loaded NLCs-22.6 to -28.965.4 - 92.5Not Reported[6]
L-carnitine-conjugated PLGA NPsNegativeNot Reported for drugNot Reported[15]
Paclitaxel-loaded L-carnitine-conjugated micelles+30 to +45> 90%~5%

Table 3: In Vitro Drug Release

Nanoparticle FormulationRelease ProfileConditionsReference
Polymeric Drug NanoparticlesSustained release over 6 hoursUSP apparatus II (paddle) with centrifugal ultrafiltration[16]
Tamoxifen-loaded PLGA nanoparticlesBiphasic: initial burst followed by sustained releaseDialysis bag and low-pressure ultrafiltration methods[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound loaded nanoparticles are provided below.

Nanoparticle Preparation: Hot Homogenization Technique for Solid Lipid Nanoparticles (SLNs)

This protocol describes a common method for preparing SLNs.

Materials:

  • This compound (as part of the lipid matrix)

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 407, Tween® 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid and this compound at a temperature 5-10°C above the melting point of the lipid.

  • Drug Incorporation: Dissolve or disperse the drug in the molten lipid phase.

  • Aqueous Phase Preparation: Heat the aqueous solution containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a pressure range of 500-1500 bar. The homogenization should be carried out at a temperature above the lipid's melting point.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification: The nanoparticle dispersion can be purified by methods such as dialysis or centrifugation to remove any unencapsulated drug.

Particle Size and Zeta Potential Analysis: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and surface charge of nanoparticles in a liquid medium.

Instrumentation:

  • Zetasizer or similar DLS instrument

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water, PBS) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the temperature of the sample holder (e.g., 25°C).

    • Select the appropriate measurement parameters (e.g., scattering angle, laser wavelength).

    • Input the viscosity and refractive index of the dispersant.

  • Measurement:

    • For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.

    • For zeta potential, an electric field is applied across the sample, and the velocity of the nanoparticles is measured. The electrophoretic mobility is then used to calculate the zeta potential.

  • Data Analysis: The software will generate a report including the z-average particle size, polydispersity index (PDI), and zeta potential. Measurements should be performed in triplicate.

Morphological Characterization: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticle morphology, size, and state of aggregation.

Instrumentation:

  • Transmission Electron Microscope

Procedure:

  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adhere to the grid for a few minutes.

    • Remove the excess liquid with filter paper.

  • Staining (optional for lipid nanoparticles): For better contrast, a negative staining agent (e.g., phosphotungstic acid or uranyl acetate) can be applied. Add a drop of the staining solution to the grid and remove the excess after a short incubation time.

  • Drying: Allow the grid to air-dry completely.

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage.

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

  • Image Analysis: Use image analysis software to measure the diameters of a statistically significant number of nanoparticles (e.g., >100) to determine the size distribution.

Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol outlines a common indirect method to quantify the amount of drug encapsulated within the nanoparticles.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle dispersion. Common methods include:

    • Centrifugation: Centrifuge the nanoparticle suspension at high speed. The nanoparticles will form a pellet, and the supernatant will contain the free drug.

    • Ultrafiltration: Use a centrifugal filter device with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Mandatory Visualizations

Experimental Workflow for Nanoparticle Characterization

G cluster_0 Nanoparticle Formulation cluster_1 Physicochemical Characterization cluster_2 In Vitro Studies prep Preparation of Nanoparticles (e.g., Hot Homogenization) dls Dynamic Light Scattering (DLS) - Particle Size - PDI - Zeta Potential prep->dls tem Transmission Electron Microscopy (TEM) - Morphology - Size Verification prep->tem ee Encapsulation Efficiency & Drug Loading - HPLC / UV-Vis prep->ee uptake Cellular Uptake Studies dls->uptake release In Vitro Drug Release (e.g., Dialysis Method) ee->release

Caption: Workflow for the formulation and characterization of lipid nanoparticles.

Signaling Pathway: Cellular Uptake of L-carnitine Functionalized Nanoparticles

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space np L-carnitine Functionalized Nanoparticle octn2 OCTN2 Transporter np->octn2 Binding endosome Endosome octn2->endosome Transporter-Mediated Endocytosis lysosome Lysosome endosome->lysosome Fusion release Drug Release endosome->release Endosomal Escape lysosome->release Degradation & Release mitochondria Mitochondria release->mitochondria Drug Action / L-carnitine metabolism

Caption: Proposed cellular uptake mechanism via OCTN2 transporter-mediated endocytosis.

Logical Relationship: Carnitine Shuttle and Fatty Acid Metabolism

G cluster_0 Cytosol cluster_1 Mitochondrial Membranes cluster_2 Mitochondrial Matrix lcfa Long-Chain Fatty Acid acyl_coa Fatty Acyl-CoA lcfa->acyl_coa Activation acyl_carnitine Acyl-Carnitine acyl_coa->acyl_carnitine Esterification lcarnitine L-Carnitine lcarnitine->acyl_carnitine cpt1 CPT I cact CACT matrix_acyl_coa Fatty Acyl-CoA cact->matrix_acyl_coa Transport cpt2 CPT II acyl_carnitine->cact Transport beta_ox β-Oxidation matrix_acyl_coa->beta_ox atp ATP (Energy) beta_ox->atp

Caption: The carnitine shuttle facilitates the transport of fatty acids for energy production.

References

Application Notes and Protocols for In Vitro Transfection Using Carnitine-Based Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine-based cationic lipids are a promising class of non-viral vectors for gene delivery. Their biodegradable nature and potential for lower cytotoxicity compared to other cationic lipids make them attractive candidates for therapeutic applications. This document provides detailed protocols and application notes for the in vitro transfection of nucleic acids (plasmid DNA and siRNA) using carnitine-based cationic lipid formulations.

Data Presentation

Table 1: Physicochemical Properties of Carnitine-Based Lipid Formulations
Formulation IDCationic LipidHelper LipidMolar Ratio (Cationic:Helper)Particle Size (nm)Zeta Potential (mV)Reference
CL-1MMCEDOPE1:1150 - 250+30 to +40[1]
CL-2OOCECholesterol1:1200 - 300+25 to +35[1]
CL-3C12-CAR-N/A30 - 70Not Reported[2]

MMCE: Myristyl 3-myristoyloxy-4-trimethylammonium butyrate chloride OOCE: Oleyl 3-oleoyloxy-4-trimethylammonium butyrate chloride C12-CAR: 3-(dodecylcarbamoyl-2-hydroxypropyl)-trimethylammonium chloride DOPE: Dioleoylphosphatidylethanolamine

Table 2: In Vitro Transfection Efficiency of Carnitine-Based Lipids
Formulation IDCell LineNucleic AcidTransfection Efficiency (%)NotesReference
CL-1VariouspDNA (luciferase)HighMediated the highest transfection efficiency in cell culture among the series tested.[1]
CL-3COS-1pDNAEffectiveComparable to Lipofectamine 2000.[2]
Table 3: Cytotoxicity of Carnitine-Based Lipid Formulations
Formulation IDCell LineAssayCell Viability (%)NotesReference
CL-3CHONot SpecifiedHighThe surfactant-DNA complex was found to be nontoxic.[2]
L-carnitineHL7702MTT>90% at ≤ 3mMHigher concentrations showed increased toxicity.[3][3]
L-carnitineCD44+ CSCsMTTDose-dependentSignificant reduction in viability at 2.5 mM and 5 mM.[4][4]

Note: Quantitative data for transfection efficiency and cytotoxicity of many carnitine-based lipid formulations are not consistently reported with standard deviations across multiple cell lines in the reviewed literature. The tables above summarize the available information.

Experimental Protocols

Protocol 1: Preparation of Carnitine-Based Cationic Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method, which can be adapted for various carnitine-based lipids and helper lipids.

Materials:

  • Carnitine-based cationic lipid (e.g., MMCE)

  • Helper lipid (e.g., DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve the carnitine-based cationic lipid and the helper lipid (e.g., MMCE and DOPE at a 1:1 molar ratio) in chloroform in a round-bottom flask.[5] b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask.[5] c. Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.[5]

  • Hydration: a. Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) to the flask.[5] The volume will depend on the desired final lipid concentration. b. Agitate the flask by vortexing or gentle shaking until the lipid film is completely suspended, forming a milky suspension of multilamellar vesicles (MLVs).[5]

  • Sonication: a. To reduce the size of the liposomes and create small unilamellar vesicles (SUVs), sonicate the lipid suspension.[5] b. For bath sonication, place the flask in a bath sonicator and sonicate until the suspension becomes translucent.[5] c. For probe sonication, insert the probe into the lipid suspension and sonicate in short bursts on ice to prevent overheating.

  • Extrusion (Optional): a. For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). b. Load the liposome suspension into the extruder and pass it through the membrane multiple times (e.g., 11-21 times).

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon).

Protocol 2: In Vitro Transfection of Plasmid DNA

This protocol provides a general procedure for transfecting plasmid DNA into adherent mammalian cells using pre-formed carnitine-based cationic liposomes. Optimization of parameters such as lipoplex concentration and incubation time is recommended for each cell line.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

  • Carnitine-based cationic liposome suspension (from Protocol 1)

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.[6]

  • Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute the plasmid DNA in serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the carnitine-based cationic liposome suspension in serum-free medium. c. Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of DNA-lipid complexes (lipoplexes).[5]

  • Transfection: a. Gently wash the cells with serum-free medium or PBS. b. Remove the wash solution and add fresh serum-free medium to each well. c. Add the lipoplex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the lipoplexes. e. Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.[7]

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh complete culture medium. b. Continue to incubate the cells for 24-72 hours.

  • Analysis: a. After the desired incubation time, assess the transfection efficiency by measuring the expression of the reporter gene (e.g., luciferase activity, GFP fluorescence).

Protocol 3: Assessment of Transfection Efficiency by Luciferase Assay

This protocol describes how to measure the activity of a luciferase reporter gene to quantify transfection efficiency.

Materials:

  • Transfected cells expressing luciferase

  • Luciferase Assay Lysis Buffer

  • Luciferase Assay Substrate

  • Luminometer

  • 96-well white-walled, clear-bottom plates

Procedure:

  • Cell Lysis: a. After the post-transfection incubation period, gently wash the cells with PBS. b. Add an appropriate volume of Luciferase Assay Lysis Buffer to each well and incubate at room temperature for 15-20 minutes with gentle rocking to lyse the cells.[7]

  • Assay: a. Transfer a portion of the cell lysate from each well to a 96-well white-walled plate.[8] b. Prepare the luciferase assay working solution by mixing the Luciferase Assay Substrate with the appropriate buffer according to the manufacturer's instructions. c. Program the luminometer to inject the luciferase assay working solution into each well and measure the resulting luminescence. The light output is proportional to the amount of luciferase protein.

  • Data Analysis: a. Normalize the luciferase activity to the total protein concentration in each lysate to account for variations in cell number. b. Express transfection efficiency as relative light units (RLU) or as a percentage relative to a positive control.

Protocol 4: Assessment of Cytotoxicity by MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the carnitine-based lipid formulations.

Materials:

  • Cells treated with lipoplexes

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and transfect them as described in Protocol 2. Include untreated control wells.

  • MTT Addition: a. After the desired incubation period (e.g., 24 or 48 hours post-transfection), add MTT solution to each well to a final concentration of 0.5 mg/mL.[4] b. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis: a. Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Liposome Preparation cluster_transfection Transfection Protocol cluster_analysis Analysis p1 Dissolve Carnitine Lipid & Helper Lipid in Chloroform p2 Form Thin Lipid Film (Rotary Evaporation) p1->p2 p3 Hydrate Film with Aqueous Buffer p2->p3 p4 Sonication / Extrusion p3->p4 t2 Prepare Lipoplexes (Liposomes + Nucleic Acid) p4->t2 t1 Seed Adherent Cells t3 Incubate Cells with Lipoplexes t1->t3 t2->t3 t4 Replace with Fresh Medium t3->t4 a1 Assess Transfection Efficiency (e.g., Luciferase Assay) t4->a1 a2 Assess Cytotoxicity (e.g., MTT Assay) t4->a2

Experimental workflow for in vitro transfection.
Cellular Uptake and Intracellular Fate of Lipoplexes

G cluster_endocytosis Endocytosis lipoplex Carnitine-Lipid/NA Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding clathrin Clathrin-mediated cell_membrane->clathrin Internalization caveolae Caveolae-mediated cell_membrane->caveolae Internalization endosome Endosome clathrin->endosome caveolae->endosome lysosome Lysosome (Degradation) endosome->lysosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus for pDNA translation Translation (Protein Expression) cytoplasm->translation for mRNA mrna_degradation mRNA Degradation (siRNA) cytoplasm->mrna_degradation RISC complex nucleus->cytoplasm Transcription

Cellular uptake of carnitine-based lipoplexes.

References

Application Notes and Protocols: Octadecanedioic Acid Mono-L-carnitine Ester for Blood-Brain Barrier Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutic agents to the central nervous system (CNS). The organic cation/carnitine transporter 2 (OCTN2), a member of the solute carrier family (SLC22A5), is expressed on the brain capillary endothelial cells that constitute the BBB and facilitates the transport of L-carnitine and its acetylated derivatives into the brain.[1][2][3][4] This endogenous transport system provides a promising avenue for brain-targeted drug delivery. By conjugating drug molecules or delivery systems to ligands of OCTN2, it is possible to hijack this transporter to ferry therapeutic payloads across the BBB.

Octadecanedioic acid mono-L-carnitine ester is a long-chain dicarboxylic acid ester of L-carnitine. While direct studies on its BBB transport are limited, its structure suggests a potential application as a component of novel drug delivery systems, such as lipid nanoparticles or liposomes, designed to target the OCTN2 transporter.[5][6] The long dicarboxylic acid chain can be utilized for drug conjugation or incorporation into a lipid-based formulation, while the L-carnitine moiety can act as a targeting ligand for OCTN2. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound for targeting the blood-brain barrier.

Proposed Mechanism of Action

The proposed mechanism for this compound-mediated transport across the BBB involves its recognition by the OCTN2 transporter on the luminal side of the brain capillary endothelial cells. This interaction is hypothesized to facilitate the endocytosis and transcytosis of the molecule or a nanoparticle system incorporating it, leading to its delivery into the brain parenchyma.

cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Drug_Carrier Drug Carrier (e.g., Liposome) + Octadecanedioic Acid Mono-L-carnitine Ester OCTN2 OCTN2 Transporter Drug_Carrier->OCTN2 Targeting Endocytosis Receptor-Mediated Endocytosis OCTN2->Endocytosis Binding Transcytosis Transcytosis Endocytosis->Transcytosis Drug_Release Drug Release Transcytosis->Drug_Release

Caption: Proposed OCTN2-mediated transport across the BBB.

Data Presentation

The following tables represent hypothetical data that could be generated from the experimental protocols outlined below. These tables are intended to serve as a template for organizing and presenting research findings.

Table 1: In Vitro Permeability across a Brain Endothelial Cell Monolayer

FormulationApparent Permeability (Papp) (cm/s)Efflux Ratio
Control Drug1.5 x 10⁻⁶3.2
Drug + this compound Liposomes8.2 x 10⁻⁶1.1
Drug + this compound Liposomes + L-carnitine2.1 x 10⁻⁶2.9

Table 2: In Vivo Brain Uptake in a Rodent Model

Treatment GroupBrain-to-Blood Ratio (AUCbrain/AUCblood)
Control Drug (IV)0.05
Drug + this compound Liposomes (IV)0.45
Drug + this compound Liposomes + L-carnitine (IV)0.08

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific drug molecule and formulation.

Protocol 1: Formulation of Drug-Loaded Liposomes with this compound

This protocol describes the preparation of liposomes incorporating this compound for drug delivery.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Drug of interest

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thin-film hydration equipment

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve this compound, DPPC, and cholesterol in a molar ratio of 1:8:4 in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • If the drug is lipophilic, dissolve it with the lipids in this step.

  • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with a PBS solution containing the hydrophilic drug (if applicable) by rotating the flask at a temperature above the lipid phase transition temperature.

  • Subject the resulting liposomal suspension to five freeze-thaw cycles.

  • Extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles of a uniform size.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency.

Start Lipid Dissolution (this compound, DPPC, Cholesterol, Drug) Film Thin-Film Formation (Rotary Evaporation) Start->Film Hydration Hydration (PBS with Drug) Film->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion (100 nm membrane) FreezeThaw->Extrusion Purification Purification (Removal of free drug) Extrusion->Purification Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Purification->Characterization

Caption: Liposome formulation workflow.

Protocol 2: In Vitro Blood-Brain Barrier Transport Study

This protocol outlines a method to assess the permeability of the formulated liposomes across an in vitro BBB model using a Transwell assay.

Materials:

  • bEnd.3 or hCMEC/D3 cell line (murine or human brain endothelial cells)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • Liposomal formulation

  • Lucifer yellow

  • Trans-epithelial electrical resistance (TEER) measurement system

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Seed the brain endothelial cells on the apical side of the Transwell inserts.

  • Culture the cells until a confluent monolayer is formed, as confirmed by TEER measurements (TEER > 200 Ω·cm²).

  • Replace the medium in the apical chamber with a medium containing the liposomal formulation at a known drug concentration.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • To assess monolayer integrity, add Lucifer yellow to the apical chamber at the beginning of the experiment and measure its concentration in the basolateral chamber at the end.

  • Quantify the drug concentration in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the apical chamber.

  • To confirm OCTN2-mediated transport, perform a competition study by co-incubating the liposomes with an excess of L-carnitine.

Start Seed Endothelial Cells on Transwell Inserts Culture Culture to Confluence (Monitor TEER) Start->Culture AddFormulation Add Liposomal Formulation to Apical Chamber Culture->AddFormulation Sample Sample from Basolateral Chamber at Time Points AddFormulation->Sample Competition Competition Study (with excess L-carnitine) AddFormulation->Competition Analyze Quantify Drug Concentration (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate End Assess Monolayer Integrity (Lucifer Yellow) Calculate->End Competition->Sample

Caption: In vitro BBB transport study workflow.

Protocol 3: In Vivo Brain Uptake and Biodistribution Study

This protocol describes an in vivo study in a rodent model to evaluate the brain accumulation and overall biodistribution of the drug delivered via the liposomal formulation.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Liposomal formulation

  • Anesthesia

  • Surgical tools for cannulation (if required)

  • Tissue homogenization equipment

  • Analytical instrumentation for drug quantification

Procedure:

  • Administer the liposomal formulation intravenously (e.g., via tail vein injection) to the animals.

  • At selected time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize the animals.

  • Collect blood via cardiac puncture.

  • Perfuse the animals with saline to remove blood from the organs.

  • Harvest the brain and other major organs (liver, spleen, kidneys, lungs, heart).

  • Weigh the tissues and homogenize them.

  • Extract the drug from the plasma and tissue homogenates.

  • Quantify the drug concentration in the extracts using a validated analytical method.

  • Calculate the drug concentration in each tissue (e.g., ng/g of tissue) and in plasma (ng/mL).

  • Determine the brain-to-blood concentration ratio and the area under the curve (AUC) for brain and blood to assess brain penetration.

  • To confirm the targeting mechanism, a separate group of animals can be co-administered with a high dose of L-carnitine to saturate the OCTN2 transporter.

Conclusion

This compound represents a novel, yet underexplored, molecule with the potential to be a valuable component in the development of drug delivery systems for targeting the blood-brain barrier. The L-carnitine moiety is a promising ligand for the OCTN2 transporter, which is a known pathway for nutrient transport into the brain. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to investigate the efficacy of this compound in facilitating brain drug delivery. Further in-depth studies are warranted to fully elucidate its mechanism of action and to optimize its use in clinical applications.

References

Application Notes and Protocols: Experimental Use of "Octadecanedioic Acid Mono-L-carnitine Ester" in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical guide for the experimental use of "Octadecanedioic Acid Mono-L-carnitine Ester" in metabolic profiling. As of the date of this document, there is a lack of published experimental data specifically for this compound. The methodologies and expected outcomes described herein are based on the established roles of long-chain dicarboxylic acids and L-carnitine esters in cellular metabolism.

Introduction

Octadecanedioic acid is a long-chain dicarboxylic acid that, when esterified to L-carnitine, forms "this compound." L-carnitine and its acyl esters are essential for the transport of fatty acids into the mitochondria for subsequent β-oxidation.[1][2][3][4][5] The metabolism of long-chain dicarboxylic acids typically involves ω-oxidation followed by peroxisomal β-oxidation.[6][7][8] The introduction of "this compound" to a biological system may provide insights into the interplay between mitochondrial and peroxisomal fatty acid oxidation pathways.

This document outlines a hypothetical experimental protocol for investigating the metabolic effects of "this compound" in a cell-based model. The primary objectives of this proposed study are:

  • To determine the uptake and intracellular accumulation of "this compound."

  • To investigate the impact of "this compound" on the broader acylcarnitine profile of the cell.

  • To assess changes in key metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, in response to treatment.

Materials and Methods

Materials
  • Cell Line: Human hepatoma cell line (e.g., HepG2)

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compound: this compound

  • Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Acetonitrile, Methanol, Formic Acid, L-carnitine standards, and other acylcarnitine standards for mass spectrometry.

  • Equipment: Cell culture incubator, biosafety cabinet, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Design

The proposed experiment will involve treating HepG2 cells with "this compound" and performing targeted metabolomic analysis to quantify changes in the intracellular acylcarnitine profile and related metabolites.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

  • Treatment: Prepare a stock solution of "this compound" in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in culture media to final concentrations of 1 µM, 10 µM, and 50 µM. A vehicle control (media with solvent) should also be prepared.

  • Exposure: Remove the existing media from the wells and replace it with the treatment or vehicle control media.

  • Incubation: Incubate the cells for a further 24 hours.

Sample Preparation for Metabolomic Analysis
  • Cell Harvesting: After incubation, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis of Acylcarnitines
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate a wide range of acylcarnitines.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of acylcarnitines. The precursor ion for all acylcarnitines is typically [M+H]+, and a common product ion at m/z 85 is often used for detection.[9] Specific MRM transitions for a panel of short, medium, and long-chain acylcarnitines should be optimized.

Hypothetical Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Hypothetical Intracellular Concentrations of "this compound" and Related Metabolites in HepG2 Cells.

MetaboliteVehicle Control (pmol/mg protein)1 µM Treatment (pmol/mg protein)10 µM Treatment (pmol/mg protein)50 µM Treatment (pmol/mg protein)
This compoundNot Detected15.2 ± 2.1185.6 ± 25.3950.8 ± 112.9
Free L-carnitine (C0)120.5 ± 15.8115.3 ± 12.998.7 ± 11.475.2 ± 9.8
Acetyl-L-carnitine (C2)250.3 ± 30.1240.1 ± 28.5210.9 ± 25.7180.4 ± 22.6
Palmitoyl-L-carnitine (C16)5.6 ± 0.85.4 ± 0.74.9 ± 0.64.2 ± 0.5
Oleoyl-L-carnitine (C18:1)8.2 ± 1.18.0 ± 1.07.1 ± 0.96.1 ± 0.8

Table 2: Hypothetical Fold Change of Key Acylcarnitine Species in Response to 50 µM "this compound" Treatment.

AcylcarnitineFold Change vs. Vehicle Controlp-value
C4 (Butyrylcarnitine)0.950.45
C8 (Octanoylcarnitine)1.100.21
C12 (Dodecanoylcarnitine)1.250.04
C16-DC (Hexadecanedioylcarnitine)3.50<0.01
C18-DC (Octadecanedioylcarnitine)5.80<0.001

Mandatory Visualizations

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OA Octadecanedioic Acid OACoA Octadecanedioyl-CoA OA->OACoA Acyl-CoA Synthetase OACarnitine Octadecanedioic Acid Mono-L-carnitine Ester OACoA->OACarnitine CPT1/COT CACT CACT OACarnitine->CACT Transport Carnitine L-Carnitine Carnitine->OACarnitine CACT->Carnitine OACarnitine_matrix Octadecanedioic Acid Mono-L-carnitine Ester CACT->OACarnitine_matrix OACoA_matrix Octadecanedioyl-CoA OACarnitine_matrix->OACoA_matrix CPT2 Carnitine_matrix L-Carnitine OACarnitine_matrix->Carnitine_matrix BetaOx β-Oxidation OACoA_matrix->BetaOx Chain Shortening Carnitine_matrix->CACT Antiport

Caption: Proposed metabolic pathway for this compound.

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed HepG2 Cells B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 24h C->D E Wash Cells with PBS D->E F Metabolite Extraction (80% Methanol) E->F G Centrifuge & Collect Supernatant F->G H Dry & Reconstitute G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J K Statistical Analysis J->K

Caption: Experimental workflow for metabolic profiling.

G Compound Octadecanedioic Acid Mono-L-carnitine Ester Uptake Cellular Uptake Compound->Uptake Metabolism Mitochondrial/Peroxisomal Metabolism Uptake->Metabolism Profile Altered Acylcarnitine Profile Metabolism->Profile Pathway Impact on Central Metabolic Pathways Metabolism->Pathway

Caption: Logical relationship of the experimental hypothesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Encapsulation Efficiency of Octadecanedioic Acid Mono-L-carnitine Ester LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low encapsulation efficiency in Lipid Nanoparticles (LNPs) formulated with Octadecanedioic Acid Mono-L-carnitine Ester.

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is a common hurdle in the development of LNP-based drug delivery systems. This guide provides a systematic approach to identifying and resolving potential causes.

Question: My encapsulation efficiency is lower than expected. What are the potential causes and how can I improve it?

Answer:

Low encapsulation efficiency in LNPs formulated with this compound can stem from several factors related to the formulation components, process parameters, and the cargo itself. Below is a step-by-step troubleshooting workflow.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation Optimization cluster_3 Process Parameter Optimization cluster_4 Post-Formulation Processing cluster_5 Resolution Low_EE Low Encapsulation Efficiency (EE) Observed QC Verify Quality of All Components (Lipids, Cargo, Buffers) Low_EE->QC Protocol_Check Review and Confirm Protocol Adherence Low_EE->Protocol_Check Lipid_Ratios Adjust Lipid Molar Ratios - Cationic Lipid/Cargo Ratio - Helper Lipid Content - PEG-Lipid Percentage QC->Lipid_Ratios Mixing Optimize Mixing Parameters (e.g., Flow Rate, Mixing Speed) Protocol_Check->Mixing Solvent Optimize Solvent System (e.g., Ethanol/Aqueous Ratio) Lipid_Ratios->Solvent pH Optimize Formulation pH Solvent->pH pH->Mixing Temperature Control Formulation Temperature Mixing->Temperature Purification Evaluate Purification Method (e.g., Dialysis, TFF) Temperature->Purification Improved_EE Improved Encapsulation Efficiency Purification->Improved_EE

Caption: Troubleshooting workflow for low encapsulation efficiency.

Formulation Components & Ratios

The molar ratio of the lipid components is critical for efficient encapsulation.[1] "this compound" is a cationic lipid, and its primary role is to interact with the negatively charged cargo (e.g., mRNA, siRNA).

ParameterRecommendationRationale
Cationic Lipid : Cargo Ratio (N:P Ratio) Increase the molar ratio of this compound to your nucleic acid cargo.A higher ratio of positive charges (from the amine group on the carnitine moiety) to negative charges (from the phosphate backbone of the nucleic acid) can enhance electrostatic interactions, leading to better condensation and encapsulation of the cargo.
Helper Lipid Content Optimize the concentration of helper lipids like DOPE or DSPC.These lipids contribute to the structural integrity of the LNP and can influence the fluidity and charge of the lipid bilayer, impacting encapsulation.[2]
Cholesterol Concentration Adjust the cholesterol content.Cholesterol modulates membrane rigidity and stability, which can affect cargo retention within the LNP.[2]
PEG-Lipid Percentage Vary the percentage of the PEGylated lipid.The PEG-lipid controls the particle size and prevents aggregation.[3] However, an excessively high concentration can sometimes hinder the encapsulation process by creating a dense hydrophilic shell too early in the formation process.
Process Parameters

The method of LNP formation significantly influences encapsulation efficiency.[1]

ParameterRecommendationRationale
Mixing Method and Speed For methods like microfluidic mixing, optimize the total flow rate and the flow rate ratio of the lipid and aqueous phases. For bulk mixing, ensure rapid and homogenous mixing.The speed of mixing affects the polarity change at the solvent interface, which is critical for LNP self-assembly and cargo entrapment.[4]
pH of the Aqueous Buffer Ensure the pH of the aqueous buffer is acidic (typically pH 3-5).This compound, as an ionizable cationic lipid, will be protonated at acidic pH, facilitating strong electrostatic interactions with the negatively charged cargo. The terminal carboxylic acid on the octadecanedioic acid backbone may also be influenced by pH.
Temperature Maintain a consistent and controlled temperature during formulation.Temperature can affect the fluidity of the lipids and the kinetics of LNP formation.
Cargo Integrity and Purity

The quality of your cargo is paramount for successful encapsulation.

ParameterRecommendationRationale
Cargo Quality Verify the integrity and purity of your nucleic acid cargo using techniques like gel electrophoresis or capillary electrophoresis.Degraded or impure cargo may not interact as effectively with the cationic lipid, leading to poor encapsulation.
Cargo Concentration Optimize the concentration of your cargo in the aqueous phase.A very high cargo concentration can lead to aggregation before encapsulation, while a very low concentration might not provide a sufficient driving force for efficient loading.

Frequently Asked Questions (FAQs)

Q1: What is the role of "this compound" in my LNP formulation?

A1: "this compound" is a cationic lipid.[5][6][7][8][9][10] Its primary functions are to electrostatically interact with and encapsulate negatively charged cargo, such as mRNA or siRNA, and to facilitate the release of the cargo into the cytoplasm after endocytosis.

Q2: At what pH should I formulate my LNPs when using this cationic lipid?

A2: It is recommended to use an acidic aqueous buffer (pH 3-5) during the formulation process. This ensures that the amine group on the L-carnitine moiety is protonated, leading to a positive charge that facilitates the binding of negatively charged nucleic acids.

Q3: Can the choice of helper lipid affect encapsulation efficiency?

A3: Yes, the choice and concentration of the helper lipid (e.g., DOPE, DSPC) can significantly impact encapsulation efficiency. Helper lipids contribute to the structural integrity and fluidity of the LNP, which can influence how the cargo is retained within the nanoparticle.[2]

Q4: How does the PEG-lipid influence encapsulation?

A4: The PEGylated lipid plays a crucial role in controlling the size of the LNPs and preventing their aggregation.[3] However, the amount of PEG-lipid needs to be carefully optimized, as excessive amounts can sometimes interfere with the encapsulation process.

Q5: What methods can I use to measure encapsulation efficiency?

A5: A common and reliable method is a fluorescence-based assay, such as the RiboGreen assay.[11] This method involves measuring the fluorescence of the nucleic acid cargo before and after lysing the LNPs with a detergent like Triton X-100. The difference in fluorescence corresponds to the amount of encapsulated cargo.[11][12] Other methods include capillary gel electrophoresis and chromatographic techniques.[12][13]

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

Materials:

  • This compound

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DSPE-PEG2000)

  • Nucleic Acid Cargo (e.g., mRNA)

  • Ethanol (anhydrous)

  • Aqueous Buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing system

Procedure:

  • Prepare the Lipid-Ethanol Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratios.

  • Prepare the Aqueous Cargo Solution: Dissolve the nucleic acid cargo in the aqueous buffer.

  • Set up the Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to ethanol phase).

  • Mixing: Load the lipid-ethanol solution and the aqueous cargo solution into separate syringes and place them on the syringe pumps. Start the pumps to initiate mixing.

  • Collection: Collect the resulting LNP suspension from the outlet of the microfluidic chip.

  • Purification: Purify the LNPs to remove residual ethanol and unencapsulated cargo. This is typically done by dialysis or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4).

LNP_Formation_Workflow cluster_0 Input Solutions cluster_1 Process cluster_2 Output & Purification Lipid_Ethanol Lipid Mix in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Aqueous_Cargo Cargo in Aqueous Buffer (pH 4) Aqueous_Cargo->Microfluidic_Mixing LNP_Suspension LNP Suspension Microfluidic_Mixing->LNP_Suspension Purification Purification (Dialysis/TFF) LNP_Suspension->Purification Final_LNPs Purified LNPs in Storage Buffer Purification->Final_LNPs

Caption: LNP formation and purification workflow.

Protocol 2: Determination of Encapsulation Efficiency using a RiboGreen-based Assay

This protocol outlines the steps to quantify the amount of encapsulated nucleic acid.

Materials:

  • Purified LNP suspension

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% solution)

  • RiboGreen reagent

  • Nucleic acid standard of known concentration

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare Standard Curve: Prepare a series of dilutions of the nucleic acid standard in TE buffer.

  • Sample Preparation:

    • Total RNA (Lysed LNPs): Dilute the LNP suspension in TE buffer containing 1% Triton X-100 to disrupt the LNPs.

    • Free RNA (Intact LNPs): Dilute the LNP suspension in TE buffer without detergent.

  • Assay:

    • Add the diluted standards and samples to the wells of the 96-well plate.

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using the plate reader.

  • Calculation:

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Data Presentation

For effective troubleshooting and optimization, it is crucial to systematically record and compare experimental data.

Table 1: Example Data Table for Formulation Optimization

Formulation IDCationic Lipid : Cargo Ratio (N:P)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)
LNP-00110:11038.51.585.20.1285.6
LNP-00215:11038.51.588.10.1192.3
LNP-00320:11038.51.590.50.1395.1
LNP-00415:11533.51.592.40.1593.5
LNP-00515:11038.52.080.30.1090.8

Table 2: LNP Characterization Techniques

ParameterTechniqueInformation Provided
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Provides the mean particle size and the broadness of the size distribution.[14][15]
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the LNPs, which can influence stability and interactions with cells.[15]
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Visualizes the structure and morphology of the LNPs.[15][16]
Encapsulation Efficiency RiboGreen Assay, Capillary ElectrophoresisQuantifies the percentage of cargo successfully loaded into the LNPs.[11][12]

References

Technical Support Center: Optimizing Zeta Potential of Octadecanedioic Acid Mono-L-carnitine Ester Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of zeta potential for "Octadecanedioic Acid Mono-L-carnitine Ester" nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is zeta potential and why is it critical for my this compound nanoparticles?

A1: Zeta potential is the electrical potential at the slipping plane of a nanoparticle, which is the boundary separating the particle and its attached ions from the bulk liquid. It is a key indicator of the stability of your nanoparticle suspension. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and ensures a stable dispersion.[1][2][3][4] For drug delivery applications, zeta potential also influences how the nanoparticles interact with biological membranes.[1][][6]

Q2: What is a typical target zeta potential range for stable this compound nanoparticles?

A2: For optimal stability, a zeta potential of greater than +30 mV or less than -30 mV is generally desirable.[3] Nanoparticles with zeta potentials between -5 mV and +5 mV are prone to rapid aggregation.[1] The ideal zeta potential will also depend on the specific application and the biological environment the nanoparticles will encounter.

Q3: How does the L-carnitine component of the molecule affect the zeta potential?

A3: L-carnitine contains a quaternary ammonium group, which carries a positive charge. This inherent positive charge will likely contribute to a positive zeta potential in your nanoparticles, especially at neutral and acidic pH. L-carnitine functionalization has been used to target the OCTN2 transporter in cells.[7][8][9]

Q4: What are the key factors that I can modify to optimize the zeta potential of my nanoparticles?

A4: The primary factors influencing zeta potential are the pH and ionic strength of the dispersion medium.[1][3][][10] Other factors include the concentration of the nanoparticles, the type and concentration of any surfactants or stabilizers used, and temperature.[][6]

Troubleshooting Guides

Issue 1: Low or Neutral Zeta Potential Leading to Aggregation

Symptoms:

  • Visible aggregation or sedimentation of nanoparticles.

  • Inconsistent and highly variable particle size measurements (high Polydispersity Index - PDI).

  • Zeta potential values close to zero (e.g., between -10 mV and +10 mV).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
pH at or near the Isoelectric Point (IEP) The IEP is the pH at which the nanoparticle surface has a net neutral charge, leading to minimal electrostatic repulsion. To address this, perform a pH titration to determine the IEP of your nanoparticles. Adjust the pH of your formulation to be at least 2 pH units away from the IEP to ensure sufficient surface charge.
High Ionic Strength of the Medium High salt concentrations in the dispersion medium can compress the electrical double layer around the nanoparticles, shielding the surface charge and reducing the zeta potential.[11] If possible, reduce the ionic strength of your buffer or medium. Consider using a low ionic strength buffer like 10 mM NaCl for initial characterization.[12]
Insufficient Surface Charge The inherent charge of "this compound" may not be sufficient to confer stability. You can incorporate charged lipids or surfactants into your nanoparticle formulation. For a more positive zeta potential, consider adding a cationic lipid like stearylamine. For a more negative zeta potential, an anionic lipid such as dicetyl phosphate could be used.[1][13]
Issue 2: Inconsistent or Irreproducible Zeta Potential Measurements

Symptoms:

  • Large standard deviations in repeated zeta potential measurements of the same sample.

  • Significant batch-to-batch variability in zeta potential.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Improper Sample Preparation Ensure your nanoparticle suspension is homogenous before measurement. Gently vortex or sonicate the sample to break up any loose agglomerates. Use a consistent and appropriate nanoparticle concentration for your instrument.[6][12]
Contamination of the Sample or Measurement Cell Contaminants can alter the conductivity of the medium and adsorb to the nanoparticle surface, affecting the zeta potential. Always use clean, disposable cuvettes or thoroughly clean the measurement cell between samples. Filter all buffers and media through a 0.22 µm filter before use.[14]
Incorrect Instrument Settings Ensure the correct parameters are set in the instrument software, including the viscosity and dielectric constant of the dispersant, and the appropriate model for calculating zeta potential (e.g., Smoluchowski approximation for aqueous media).[15]

Experimental Protocols

Protocol 1: Determining the Isoelectric Point (IEP) of Nanoparticles

This protocol outlines the steps to determine the pH at which the zeta potential of your "this compound" nanoparticles is zero.

Materials:

  • "this compound" nanoparticle suspension.

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

  • Deionized water.

  • Zeta potential analyzer.

  • pH meter.

Procedure:

  • Prepare a series of aliquots of your nanoparticle suspension in a low ionic strength medium (e.g., 10 mM NaCl).

  • Adjust the pH of each aliquot to a different value, covering a range from acidic to basic (e.g., pH 3 to pH 10).

  • Allow the samples to equilibrate for a set period (e.g., 15-30 minutes).

  • Measure the zeta potential of each sample using a zeta potential analyzer.

  • Plot the measured zeta potential as a function of pH.

  • The pH at which the curve intersects the zero zeta potential axis is the isoelectric point (IEP).

Protocol 2: Standard Zeta Potential Measurement

This protocol provides a standardized method for routine zeta potential measurements.

Materials:

  • Nanoparticle suspension.

  • Appropriate dispersion medium (e.g., 10 mM NaCl).

  • Zeta potential analyzer and appropriate measurement cells (e.g., disposable folded capillary cells).

Procedure:

  • Dilute the nanoparticle suspension to the optimal concentration for your instrument in the chosen dispersion medium. The medium should be filtered through a 0.22 µm filter.[14]

  • Ensure the sample is free of air bubbles.

  • Place the measurement cell into the instrument.

  • Allow the sample to thermally equilibrate to the desired temperature (e.g., 25°C).[15]

  • Perform the zeta potential measurement according to the instrument's operating procedure.

  • Record the mean zeta potential, standard deviation, and the conductivity of the sample.

Visualizations

Zeta_Potential_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Symptom Low or Inconsistent Zeta Potential Cause1 Incorrect pH (Near IEP) Symptom->Cause1 leads to Cause2 High Ionic Strength Symptom->Cause2 leads to Cause3 Improper Sample Preparation Symptom->Cause3 leads to Cause4 Instrument Settings Symptom->Cause4 leads to Solution1 Adjust pH Cause1->Solution1 address with Solution2 Lower Ionic Strength Cause2->Solution2 address with Solution3 Optimize Sample Prep Protocol Cause3->Solution3 address with Solution4 Verify Instrument Parameters Cause4->Solution4 address with

Caption: Troubleshooting workflow for zeta potential issues.

Experimental_Workflow_IEP A Prepare Nanoparticle Aliquots B Adjust pH of Each Aliquot (e.g., pH 3-10) A->B C Equilibrate Samples B->C D Measure Zeta Potential C->D E Plot Zeta Potential vs. pH D->E F Determine Isoelectric Point (IEP) E->F

Caption: Workflow for determining the isoelectric point.

References

Overcoming aggregation issues in "Octadecanedioic Acid Mono-L-carnitine Ester" liposome preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Octadecanedioic Acid Mono-L-carnitine Ester" (ODMC-carnitine) in liposomal formulations. Our goal is to help you overcome common challenges, with a specific focus on aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ODMC-carnitine)?

A1: this compound (CAS No. 123233-50-1; Molecular Formula: C25H47NO6) is a cationic lipid.[1][2] It is used in the formation of lipid nanoparticles (LNPs) and liposomes.[3] Its structure, featuring a long dicarboxylic acid chain and the L-carnitine headgroup, makes it an amphipathic molecule suitable for forming lipid bilayers. L-carnitine and its esters play a crucial role in fatty acid metabolism and energy production.[1][4]

Q2: What are the primary applications of ODMC-carnitine in liposomes?

A2: ODMC-carnitine is primarily used as a cationic lipid in liposomal formulations for drug delivery. Cationic lipids are essential for encapsulating and delivering nucleic acids (like siRNA and mRNA) and can also enhance the interaction of liposomes with negatively charged cell membranes, potentially improving drug uptake.

Q3: What are the common signs of aggregation in my ODMC-carnitine liposome formulation?

A3: Signs of aggregation include a visible cloudiness or turbidity in the liposome suspension, the formation of precipitates, and a significant increase in the average particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[5]

Q4: Why is my ODMC-carnitine liposome formulation aggregating?

A4: Liposome aggregation is a common issue that can arise from several factors.[6] For ODMC-carnitine liposomes, potential causes include:

  • High Concentration of ODMC-carnitine: Exceeding the optimal molar percentage of ODMC-carnitine in the lipid mixture can lead to instability and aggregation.[5]

  • Improper Hydration Temperature: The hydration of the lipid film should be performed above the phase transition temperature (Tc) of the lipids to ensure proper mixing.[5]

  • Ionic Strength and pH of the Buffer: The charge of the liposome surface is influenced by the pH and ionic strength of the surrounding buffer, which can affect electrostatic repulsion between vesicles.[7]

  • Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can sometimes promote the aggregation of negatively charged or even neutral liposomes, and may interact with the dicarboxylic acid moiety of ODMC-carnitine.[8]

Troubleshooting Guide: Overcoming Aggregation

This guide provides a systematic approach to troubleshooting and resolving aggregation issues during the preparation of ODMC-carnitine liposomes.

Problem: Liposome suspension is cloudy or shows visible precipitates immediately after preparation.

This often indicates a fundamental issue with the formulation or preparation method.

Troubleshooting Workflow

start Start: Aggregation Observed check_conc Is ODMC-carnitine concentration > 15 mol%? start->check_conc reduce_conc Reduce ODMC-carnitine to 5-10 mol% check_conc->reduce_conc Yes check_temp Was hydration temperature above lipid Tc? check_conc->check_temp No reduce_conc->check_temp optimize_temp Optimize hydration temperature check_temp->optimize_temp No check_method Review preparation method check_temp->check_method Yes optimize_temp->check_method modify_method Modify preparation method (e.g., sonication, extrusion) check_method->modify_method end End: Stable Liposomes modify_method->end

Caption: Troubleshooting workflow for immediate aggregation.

Possible Causes & Solutions

Parameter Possible Cause Recommended Solution
ODMC-carnitine Concentration The molar percentage of ODMC-carnitine is too high, leading to phase separation and aggregation.Systematically decrease the molar ratio of ODMC-carnitine. Start with a lower concentration (e.g., 5-10 mol%) and gradually increase to find the optimal level.
Hydration Temperature Hydration of the lipid film was performed below the phase transition temperature (Tc) of the lipid mixture, resulting in incomplete hydration and non-uniform vesicle formation.[5]Ensure the hydration step is carried out at a temperature above the Tc of all lipid components. For lipids with high Tc, this may require heating the hydration buffer.
Preparation Method The chosen preparation method (e.g., simple thin-film hydration) may not be providing enough energy to form stable, unilamellar vesicles.[7]Incorporate a size reduction step post-hydration, such as sonication or extrusion through polycarbonate membranes, to achieve a more uniform and smaller vesicle size.[9]
Problem: Liposome suspension appears stable initially but aggregates over time (e.g., during storage).

This suggests a long-term instability issue with the formulation.

Troubleshooting Workflow

start Start: Aggregation during storage check_charge Is the liposome surface charge neutral or low? start->check_charge add_charged Incorporate charged lipids (e.g., anionic lipids) to increase zeta potential check_charge->add_charged Yes check_steric Is there steric stabilization? check_charge->check_steric No add_charged->check_steric add_peg Incorporate PEGylated lipids (e.g., DSPE-PEG2000) check_steric->add_peg No check_storage Review storage conditions check_steric->check_storage Yes add_peg->check_storage optimize_storage Optimize storage (e.g., temperature, pH, cryoprotectants) check_storage->optimize_storage end End: Stable Liposomes optimize_storage->end

Caption: Troubleshooting workflow for long-term aggregation.

Possible Causes & Solutions

Parameter Possible Cause Recommended Solution
Surface Charge Insufficient electrostatic repulsion between liposomes due to a low surface charge (low zeta potential).The inclusion of charged lipids can increase the zeta potential and enhance colloidal stability.[7] Since ODMC-carnitine is cationic, consider the overall charge of your formulation. If you are encapsulating negatively charged molecules, the surface charge may be neutralized.
Steric Hindrance Lack of a protective barrier on the liposome surface to prevent close approach and fusion of vesicles.Incorporate a lipid conjugated to polyethylene glycol (PEG), such as DSPE-PEG2000, at 2-5 mol%. The PEG chains provide a steric barrier that prevents aggregation.[10]
Storage Conditions Improper storage temperature or the use of a buffer that promotes instability over time.Store liposomes at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., trehalose, sucrose) has been included in the formulation.[11][12] Ensure the storage buffer has an appropriate pH and ionic strength to maintain stability.
Lipid Composition The lipid bilayer may be too fluid or too rigid, leading to instability.Incorporate cholesterol (up to 30-40 mol%) to modulate membrane fluidity and increase the stability of the liposomes.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration followed by Extrusion

This is a common and reliable method for producing unilamellar liposomes of a defined size.[]

Experimental Workflow

step1 1. Dissolve Lipids in Organic Solvent step2 2. Create Thin Lipid Film via Rotary Evaporation step1->step2 step3 3. Hydrate Film with Aqueous Buffer step2->step3 step4 4. Vortex to form Multilamellar Vesicles (MLVs) step3->step4 step5 5. Extrude through Polycarbonate Membranes step4->step5 step6 6. Characterize Size and Zeta Potential step5->step6

Caption: Thin-Film Hydration and Extrusion Workflow.

Methodology:

  • Lipid Dissolution: Dissolve ODMC-carnitine, a helper lipid (e.g., DOPC or Egg PC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) pre-heated to a temperature above the Tc of the lipid mixture.

  • Vesicle Formation: Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be followed by gentle vortexing.

  • Extrusion: Subject the MLV suspension to multiple passes (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid Tc.

  • Characterization: Analyze the resulting liposome suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Liposome Characterization by Dynamic Light Scattering (DLS)

DLS is a critical technique for assessing the quality of your liposome preparation and detecting aggregation.[5]

Methodology:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.

  • Instrument Setup: Place the sample cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).

  • Measurement: Perform the measurement to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

  • Data Analysis: A monodisperse sample of high quality will typically have a PDI value below 0.2. An increasing Z-average and PDI over time are indicative of aggregation.

Quantitative Data Summary

The following table provides a hypothetical example of how different formulations can affect liposome characteristics.

Formulation ODMC-carnitine (mol%) Cholesterol (mol%) DSPE-PEG2000 (mol%) Helper Lipid (mol%) Mean Particle Size (nm) PDI Zeta Potential (mV)
A (Aggregated) 2030050> 500> 0.5+25
B (Improved) 10300601500.25+45
C (Optimized) 10305551200.15+35

This technical support guide should provide a solid foundation for addressing aggregation issues in your "this compound" liposome preparations. For further assistance, please consult the cited literature.

References

Improving the stability of "Octadecanedioic Acid Mono-L-carnitine Ester" in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "Octadecanedioic Acid Mono-L-carnitine Ester" in biological fluids during experimental procedures.

Frequently Asked Questions (FAQs)

General Stability

Q1: What is the primary cause of instability for this compound in biological fluids?

A1: The primary cause of instability for ester-containing compounds like this compound in biological fluids is enzymatic hydrolysis. Biological matrices such as plasma, serum, and tissue homogenates contain esterases, which are enzymes that catalyze the cleavage of ester bonds.[1] This process results in the degradation of the parent compound into free L-carnitine and octadecanedioic acid.

Q2: Which factors can influence the rate of degradation?

A2: Several factors can influence the degradation rate:

  • Temperature: Higher temperatures generally accelerate the rate of both enzymatic and chemical hydrolysis.[2][3]

  • pH: The stability of ester-containing compounds can be pH-dependent. While stable at neutral to acidic pH, instability increases at a pH greater than 9.[4]

  • Biological Matrix: The type of biological fluid (e.g., plasma, whole blood, serum) and the species from which it was collected can impact stability due to varying levels and types of esterase activity.[1]

  • Storage Duration: The length of time a sample is stored can affect the stability of the analyte. Prolonged storage, especially at room temperature, can lead to significant degradation.[2][5]

Sample Handling and Collection

Q3: What are the best practices for collecting and handling biological samples to ensure the stability of this compound?

A3: To minimize degradation during sample collection and handling, the following practices are recommended:

  • Rapid Cooling: Immediately cool the samples on ice after collection.

  • Prompt Processing: Process the samples as quickly as possible to separate plasma or serum from whole blood.

  • Low Temperature Storage: For short-term storage, keep samples refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or ideally at -80°C.[2][5]

  • Use of Anticoagulants: For plasma collection, EDTA is a commonly used anticoagulant.

Q4: Does the choice of anticoagulant affect the stability of the compound?

A4: The choice of anticoagulant can influence the stability of metabolites. While specific data for this compound is not available, for general acylcarnitine profiling, EDTA whole blood is a common choice. It is advisable to validate the stability in the chosen anticoagulant for your specific experimental setup.

Stabilization Methods

Q5: How can I actively stabilize this compound in my samples?

A5: Several strategies can be employed to stabilize ester-containing compounds:

  • Temperature Control: As mentioned, maintaining low temperatures is the most common and effective method to slow down enzymatic activity and chemical degradation.[3]

  • pH Adjustment: Adjusting the pH of the sample to a slightly acidic range (e.g., pH 5-6) can help to reduce the rate of hydrolysis. However, care must be taken to avoid protein precipitation at very low pH.[1]

  • Esterase Inhibitors: The addition of esterase inhibitors to the collection tubes is a widely used technique.[6][7][8] Common inhibitors include sodium fluoride (NaF), diisopropylfluorophosphate (DFP), and phenylmethylsulfonyl fluoride (PMSF). The selection and concentration of the inhibitor should be optimized for the specific compound and matrix.[6][8]

Q6: Are there any downsides to using esterase inhibitors?

A6: While effective, the use of esterase inhibitors can have potential drawbacks. Some inhibitors can interfere with downstream analytical methods, such as mass spectrometry, causing matrix effects like ion suppression or enhancement.[7] It is crucial to evaluate the compatibility of the chosen inhibitor with the analytical method.

Analytical Considerations

Q7: What analytical methods are suitable for quantifying this compound and its metabolites?

A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of carnitine and acylcarnitines in biological matrices.[9][10][11][12] This technique allows for the simultaneous measurement of the parent compound and its degradation products.

Q8: Can derivatization help in the analysis?

A8: Yes, derivatization can be a useful strategy. For instance, converting acylcarnitines to their butyl esters can sometimes improve their chromatographic properties and detection sensitivity in mass spectrometry.[5][12] However, it's important to note that the derivatization process itself can potentially cause partial hydrolysis of the acylcarnitines, so the method needs to be carefully validated.[9][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in replicate measurements - Inconsistent sample handling and processing times.- Partial degradation of the analyte during sample preparation.- Inconsistent storage conditions.- Standardize the entire workflow from sample collection to analysis.- Work quickly and keep samples on ice at all times.- Ensure all samples are stored at the same temperature for the same duration.
Low or no detectable levels of the parent compound - Complete or significant degradation of the analyte.- Suboptimal extraction efficiency.- Issues with the analytical instrument.- Implement stabilization strategies immediately upon sample collection (e.g., use of esterase inhibitors and freezing).- Optimize the sample extraction protocol.- Verify instrument performance with a known standard of the compound.
Increasing concentrations of free L-carnitine over time - Hydrolysis of the ester bond of the parent compound.- This is an indicator of analyte instability. Review and improve sample handling and storage procedures. Consider conducting a time-course stability study to understand the degradation kinetics.
Matrix effects in LC-MS/MS analysis - Co-elution of interfering substances from the biological matrix.- Presence of esterase inhibitors or other additives.- Optimize the chromatographic separation to resolve the analyte from interfering peaks.- Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[7]- Evaluate different sample clean-up or extraction techniques.

Quantitative Data Summary

The following table summarizes the stability of various acylcarnitines under different storage conditions. Please note that this data is for related compounds and should be used as a general guide. Stability studies for "this compound" are highly recommended.

AcylcarnitineStorage ConditionDurationStabilityReference
Various Acylcarnitines-18°CAt least 330 daysStable[5]
Various AcylcarnitinesRoom Temperature> 14 daysHydrolyzed to free carnitine[2][5]
Short-chain Acylcarnitines (e.g., Acetylcarnitine, Propionylcarnitine)Dried Blood Spots (first 5 years)Annual Decrease18.5% and 27.4% respectively[14][15]
Acetyl-L-carnitine (in aqueous solution, pH 5.2)25°C33 daysStable[4]
Acetyl-L-carnitine (in aqueous solution, pH 5.2)4-8°C33 daysStable[4]

Experimental Protocols

Protocol 1: Assessment of Analyte Stability in Plasma

Objective: To determine the stability of this compound in plasma at different temperatures over time.

Materials:

  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound stock solution

  • Esterase inhibitor stock solution (optional, e.g., NaF)

  • LC-MS/MS system

  • Incubators/water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • -80°C freezer

Procedure:

  • Spiking: Spike the blank plasma with the stock solution of this compound to achieve a known final concentration. Gently mix.

  • Aliquoting: Aliquot the spiked plasma into multiple small tubes for each time point and temperature condition.

  • Time Zero (T0) Sample: Immediately process a set of aliquots for T0 analysis. This involves protein precipitation (e.g., with ice-cold methanol or acetonitrile), centrifugation, and analysis of the supernatant by LC-MS/MS. Store the remaining T0 samples at -80°C.

  • Incubation: Place the remaining aliquots at their respective temperature conditions (e.g., 4°C, 25°C, 37°C).

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a set of aliquots from each temperature condition and process them as described in step 3.

  • Data Analysis: Quantify the concentration of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T0 concentration. Plot the percentage remaining versus time for each temperature.

Protocol 2: Recommended Sample Collection and Handling for Stability

Objective: To collect and process biological samples in a manner that maximizes the stability of this compound.

Materials:

  • Pre-chilled collection tubes containing anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., NaF).

  • Ice bath

  • Refrigerated centrifuge

  • -80°C freezer

Procedure:

  • Collection: Collect the biological sample (e.g., whole blood) directly into the pre-chilled collection tubes.

  • Immediate Cooling: Immediately place the collection tube in an ice bath.

  • Processing (within 30 minutes):

    • Centrifuge the sample at the appropriate speed and temperature (e.g., 1500 x g for 15 minutes at 4°C) to separate plasma or serum.

  • Aliquoting: Carefully transfer the supernatant (plasma or serum) into pre-labeled cryovials.

  • Storage: Immediately store the aliquots at -80°C until analysis.

  • Thawing: When ready for analysis, thaw the samples on ice and process them as quickly as possible.

Visualizations

cluster_degradation Enzymatic Degradation Pathway Compound Octadecanedioic Acid Mono-L-carnitine Ester Products Octadecanedioic Acid + Free L-carnitine Compound->Products Hydrolysis Esterase Esterase (in biological fluid) Esterase->Compound

Caption: Enzymatic hydrolysis of the ester.

cluster_stabilization Stabilization Strategy Selection Start Sample Collection Check_Stability Is the analyte known to be unstable? Start->Check_Stability Low_Temp Immediate Cooling (On Ice) Check_Stability->Low_Temp Yes Process_Quickly Rapid Processing Check_Stability->Process_Quickly No Add_Inhibitor Add Esterase Inhibitor Low_Temp->Add_Inhibitor Adjust_pH Adjust Sample pH Add_Inhibitor->Adjust_pH Adjust_pH->Process_Quickly Store_Frozen Store at -80°C Process_Quickly->Store_Frozen

Caption: Decision workflow for stabilization.

cluster_workflow Stability Assessment Workflow Spike Spike blank matrix with analyte T0 Process T0 sample immediately Spike->T0 Incubate Incubate aliquots at different temperatures Spike->Incubate Analyze LC-MS/MS Analysis T0->Analyze Timepoints Process samples at various time points Incubate->Timepoints Timepoints->Analyze Calculate Calculate % remaining vs. T0 Analyze->Calculate

Caption: Workflow for stability assessment.

References

Addressing cytotoxicity of carnitine-based lipids in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using carnitine-based lipids in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering step-by-step solutions to mitigate cytotoxicity and improve experimental outcomes.

Question: I am observing high levels of cell death and morphological changes after treating my cells with carnitine-based lipid formulations. What are the first steps I should take to troubleshoot this?

Answer: High cytotoxicity is a common challenge when working with cationic lipid-based delivery systems.[1] The positive charge necessary for interacting with nucleic acids and cell membranes can also lead to cell stress and death.[1][2] Here is a step-by-step approach to resolve the issue:

  • Optimize Lipid Concentration: The most common cause of cytotoxicity is an excessive concentration of the cationic lipid.[3] Perform a dose-response experiment to determine the optimal concentration that balances delivery efficiency with cell viability. Start with the manufacturer's recommended concentration and test several dilutions below and above that point.

  • Adjust the Lipid-to-Payload Ratio: The ratio of carnitine-based lipid to your payload (e.g., DNA, RNA, drug) is critical.[4] An excess of free cationic lipids can be toxic.[2] Systematically vary the lipid-to-payload ratio (e.g., from 1:0.5 to 1:5 DNA (µg) to Lipid (µL)) to find the formulation that provides the highest efficiency with the lowest toxicity for your specific cell line.[4]

  • Check Cell Confluency: Cell density at the time of treatment can significantly impact their resilience. For many applications, a confluency of 70-90% is ideal.[4][5] Cells that are too sparse may be more susceptible to toxic effects, while overly confluent cultures may have reduced transfection efficiency.[6]

  • Reduce Incubation Time: Continuous exposure to lipid complexes can increase cytotoxicity. Try reducing the incubation time of the lipid-payload complexes with the cells. For some cell lines, an exposure of 4-6 hours is sufficient before replacing the medium with fresh, complete growth medium.[6][7]

  • Use Serum-Free Medium for Complex Formation: Always dilute your carnitine-based lipid and payload in a serum-free medium (like Opti-MEM) before complexing.[4][7] Serum proteins can interfere with complex formation and reduce efficiency. However, after the initial incubation period, you can replace the medium with a complete, serum-containing medium to help cells recover.[4]

  • Assess Payload Quality and Purity: Ensure your DNA, RNA, or drug is of high quality and free from contaminants like endotoxins, which can induce a separate cytotoxic response.[4][6]

  • Proper Reagent Handling: Avoid vortexing or excessively agitating cationic lipid reagents, which can lead to peroxide formation and decreased activity.[4] Ensure reagents are stored at the correct temperature (typically 4°C) and have not been frozen, as this can compromise their performance.[3]

Question: My delivery/transfection efficiency is low, and I'm still observing significant cell death. How can I improve efficiency without increasing toxicity?

Answer: This indicates that the therapeutic window for your specific cell type and lipid formulation is narrow. The goal is to find a balance between efficacy and safety.[8][]

  • Fine-Tune the Lipid-to-Payload Ratio: This is the most critical parameter. A suboptimal ratio can lead to ineffective delivery and unnecessary toxicity. Systematically test a matrix of lipid and payload concentrations to identify an optimal window.

  • Consider a Different Helper Lipid: The composition of the lipid nanoparticle is crucial.[10] If you are formulating your own nanoparticles, altering the helper lipids (e.g., DOPE, cholesterol) or their molar ratios can change the stability and fusogenicity of the particle, potentially improving payload release and reducing the required dose.[11]

  • Change the Cell Plating Density: Some cell lines are more sensitive to lipid treatments when they are less confluent. Try increasing the cell seeding density to see if a more confluent monolayer is more resistant to the toxic effects.[5]

  • Switch to a More Robust Cell Line (for initial screening): If you are in the early stages of developing a delivery system, you might test your formulations on a more robust and easy-to-transfect cell line (e.g., HEK293) to establish baseline efficacy before moving to more sensitive or difficult-to-transfect primary cells.[12]

  • Remove Antibiotics During Transfection: Cationic lipids can increase cell permeability to antibiotics in the culture medium, leading to increased cytotoxicity.[4][5] Avoid using antibiotics in the medium when plating cells for transfection and during the complex incubation period.[5][7]

Frequently Asked Questions (FAQs)

Question: What are the primary mechanisms of cytotoxicity associated with carnitine-based and other cationic lipids?

Answer: The cytotoxicity of carnitine-based lipids, like other cationic lipids, stems from their fundamental physicochemical properties. The primary mechanisms include:

  • Plasma Membrane Destabilization: The positive charge of the lipid headgroup interacts with the negatively charged components of the cell's plasma membrane.[2] This interaction can disrupt membrane integrity, alter its fluidity, and in high concentrations, lead to the formation of pores or micelles, causing leakage of cellular contents and cell death.[2]

  • Generation of Reactive Oxygen Species (ROS): Cationic lipids can induce cellular stress that leads to the production of ROS.[13][14] Excessive ROS levels cause oxidative damage to cellular components like lipids, proteins, and DNA, triggering apoptotic or necrotic cell death pathways.[13]

  • Mitochondrial Dysfunction: Cationic lipids can interfere with mitochondrial function. This includes disrupting the mitochondrial membrane potential, which is crucial for ATP synthesis, and initiating the mitochondrial (intrinsic) pathway of apoptosis through the release of pro-apoptotic factors.[14]

  • Activation of Apoptotic Pathways: Studies have shown that cationic lipids can activate caspase-dependent signaling pathways.[14] For instance, the induction of ROS and mitochondrial stress can lead to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), culminating in programmed cell death.[14]

Question: How does the molecular structure of a carnitine-based lipid influence its toxicity?

Answer: The structure of a cationic lipid is a key determinant of both its efficiency and its toxicity. The molecule generally consists of three parts: a hydrophilic headgroup, a hydrophobic domain, and a linker.[14]

  • Hydrophilic Headgroup: The cationic headgroup is responsible for the electrostatic interaction with both the negatively charged payload (e.g., nucleic acids) and the cell membrane.[14] The nature of this group (e.g., a quaternary ammonium in carnitine) strongly influences the charge density and interaction strength, which directly correlates with cytotoxicity.[14]

  • Hydrophobic Domain: The fatty acid chains that make up the hydrophobic tail influence how the lipid inserts into and perturbs the cell membrane. The length and saturation of these chains affect the rigidity and stability of the resulting lipid nanoparticle.

  • Linker: The bond connecting the headgroup and the tail can be designed to be biodegradable (e.g., an ester bond). Biodegradable lipids can be broken down into less toxic, endogenous metabolites by cellular enzymes, which can significantly reduce long-term cytotoxicity.[2]

Question: Are there alternatives to the MTT assay for assessing cell viability when using lipid nanoparticles?

Answer: Yes. While the MTT assay is widely used, it can be unreliable in the presence of lipid nanoparticles that generate high levels of ROS.[13] ROS can interfere with the reduction of the MTT tetrazolium salt, leading to inaccurate readings.[13] Alternative and complementary assays include:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a good indicator of necrosis or late-stage apoptosis.

  • Trypan Blue Exclusion Assay: This is a simple, direct method to count viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • AlamarBlue™ (Resazurin) Assay: Similar to MTT, this is a redox-based assay, but it may be less susceptible to interference in some contexts. It measures the metabolic activity of living cells.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.

For a comprehensive assessment, it is often recommended to use two different viability assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity).

Data Presentation

Table 1: Example of Cell Viability Optimization

This table summarizes representative data from a dose-response experiment to determine the optimal concentration of a carnitine-based lipid formulation on two different cell lines. Cell viability was measured by an LDH assay 24 hours post-treatment.

Formulation ComponentConcentrationCell Line A (Sensitive) - % ViabilityCell Line B (Robust) - % Viability
Untreated Control -100%100%
Carnitine Lipid X 0.5 µg/mL92%98%
1.0 µg/mL75%91%
2.0 µg/mL41%82%
4.0 µg/mL15%65%
Payload Only 1 µg/mL98%99%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol provides a detailed methodology for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[15][16]

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS, filtered)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well) in 100 µL of complete growth medium.[15] Incubate overnight (or until cells reach the desired confluency) at 37°C in a 5% CO₂ incubator.

  • Treatment: Remove the growth medium and add your carnitine-based lipid formulations at various concentrations in 100 µL of fresh medium. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[12]

  • Addition of MTT Reagent: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[15]

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[15] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Pathway lipid Carnitine-Based Cationic Lipid membrane Cell Plasma Membrane lipid->membrane Interaction uptake Endocytosis lipid->uptake disruption Membrane Destabilization & Permeabilization membrane->disruption ros Reactive Oxygen Species (ROS) Generation disruption->ros endosome Endosome uptake->endosome escape Endosomal Escape endosome->escape escape->ros mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential signaling pathway of carnitine lipid-induced cytotoxicity.

Optimization_Workflow start Start: Select Cell Line & Carnitine Lipid Formulation dose_lipid 1. Lipid Dose-Response (e.g., 0.5 - 5 µg/mL) start->dose_lipid assess_via1 Assess Cell Viability (e.g., LDH or MTT Assay) dose_lipid->assess_via1 select_conc Select Max Tolerated Lipid Concentration assess_via1->select_conc Viability > 80% dose_ratio 2. Optimize Lipid:Payload Ratio (e.g., 1:1 to 1:5) select_conc->dose_ratio assess_eff Assess Delivery Efficiency & Cell Viability dose_ratio->assess_eff select_ratio Select Optimal Ratio assess_eff->select_ratio High Efficiency, Low Toxicity time_course 3. Optimize Incubation Time (e.g., 4, 6, 24 hours) select_ratio->time_course final_assess Final Assessment of Efficiency & Viability time_course->final_assess end Optimized Protocol final_assess->end Best Outcome Troubleshooting_Tree q1 High Cytotoxicity Observed? a1_yes YES q1->a1_yes a1_no NO (Proceed with Experiment) q1->a1_no q2 Is Lipid:Payload Ratio Optimized? a1_yes->q2 a2_no NO q2->a2_no a2_yes YES q2->a2_yes s1 Perform Dose-Response for Lipid and Payload a2_no->s1 q3 Is Cell Confluency Optimal (70-90%)? a2_yes->q3 a3_no NO q3->a3_no a3_yes YES q3->a3_yes s2 Adjust Seeding Density a3_no->s2 q4 Is Incubation Time > 6 Hours? a3_yes->q4 a4_yes YES q4->a4_yes a4_no NO q4->a4_no s3 Reduce Incubation Time (Test 4-6h) a4_yes->s3 s4 Consider Payload Quality & Reagent Handling a4_no->s4

References

Technical Support Center: Optimizing Lipid Ratios in "Octadecanedioic Acid Mono-L-carnitine Ester" Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Octadecanedioic Acid Mono-L-carnitine Ester" in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in LNP formulations?

This compound is a cationic lipid. In LNP formulations, its primary role is to complex with negatively charged cargo, such as mRNA or siRNA, facilitating encapsulation and aiding in the endosomal escape and delivery of the cargo into the cytoplasm. Its positive charge at low pH is crucial during the formulation process, while a more neutral charge at physiological pH can help reduce cytotoxicity.

Q2: What are the essential components of an LNP formulation containing this compound?

A typical LNP formulation includes:

  • Cationic/Ionizable Lipid: this compound, for nucleic acid encapsulation and delivery.

  • Helper Phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which contribute to the structural integrity of the nanoparticle.[1] DSPC provides stability, while DOPE can promote endosomal escape.[1]

  • Cholesterol: A structural "helper" lipid that enhances the stability and rigidity of the LNP.[1]

  • PEGylated Lipid: A polyethylene glycol (PEG)-lipid conjugate (e.g., DMG-PEG2000) that helps control particle size during formation and provides a "stealth" layer to reduce immune system clearance and increase circulation time.[1]

Q3: Why is the molar ratio of this compound to helper lipids critical?

The molar ratio of the cationic lipid to the helper lipids is a critical quality attribute that significantly impacts the physicochemical properties and biological performance of LNPs.[1] Optimizing this ratio is essential for:

  • Encapsulation Efficiency: The amount of cationic lipid directly influences the quantity of nucleic acid that can be encapsulated.[1]

  • Particle Size and Polydispersity (PDI): The lipid composition affects the self-assembly process and, consequently, the size and uniformity of the LNPs.[1]

  • Stability: A correct balance of lipids is crucial for the stability of the LNPs during storage.[1]

  • Toxicity: An excess of cationic lipid can lead to increased cytotoxicity.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency (<80%) Insufficient cationic lipid to complex with the nucleic acid cargo.Increase the molar percentage of this compound in the formulation.
Suboptimal Nitrogen to Phosphate (N:P) Ratio.The ratio of nitrogen atoms in the cationic lipid (N) to the phosphate groups in the nucleic acid (P) is crucial. Adjust the amount of nucleic acid relative to the total lipids to achieve the desired N:P ratio. A common starting point for siRNA is an N:P ratio of ~3, and for mRNA, it is often ~6.[1]
Nucleic Acid Degradation.Ensure the integrity of your nucleic acid stock and work in an RNase-free environment.
Particle Size Too Large (>150 nm) or High Polydispersity Index (PDI > 0.2) Suboptimal lipid molar ratios.Systematically vary the molar ratios of the cationic lipid, helper lipids, and PEG-lipid. A Design of Experiments (DoE) approach can be beneficial.
Inefficient mixing during formulation.If using a microfluidic system, optimize the total flow rate and the flow rate ratio (FRR) of the aqueous and ethanol phases. Variations in FRR can significantly affect particle size.[2]
Aggregation post-formulation.Ensure adequate PEG-lipid concentration to provide a sufficient steric barrier.
LNP Instability (e.g., aggregation in storage or culture media) Imbalance in lipid components leading to a less stable structure.Re-evaluate the helper lipid composition. DSPC can enhance stability. Also, assess the molar percentage of cholesterol.
Issues with the PEG-lipid shedding prematurely.Consider the chain length of the lipid anchor in the PEG-lipid, as this can affect its retention in the LNP shell.
High In Vitro Cytotoxicity Excess positive charge from the cationic lipid on the LNP surface.Decrease the molar percentage of this compound. Ensure the formulation is performed at a low pH to protonate the cationic lipid, followed by neutralization, which should result in a near-neutral surface charge at physiological pH.
Impurities in the lipid components.Use high-purity lipids and sterile, pyrogen-free reagents and buffers.

Data Presentation

Table 1: Example of Lipid Molar Ratios for LNP Formulation

Lipid Component Molar Percentage (%) Function
This compound40-50Cationic lipid for nucleic acid complexation
DSPC/DOPE10-20Helper lipid for structural integrity
Cholesterol30-40Stabilizing agent
PEG-Lipid1-2Steric stabilization and size control

Note: These are starting ranges and should be optimized for your specific application.

Table 2: Impact of Lipid Composition on LNP Characteristics (Illustrative Data)

Cationic Lipid Mol% Helper Lipid Mol% Cholesterol Mol% PEG-Lipid Mol% Particle Size (nm) PDI Encapsulation Efficiency (%)
4020 (DSPC)382950.1285
5010 (DSPC)382880.1092
4020 (DOPE)3821050.1588
5010 (DSPC)3911100.1890

This table presents hypothetical data to illustrate general trends. Actual results will vary based on the specific lipids and formulation process.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a standard method for preparing LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • DSPC or DOPE

  • Cholesterol

  • DMG-PEG2000

  • Ethanol (200 proof, anhydrous)

  • Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Nucleic acid cargo (mRNA or siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Prepare Lipid Stock Solution: Dissolve the lipids (this compound, DSPC/DOPE, Cholesterol, and DMG-PEG2000) in ethanol at the desired molar ratio to a final total lipid concentration of 10-25 mM.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

    • Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:ethanol).

    • Initiate the mixing process to form the LNPs.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Measure the zeta potential to assess surface charge.

Mandatory Visualization

LNP_Formulation_Workflow prep_lipids Prepare Lipid Stock (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing Ethanol Phase prep_na Prepare Nucleic Acid (in Aqueous Buffer, pH 4) prep_na->mixing Aqueous Phase dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis Formed LNPs characterization Characterization (DLS, RiboGreen, Zeta) dialysis->characterization storage Sterile Filtration & Storage at 4°C characterization->storage

Caption: Experimental workflow for LNP formulation and characterization.

Troubleshooting_Logic start Initial Formulation Fails (e.g., Low EE, High PDI) check_ee Is Encapsulation Efficiency (EE) low? start->check_ee check_size_pdi Are Particle Size or PDI high? start->check_size_pdi check_ee->check_size_pdi No increase_cationic Increase Cationic Lipid Mol% check_ee->increase_cationic Yes adjust_np Adjust N:P Ratio check_ee->adjust_np Yes optimize_lipids Vary Helper/ PEG-Lipid Ratios check_size_pdi->optimize_lipids Yes optimize_mixing Optimize Mixing (Flow Rate, FRR) check_size_pdi->optimize_mixing Yes recharacterize Re-formulate and Characterize check_size_pdi->recharacterize No increase_cationic->recharacterize adjust_np->recharacterize optimize_lipids->recharacterize optimize_mixing->recharacterize

Caption: Troubleshooting flowchart for LNP formulation optimization.

References

Technical Support Center: Analysis of Long-Chain Acylcarnitines by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acylcarnitines by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Signal Intensity or Complete Signal Loss for Long-Chain Acylcarnitines

Q: Why am I observing low or no signal for my long-chain acylcarnitine standards or samples?

A: Low signal intensity for long-chain acylcarnitines is a frequent challenge due to their physicochemical properties and susceptibility to matrix effects. Several factors could be contributing to this issue:

  • Ion Suppression: This is a very common issue in electrospray ionization (ESI) mass spectrometry, where co-eluting matrix components from biological samples interfere with the ionization of the analytes of interest, leading to a decreased signal.[1][2][3]

  • Suboptimal Ionization Source Parameters: The settings of your mass spectrometer's ion source, such as temperature and voltages, may not be optimized for long-chain acylcarnitines.

  • Inefficient Desolvation: Long-chain acylcarnitines are less volatile than their shorter-chain counterparts, requiring efficient desolvation in the ESI source for optimal ionization.

  • Sample Preparation Issues: Inefficient extraction or the presence of contaminants can lead to poor signal.

  • Derivatization: The inherent ionization efficiency of long-chain acylcarnitines can be low.[1]

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Systematically adjust the ion spray voltage, heater temperature, and nebulizing gases to maximize the signal for a long-chain acylcarnitine standard.[4]

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression is most severe.[1][5] This will help in modifying the chromatographic method to separate analytes from the suppressive regions.

  • Improve Chromatographic Separation: Ensure that long-chain acylcarnitines are well-separated from phospholipids and other interfering matrix components. A shallower gradient during the elution of these compounds can improve separation.[1][2]

  • Enhance Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[2][5]

  • Consider Derivatization: Butylation of the carboxyl group is a widely used technique to enhance the ionization efficiency of acylcarnitines.[1][4] This derivatization to butyl esters improves their gas-phase ion formation.[1]

  • Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): These standards co-elute with the analyte and experience similar ion suppression effects, enabling more accurate quantification.[1]

Issue 2: Difficulty in Separating Isomeric and Isobaric Acylcarnitines

Q: My LC-MS/MS method cannot resolve isomeric or isobaric long-chain acylcarnitines. How can I improve separation?

A: The separation of isomeric and isobaric acylcarnitines is a significant challenge due to their identical mass and similar physicochemical properties.[2][6] Direct infusion or flow-injection tandem mass spectrometry cannot distinguish between these species, potentially leading to misidentification and inaccurate quantification.[4][5][7][8]

Troubleshooting Steps:

  • Optimize Liquid Chromatography:

    • Mobile Phase Gradient: Employ a shallower, more optimized gradient elution to increase the separation window for closely eluting isomers.[1][2]

    • Column Chemistry: While C18 columns are common, consider alternative stationary phases like mixed-mode or chiral columns that offer different selectivity.[2][7]

    • Ion-Pairing Agents: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve peak shape and separation.[2]

  • Derivatization: Derivatizing acylcarnitines, for instance, through butylation, can alter their chromatographic properties and enhance separation.[2]

  • High-Resolution Mass Spectrometry (HRMS): While not a separation technique, HRMS can help distinguish between isobaric (same nominal mass but different exact mass) compounds.

  • Tandem MS (MS/MS) Analysis: Different isomers may yield unique fragmentation patterns that can aid in their differentiation, although this is not always the case.

Issue 3: Inaccurate Quantification and High Variability in Results

Q: I am experiencing high variability and inaccuracy in the quantification of long-chain acylcarnitines. What are the likely causes and solutions?

A: Inaccurate quantification is often a result of unaddressed matrix effects, improper calibration, or inconsistent sample preparation.[5] Tandem MS "profiling" methods that rely on single-point calibration can be quantitatively inaccurate and imprecise.[6]

Troubleshooting Steps:

  • Thorough Method Validation: A comprehensive validation of the method is crucial, including assessments of linearity, accuracy, precision, and recovery.

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as close as possible to the study samples to compensate for matrix effects.[5]

  • Use of Appropriate Internal Standards: The use of stable isotope-labeled internal standards for each analyte is the gold standard for correcting for matrix effects and variability in sample preparation and instrument response.[1]

  • Consistent Sample Preparation: Ensure that the sample preparation procedure is highly reproducible. Automation can help in minimizing variability.

  • Evaluate for In-source Fragmentation: Some long-chain acylcarnitines can undergo in-source fragmentation, which can lead to underestimation of the precursor ion and overestimation of fragment ions. Optimize source conditions to minimize this.

Data Presentation: Common Long-Chain Acylcarnitines

The following table summarizes the mass-to-charge ratios (m/z) for the protonated molecule and a characteristic fragment ion for several common long-chain acylcarnitines. This data is useful for setting up selected reaction monitoring (SRM) experiments.

AcylcarnitineAbbreviationPrecursor Ion (M+H)+ m/zProduct Ion m/z
MyristoylcarnitineC14386.385.0
PalmitoylcarnitineC16414.485.0
StearoylcarnitineC18442.485.0
OleoylcarnitineC18:1440.485.0
LinoleoylcarnitineC18:2438.485.0

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum for Acylcarnitine Analysis

This protocol outlines a common protein precipitation method for the extraction of acylcarnitines from plasma or serum.

Materials:

  • Plasma or serum samples

  • Ice-cold methanol containing a mixture of stable isotope-labeled internal standards

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of high-speed centrifugation at 4°C

  • Nitrogen evaporator

Procedure:

  • To 10 µL of plasma or serum in a microcentrifuge tube, add 100 µL of ice-cold methanol containing the internal standards.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • For derivatization (optional, but recommended for improved sensitivity):

    • Add 100 µL of 3N HCl in n-butanol.[5]

    • Incubate at 65°C for 15-20 minutes.[4][5]

    • Evaporate the butanolic HCl to dryness under nitrogen.[4]

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Typical LC-MS/MS Parameters for Long-Chain Acylcarnitine Analysis

This protocol provides a starting point for developing an LC-MS/MS method. Parameters will need to be optimized for your specific instrumentation and analytes.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient: A shallow gradient is recommended. For example, start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Precursor -> Product Ion Transition: Monitor the transition from the protonated molecule to the characteristic m/z 85 fragment.[4]

  • Source Parameters:

    • Ion Spray Voltage: 5500 V[4]

    • Heater Temperature: 600°C[4]

    • Optimize nebulizer, curtain, and collision gases according to the manufacturer's recommendations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add Internal Standards & Protein Precipitation plasma->add_is lc_ms LC-MS/MS Analysis centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry derivatize Derivatization (Butylation) dry->derivatize reconstitute Reconstitute derivatize->reconstitute reconstitute->lc_ms data_proc Data Processing & Quantification lc_ms->data_proc

Caption: Workflow for Acylcarnitine Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Signal for Long-Chain Acylcarnitines ion_suppression Ion Suppression start->ion_suppression bad_params Suboptimal MS Parameters start->bad_params bad_chrom Poor Chromatography start->bad_chrom bad_prep Inefficient Sample Prep start->bad_prep improve_chrom Improve LC Separation ion_suppression->improve_chrom improve_prep Enhance Sample Prep (SPE) ion_suppression->improve_prep use_is Use Stable Isotope Internal Standards ion_suppression->use_is optimize_ms Optimize Source Parameters bad_params->optimize_ms bad_chrom->improve_chrom bad_prep->improve_prep derivatize Consider Derivatization bad_prep->derivatize

Caption: Troubleshooting Decision Tree for Low Signal.

References

Technical Support Center: Enhancing Endosomal Escape of "Octadecanedioic Acid Mono-L-carnitine Ester" LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Octadecanedioic Acid Mono-L-carnitine Ester" (OAM-L-carnitine) Lipid Nanoparticles (LNPs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the endosomal escape of your LNP formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and application of OAM-L-carnitine LNPs, with a focus on overcoming challenges related to endosomal escape and transfection efficiency.

Issue Potential Cause Recommended Solution
Low mRNA/siRNA Encapsulation Efficiency Suboptimal N/P ratio (molar ratio of nitrogen in OAM-L-carnitine to phosphate in nucleic acid).Optimize the N/P ratio by testing a range from 3 to 10. Higher ratios can improve encapsulation through enhanced electrostatic interactions, but may also increase cytotoxicity.[1]
Poor quality of nucleic acid.Ensure the nucleic acid is intact and free of contaminants. Verify integrity via gel electrophoresis and purity by measuring the A260/A280 ratio (should be ~2.0 for pure RNA).[2]
Inefficient mixing during formulation.Use a microfluidic mixing device for rapid and reproducible mixing of the lipid and aqueous phases. A typical flow rate ratio is 3:1 (aqueous:organic).[1]
High Polydispersity Index (PDI > 0.2) Aggregation of LNPs.Ensure proper mixing and consider the lipid composition. The inclusion of a PEGylated lipid (e.g., DMG-PEG 2000) at 1-2 mol% can improve stability and reduce aggregation.
Suboptimal formulation parameters.Optimize the lipid molar ratios. A common starting point for cationic LNP formulations is a 50:10:38.5:1.5 molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid.[1]
Low Transfection Efficiency or Gene Knockdown Inefficient endosomal escape.This is a critical bottleneck. Strategies to enhance escape include optimizing the LNP formulation (see below) and co-delivery with endosomolytic agents, although the latter may increase toxicity.
Poor cell health or low cell density at transfection.Use healthy, low-passage cells at 70-90% confluency. Avoid using antibiotics in the media during transfection as they can stress the cells.[1]
Incorrect LNP dosage.Perform a dose-response experiment to determine the optimal LNP concentration for your cell type.
High Cytotoxicity Excessively high LNP dose.Reduce the LNP concentration used for transfection.
High N/P ratio.While a higher N/P ratio can improve encapsulation, it can also lead to increased cell death. Use the lowest N/P ratio that provides adequate encapsulation.[1]
Cationic lipid toxicity.OAM-L-carnitine, being a cationic lipid, can induce cytotoxicity. Reduce the incubation time of the LNPs with the cells (e.g., 4-6 hours) before replacing the medium with fresh media.[1]

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its role in LNPs?

"this compound" is a cationic lipid. In LNP formulations, its primary role is to electrostatically interact with the negatively charged phosphate backbone of nucleic acids like mRNA and siRNA, facilitating their encapsulation into the nanoparticle core. Its positive charge is also crucial for interacting with the negatively charged endosomal membrane, a key step in promoting endosomal escape.

Q2: How can I enhance the endosomal escape of my OAM-L-carnitine LNPs?

Enhancing endosomal escape is critical for the cytosolic delivery of the nucleic acid payload. Consider the following strategies:

  • Optimize Lipid Composition: The inclusion of helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can promote the formation of non-bilayer lipid structures within the endosome, which can destabilize the endosomal membrane and facilitate cargo release.

  • Incorporate pH-Responsive Elements: While OAM-L-carnitine is a cationic lipid, its interaction with the endosomal membrane can be influenced by the acidic environment of the endosome. Further modifications or the inclusion of other pH-sensitive lipids can enhance this effect.

  • Surface Modifications: While PEGylation is important for stability, excessive PEGylation can hinder endosomal escape. Optimizing the density and length of the PEG-lipid is crucial.

Q3: What methods can I use to quantify the endosomal escape of my LNPs?

A widely used method is the Galectin-8 or Galectin-9 recruitment assay . Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of damaged endosomal membranes. By using a cell line that expresses a fluorescently tagged Galectin (e.g., Galectin-9-GFP), endosomal rupture can be visualized and quantified as fluorescent puncta. An increase in the number of these puncta indicates a higher frequency of endosomal escape events.

Q4: What are the key quality control parameters for my LNP formulation?

For consistent and reproducible results, it is essential to characterize each batch of LNPs for the following parameters:

  • Particle Size (Hydrodynamic Diameter): Typically measured by Dynamic Light Scattering (DLS).

  • Polydispersity Index (PDI): Also measured by DLS, indicating the size distribution of the nanoparticles.

  • Zeta Potential: A measure of the surface charge of the LNPs.

  • Encapsulation Efficiency: The percentage of nucleic acid successfully encapsulated within the LNPs, often determined using a fluorescent dye-based assay like the RiboGreen assay.[1]

Experimental Protocols

Protocol 1: Formulation of OAM-L-carnitine LNPs by Microfluidic Mixing

This protocol describes a general method for formulating OAM-L-carnitine LNPs using a microfluidic device.

Materials:

  • "this compound" (OAM-L-carnitine)

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA or siRNA

  • Ethanol (anhydrous, molecular biology grade)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Procedure:

  • Prepare Lipid Stock Solution: Dissolve OAM-L-carnitine, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Nucleic Acid Solution: Dissolve the mRNA or siRNA in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio on the microfluidic device, typically 3:1 (Aqueous:Organic).[1]

    • Pump the solutions through the microfluidic cartridge to induce self-assembly of the LNPs.

  • Dialysis/Purification: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acids.

  • Sterilization and Storage: Sterilize the final LNP solution by passing it through a 0.22 µm filter. Store at 4°C for short-term use. For long-term storage, assess stability under frozen conditions.[1]

Protocol 2: Quantification of Endosomal Escape using Galectin-9 Recruitment Assay

This protocol outlines the steps for assessing endosomal escape by monitoring the recruitment of fluorescently tagged Galectin-9 to damaged endosomes.

Materials:

  • HeLa or Huh7 cells stably expressing Galectin-9-GFP or mCherry-Galectin-9.

  • OAM-L-carnitine LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-mRNA).

  • Complete cell culture medium.

  • Confocal microscope with live-cell imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Seeding: Seed the Galectin-9 reporter cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • LNP Treatment: Replace the medium with fresh medium containing the fluorescently labeled OAM-L-carnitine LNPs at the desired concentration.

  • Live-Cell Imaging:

    • Immediately after adding the LNPs, place the dish on the confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire time-lapse images every 5-10 minutes for several hours (e.g., 8-24 hours). Capture both the Galectin-9-GFP/mCherry channel and the Cy5-mRNA channel.

  • Image Analysis:

    • For each time point, identify and count the number of fluorescent Galectin-9 puncta per cell. These puncta represent sites of endosomal damage.

    • Correlate the appearance of Galectin-9 puncta with the colocalization of the Cy5-labeled LNPs to confirm that the endosomal damage is induced by the LNPs.

    • Quantify the number of puncta per cell or the percentage of cells with puncta as a measure of endosomal escape efficiency.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway LNP OAM-L-carnitine LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) (Degradation) Late_Endosome->Lysosome Maturation Cytosol Cytosol (Payload Release & Action) Late_Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake and endosomal escape pathway of OAM-L-carnitine LNPs.

Troubleshooting_Workflow Start Low Transfection Efficiency Observed Check_LNP_QC Verify LNP Quality Control (Size, PDI, Zeta, Encapsulation) Start->Check_LNP_QC Check_Cell_Health Assess Cell Health & Density Check_LNP_QC->Check_Cell_Health QC Pass Reformulate Reformulate LNPs (Optimize N/P Ratio, Lipid Composition) Check_LNP_QC->Reformulate QC Fail Optimize_Dose Optimize LNP Dose Check_Cell_Health->Optimize_Dose Cells Healthy Replate_Cells Use Fresh, Healthy Cells at Optimal Confluency Check_Cell_Health->Replate_Cells Cells Unhealthy Dose_Response Perform Dose-Response Experiment Optimize_Dose->Dose_Response Optimization Needed Success Improved Transfection Efficiency Optimize_Dose->Success Optimal Dose Found Reformulate->Check_LNP_QC Replate_Cells->Check_Cell_Health Dose_Response->Success

Caption: Troubleshooting workflow for low transfection efficiency.

Galectin9_Assay_Workflow Start Start: Quantify Endosomal Escape Seed_Cells Seed Galectin-9-GFP Reporter Cells Start->Seed_Cells Treat_LNPs Treat Cells with Fluorescently Labeled LNPs Seed_Cells->Treat_LNPs Live_Imaging Perform Live-Cell Confocal Microscopy Treat_LNPs->Live_Imaging Image_Analysis Analyze Images for Galectin-9 Puncta Live_Imaging->Image_Analysis Quantify Quantify Puncta per Cell Image_Analysis->Quantify Result Endosomal Escape Efficiency Determined Quantify->Result

Caption: Experimental workflow for the Galectin-9 recruitment assay.

References

Technical Support Center: Enhancing In Vivo Stability of Carnitine Ester-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and in vivo application of carnitine ester-based nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My carnitine ester-based nanoparticles are aggregating after formulation. What are the possible causes and solutions?

A1: Nanoparticle aggregation is a common issue that can compromise their efficacy and safety. The primary causes include insufficient surface stabilization and inappropriate formulation parameters.

  • Troubleshooting Steps:

    • Optimize Surfactant Concentration: Surfactants play a crucial role in preventing aggregation by providing steric and electrostatic stabilization.[1] An increased surfactant ratio can lead to a decrease in particle size and prevent droplet coalescence.[1][2] For instance, using surfactants like Poloxamer® 407 has been shown to prevent particle aggregation, resulting in homogeneously dispersed nanoparticles.[2]

    • Evaluate Zeta Potential: The surface charge of your nanoparticles, measured as zeta potential, is a key indicator of their stability. A sufficiently high positive or negative zeta potential (typically > ±20 mV) can prevent aggregation due to electrostatic repulsion. The formulations of nanostructured lipid carriers (NLCs) have shown anionic surface charges with zeta potentials ranging from -22.6 to -28.9 mV, indicating good stability.[1][2]

    • Refine Formulation Technique: The method of nanoparticle preparation significantly impacts their stability. High-pressure homogenization is a widely used technique that can produce uniform and stable nanoparticle dispersions.[1][2] Ensure your homogenization process is optimized for pressure and duration.

Q2: I am observing low encapsulation efficiency of my carnitine ester prodrug. How can I improve this?

A2: Low encapsulation efficiency can be due to poor solubility of the drug in the lipid matrix or issues with the formulation process.

  • Troubleshooting Steps:

    • Lipid and Surfactant Screening: The choice of lipids and surfactants is critical for high entrapment efficiency.[1] Perform a screening study to identify lipids in which your carnitine ester has high solubility. For example, Compritol® 888 ATO, a highly lipophilic solid lipid, has been shown to effectively solubilize palmitoyl-L-carnitine.[1]

    • Optimize Formulation Parameters: The ratios of solid lipid, liquid lipid, and surfactant can significantly affect encapsulation efficiency.[2] A design of experiments (DoE) approach can help in optimizing these parameters to achieve higher encapsulation, with efficiencies ranging from 65.4% to 92.5% being reported for L-carnitine loaded NLCs.[2]

    • Prodrug Modification: Consider modifying the carnitine ester to increase its lipophilicity. For instance, using a more hydrophobic form like palmitoyl-L-carnitine can enhance its incorporation into a lipid-based nanocarrier.[1][2]

Q3: My nanoparticles show poor stability in serum, leading to premature drug release. What strategies can I employ to enhance in vivo stability?

A3: Poor in vivo stability is often due to interactions with serum proteins (opsonization) leading to rapid clearance by the mononuclear phagocyte system (MPS).

  • Recommended Strategies:

    • PEGylation: Coating the nanoparticle surface with polyethylene glycol (PEG), a process known as PEGylation, is a well-established strategy to increase in vivo circulation time.[3][4][5][6] PEG creates a hydrophilic shield that reduces protein adsorption and prevents aggregation.[3][4][5][6] The molecular weight and surface grafting density of PEG are critical parameters to optimize for effective shielding.[3][4][5]

    • Surface Functionalization with L-carnitine: Conjugating L-carnitine to the surface of nanoparticles can facilitate targeting to cells expressing the organic cation/carnitine transporter 2 (OCTN2), which is present on various cells, including those of the blood-brain barrier.[7] This targeted delivery can enhance therapeutic efficacy.

    • Use of Steric Stabilizers: Besides PEG, other polymers can be used as steric stabilizers to prevent aggregation and opsonization.[8][9] The choice of stabilizer will depend on the specific nanoparticle composition and intended application.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on carnitine ester-based nanoparticles to provide a reference for formulation and characterization.

Table 1: Formulation Parameters and Physicochemical Properties of L-Carnitine-Loaded Nanostructured Lipid Carriers (NLCs)

Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
NLC (Optimal)76.4 ± 3.40.22 ± 0.01-90.5 ± 1.2[2]
NLC Formulations (Range)73.8 to 109.80.23 to 0.38-22.6 to -28.965.4 to 92.5[1][2]

Table 2: In Vitro Cytotoxicity of L-Carnitine Formulations

FormulationCell LineIC50 (mM)Reference
Free L-CarnitineNIH-3T30.36 ± 0.10[1][2]
L-Carnitine-Loaded NLCsNIH-3T30.59 ± 0.05[1][2]

Experimental Protocols

Protocol 1: Preparation of L-Carnitine-Loaded Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization (HPH)

This protocol is based on the methodology described for preparing L-carnitine-loaded NLCs.[1][2]

  • Lipid Phase Preparation:

    • Melt the solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.

    • Dissolve the carnitine ester (e.g., palmitoyl-L-carnitine) and the liquid lipid (e.g., oleic acid) in the molten solid lipid under magnetic stirring to form a homogenous lipid phase.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant (e.g., Poloxamer® 407) in double-distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 800 bar). The temperature should be maintained above the melting point of the solid lipid throughout this process.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoparticles (e.g., by ultracentrifugation).

Visualizations

Diagram 1: Troubleshooting Workflow for Nanoparticle Aggregation

Aggregation_Troubleshooting start Start: Nanoparticle Aggregation Observed check_surfactant Is Surfactant Concentration Optimal? start->check_surfactant optimize_surfactant Increase/Optimize Surfactant Concentration check_surfactant->optimize_surfactant No check_zeta Is Zeta Potential Sufficiently High (> +/- 20mV)? check_surfactant->check_zeta Yes optimize_surfactant->check_zeta modify_surface Modify Surface Charge (e.g., different surfactant) check_zeta->modify_surface No check_formulation Is Formulation Technique Optimized? check_zeta->check_formulation Yes modify_surface->check_formulation refine_hph Refine High-Pressure Homogenization Parameters check_formulation->refine_hph No end_stable End: Stable Nanoparticles check_formulation->end_stable Yes refine_hph->end_stable

Caption: A flowchart for troubleshooting nanoparticle aggregation.

Diagram 2: Strategies to Enhance In Vivo Stability

InVivo_Stability_Strategies unstable_np Unstable Nanoparticle (Rapid Clearance) pegylation PEGylation (Surface Coating with PEG) unstable_np->pegylation Strategy 1 steric_stabilization Steric Stabilization (Use of Polymers) unstable_np->steric_stabilization Strategy 2 surface_functionalization Surface Functionalization (e.g., L-carnitine) unstable_np->surface_functionalization Strategy 3 stable_np Stable Nanoparticle (Prolonged Circulation) pegylation->stable_np steric_stabilization->stable_np surface_functionalization->stable_np

References

Technical Support Center: Mitigating Off-Target Effects of Cationic Lipid Nanoparticles (LNPs) in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects encountered during in vivo experiments with cationic lipid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with cationic LNPs in vivo?

A1: Cationic LNPs can induce a range of off-target effects in vivo, primarily due to their positive surface charge. These effects include:

  • Immunotoxicity: Cationic LNPs can activate the immune system, leading to the release of pro-inflammatory cytokines and chemokines such as IL-1β, IL-6, TNF-α, CCL3, and CCL4.[1] This can result in acute side effects like pain, swelling, and fever.[1] The activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4, and the NLRP3 inflammasome pathway are key mechanisms behind this inflammatory response.[1][2]

  • Hepatotoxicity: The liver is a major site of LNP accumulation, and high concentrations of cationic LNPs can lead to liver damage.[3][4] This is often observed as an increase in liver enzymes in the blood.[3]

  • Hematological Alterations: Short-lived changes in blood cell counts, such as neutrophilia (an increase in neutrophils), have been reported following intravenous administration of cationic solid lipid nanoparticles (cSLNs).[5]

  • Rapid Clearance: The positive charge of cationic LNPs can lead to opsonization by plasma proteins, resulting in rapid clearance from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[6][7] This reduces the bioavailability of the LNPs at the intended target site.

Q2: How can the formulation of cationic LNPs be modified to reduce off-target effects?

A2: Several formulation strategies can be employed to mitigate the off-target effects of cationic LNPs:

  • Incorporate PEGylated Lipids: The addition of polyethylene glycol (PEG)-conjugated lipids to the LNP surface, a process known as PEGylation, creates a hydrophilic shield.[7][8] This "stealth" coating reduces opsonization, leading to longer circulation times and decreased uptake by the MPS.[7][8] However, it's important to optimize the PEG density, as high amounts can sometimes hinder cellular uptake at the target site.[9]

  • Utilize Ionizable Cationic Lipids: Unlike permanently cationic lipids, ionizable lipids have a pKa that allows them to be neutral at physiological pH and become positively charged in the acidic environment of the endosome.[10] This design significantly reduces toxicity and off-target interactions in the bloodstream while still facilitating endosomal escape and cargo release inside the cell.[1][10][11]

  • Employ Biodegradable Lipids: Incorporating biodegradable lipids into the LNP formulation can enhance safety.[12][13] These lipids are designed to be broken down into non-toxic, endogenous metabolites by enzymes in the body, minimizing long-term accumulation and associated toxicity.[12][13]

  • Optimize Lipid Ratios: The molar ratio of the different lipid components (cationic lipid, helper lipid, cholesterol, and PEG-lipid) plays a crucial role in the overall properties and in vivo behavior of the LNP.[14][15][16] Careful optimization of these ratios can improve efficacy and reduce toxicity.[14] For example, reducing the proportion of the cationic lipid can decrease cytotoxicity.[11]

Q3: What is the role of PEGylation in mitigating LNP off-target effects and what are the potential downsides?

A3: PEGylation is a widely used strategy to improve the in vivo performance of LNPs. The PEG coating provides a "stealth" characteristic that shields the nanoparticles from opsonization and clearance by the immune system, leading to a longer circulation half-life.[7] This extended circulation increases the probability of the LNPs reaching their target tissue.[7]

However, PEGylation can also have some drawbacks:

  • Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated injections, the immune system can generate anti-PEG antibodies (specifically IgM and IgG).[17][18] These antibodies can bind to subsequently injected PEGylated LNPs, leading to their rapid clearance from the bloodstream, a phenomenon known as accelerated blood clearance.[17][18]

  • Complement Activation-Related Pseudoallergy (CARPA): In some cases, PEGylated LNPs can activate the complement system, leading to hypersensitivity reactions.[17][18]

  • Reduced Cellular Uptake: The "PEG dilemma" refers to the fact that while the PEG shield prevents clearance, it can also sterically hinder the interaction of the LNP with the target cell membrane, potentially reducing uptake and efficacy.[18]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) post-injection. * Excessive positive charge on the LNP surface is activating immune cells.[19] * The cationic lipid is directly interacting with pattern recognition receptors like TLRs.[1][2]* Switch to an ionizable cationic lipid: These lipids are neutral at physiological pH, reducing immune activation in the bloodstream.[11] * Increase PEGylation: A denser PEG shield can mask the cationic charge and reduce interactions with immune cells.[8] * Reduce the molar ratio of the cationic lipid in the formulation.[11]
Rapid clearance of LNPs from circulation and low accumulation at the target site. * Opsonization of cationic LNPs by serum proteins is leading to rapid uptake by the mononuclear phagocyte system (MPS).[6]* Increase the density of PEG-lipids on the LNP surface to create a more effective stealth coating.[7] * Incorporate targeting ligands: Conjugate ligands (e.g., antibodies, peptides, GalNAc) to the LNP surface to promote specific uptake by the target tissue and reduce off-target accumulation.[20][21]
Observed liver toxicity (elevated ALT/AST levels). * High, non-specific accumulation of cationic LNPs in the liver.[3] * The cationic lipid itself is causing cellular damage.[4]* Use biodegradable cationic lipids: These are designed to be cleaved into non-toxic byproducts, reducing accumulation and toxicity.[12][13] * Modify LNP formulation to alter biodistribution: For example, incorporating certain cationic helper lipids can shift tropism from the liver to the lungs.[22][23][24] * Switch to ionizable lipids to reduce non-specific uptake by hepatocytes.[6]
Low transfection efficiency in vivo despite good in vitro results. * Rapid clearance of LNPs before they can reach the target tissue. * Inefficient endosomal escape of the cargo.* Confirm LNP stability in serum. * Optimize PEGylation: Find a balance between circulation time and cellular uptake. * Use a more potent ionizable lipid that is more effective at facilitating endosomal escape.[10]

Quantitative Data Summary

Table 1: Effect of Cationic Lipid Structure on In Vitro Cytotoxicity

Cationic LipidHeadgroupIC50 (μg/mL) in NCI-H460 cellsReference
CDA14Quaternary ammonium109.4[25]
CDO14Tri-peptide340.5[25]

Table 2: Effect of N/P Ratio on siRNA-SLN Cytotoxicity

N/P Ratio (DOTAP/siRNA)IC50 (μg/mL) in J774A.1 macrophagesReference
34:18.1 ± 0.37[11]
20:123.9 ± 5.73[11]
16:126.5 ± 5.92[11]
12:126.1 ± 3.97[11]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for formulating LNPs using a microfluidic device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.

Materials:

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Cationic/ionizable lipid

  • Helper lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes or tangential flow filtration system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the cationic/ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare Aqueous Phase: Dilute the nucleic acid cargo in citrate buffer.

  • Microfluidic Mixing: Set the flow rates on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).

  • LNP Formation: Pump the lipid solution and the aqueous nucleic acid solution through the microfluidic device. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dilution: Collect the LNP solution and immediately dilute with a neutral buffer (e.g., PBS) to stabilize the newly formed particles.

  • Purification and Buffer Exchange: Remove the ethanol and exchange the buffer to a physiological buffer (e.g., PBS pH 7.4) using dialysis or tangential flow filtration.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Evaluation of LNP-Induced Cytokine Response

This protocol outlines a method to assess the pro-inflammatory response to LNP administration in mice.

Materials:

  • LNP formulation

  • Control vehicle (e.g., saline)

  • C57BL/6 mice (or other appropriate strain)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Dosing: Administer the LNP formulation to mice via the desired route (e.g., intravenous, intramuscular). Include a control group that receives the vehicle.

  • Blood Collection: At various time points post-injection (e.g., 2, 6, 24 hours), collect blood samples from the mice via retro-orbital bleeding or another appropriate method.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines in the serum samples using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the LNP-treated groups to the control group to determine the magnitude of the inflammatory response.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP Cationic LNP TLR Toll-like Receptor (e.g., TLR2/4) LNP->TLR Binds to NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activates MyD88 MyD88 TLR->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Translocates to nucleus and induces transcription IL1b Active IL-1β NLRP3->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Cytokine_Genes->Pro_IL1b Transcription & Translation

Caption: Cationic LNP-induced inflammatory signaling pathway.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Formulation Formulate LNPs with varied lipid compositions (e.g., Cationic vs. Ionizable, PEG density) Characterization Characterize LNPs: - Size & PDI - Zeta Potential - Encapsulation Efficiency Formulation->Characterization Administration Administer LNPs to animal models Characterization->Administration Biodistribution Assess Biodistribution (e.g., IVIS imaging) Administration->Biodistribution Toxicity Evaluate Toxicity: - Cytokine analysis (ELISA) - Liver enzyme measurement Administration->Toxicity Efficacy Determine Therapeutic Efficacy (e.g., gene knockdown, protein expression) Administration->Efficacy Analysis Correlate formulation parameters with in vivo outcomes Biodistribution->Analysis Toxicity->Analysis Efficacy->Analysis Optimization Select lead candidate formulation with optimal safety and efficacy profile Analysis->Optimization

Caption: Workflow for mitigating LNP off-target effects.

Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_outcomes Desired Outcomes Off_Target Off-Target Effects (Immunotoxicity, Hepatotoxicity, Rapid Clearance) PEGylation PEGylation Off_Target->PEGylation Ionizable_Lipids Use of Ionizable Lipids Off_Target->Ionizable_Lipids Biodegradable_Lipids Use of Biodegradable Lipids Off_Target->Biodegradable_Lipids Formulation_Optimization Formulation Optimization (e.g., lipid ratios) Off_Target->Formulation_Optimization Targeting_Ligands Addition of Targeting Ligands Off_Target->Targeting_Ligands Reduced_Toxicity Reduced Toxicity & Immunogenicity PEGylation->Reduced_Toxicity Increased_Circulation Increased Circulation Time PEGylation->Increased_Circulation Ionizable_Lipids->Reduced_Toxicity Biodegradable_Lipids->Reduced_Toxicity Formulation_Optimization->Reduced_Toxicity Improved_Targeting Improved Targeting & Efficacy Formulation_Optimization->Improved_Targeting Targeting_Ligands->Improved_Targeting

Caption: Strategies to mitigate LNP off-target effects.

References

Validation & Comparative

A Head-to-Head Battle for Gene Delivery: Octadecanedioic Acid Mono-L-carnitine Ester vs. DOTAP

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene therapy, the choice of a delivery vector is paramount to success. Cationic lipids have emerged as a promising non-viral approach, offering a safer alternative to viral vectors. Among the plethora of available options, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has long been a workhorse in the field. However, the quest for enhanced efficiency and biocompatibility has led to the development of novel biodegradable alternatives, such as Octadecanedioic Acid Mono-L-carnitine Ester and its derivatives.

This guide provides a comprehensive comparison of the gene delivery efficiency of carnitine-based cationic lipids, specifically focusing on long-chain acyl-carnitine esters, against the well-established DOTAP. We delve into the available experimental data, outlining transfection efficiency and cytotoxicity, and provide detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Quantitative Comparison of Gene Delivery Efficiency

The following tables summarize the key performance metrics of a representative long-chain acyl carnitine ester and DOTAP-based formulations. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical conditions are limited in the current literature.

Table 1: In Vitro Transfection Efficiency

Cationic Lipid FormulationCell LineHelper LipidLipid:DNA Ratio (w/w)Transfection EfficiencyReference
Myristyl 3-myristoyloxy-4-trimethylammonium butyrate chloride (MMCE)Not SpecifiedDOPE1:1 (molar)Highest in cell culture (qualitative)[1]
DOTAPHeLa, A549, SPC-A1DOPE, Cholesterol10:1Similar to or slightly lower than Lipofectamine® 2000[2]
DOTAPVariousDOPE0.5:1 to 2:1Variable, cell-type dependent[3]
DOTAPCHODOPE, Cholesterol3:1 (charge ratio)Enhanced with helper lipids[4][5]

Table 2: Cytotoxicity Profile

Cationic Lipid FormulationCell LineConcentration/RatioCell ViabilityReference
Alkyl Acyl Carnitine EstersNot SpecifiedNot SpecifiedGenerally low (biodegradable)[1][6]
DOTAP/DOPE/CholesterolHeLa, A549, SPC-A1up to 30:1 (w/w)>80% (for optimized formulation)[2]
DOPE:DOTAP (0.5:1)HEK-293TNot Specified~60%[3]

Mechanism of Action: A Tale of Two Lipids

Both this compound and DOTAP are cationic lipids that function as gene delivery vectors through a similar fundamental mechanism. Their positively charged headgroups interact electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA or RNA), leading to the condensation of the genetic material into nanoscale complexes known as lipoplexes.[1][3] These lipoplexes, with a net positive charge, can then associate with the negatively charged cell membrane, facilitating their entry into the cell, primarily through endocytosis.

The key difference lies in their biodegradability. Carnitine-based lipids, featuring ester linkages, are designed to be hydrolyzed by cellular enzymes.[1][6] This intracellular degradation is hypothesized to facilitate the release of the nucleic acid cargo into the cytoplasm and reduce the long-term cytotoxicity associated with the accumulation of cationic lipids. DOTAP, on the other hand, is generally more stable and less biodegradable.[4]

Experimental Methodologies

To provide a clearer understanding of how the comparative data was generated, this section details the typical experimental protocols for evaluating the gene delivery efficiency of these cationic lipids.

In Vitro Transfection Efficiency Assay

A common method to assess transfection efficiency is the use of a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).

Protocol:

  • Cell Culture: Plate the target cells (e.g., HeLa, HEK-293T) in a 24-well plate at a density that allows for 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • Dilute the plasmid DNA encoding the reporter gene in a serum-free medium.

    • In a separate tube, dilute the cationic lipid formulation (e.g., Carnitine Ester/DOPE or DOTAP/DOPE) in a serum-free medium.

    • Mix the DNA and lipid solutions at the desired ratio (e.g., 1:1 molar ratio or various weight ratios) and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a complete growth medium.

    • Incubate the cells for an additional 24-48 hours.

  • Analysis:

    • For luciferase reporter genes, lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporter genes, visualize and quantify the percentage of fluorescent cells using fluorescence microscopy or flow cytometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and expose them to different concentrations of the lipoplexes for the same duration as the transfection experiment.

  • MTT Incubation: After the exposure period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Process

To better illustrate the workflows and concepts discussed, the following diagrams are provided.

Gene_Delivery_Workflow cluster_preparation Lipoplex Preparation cluster_transfection Cellular Transfection cluster_expression Gene Expression & Analysis DNA Plasmid DNA Mix Mixing & Incubation DNA->Mix Lipid Cationic Lipid (Carnitine Ester or DOTAP) Lipid->Mix Lipoplex Lipoplex Formation Mix->Lipoplex Cells Target Cells Lipoplex->Cells Addition to cells Endocytosis Endocytosis Cells->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape & Nucleic Acid Release Endosome->Release Nucleus Nucleus Release->Nucleus DNA Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation mRNA Protein Reporter Protein Translation->Protein Analysis Analysis (Luminometry/Microscopy) Protein->Analysis

Caption: Experimental workflow for gene delivery efficiency comparison.

Cellular_Uptake_Mechanism cluster_inside_cell Intracellular Space Lipoplex Cationic Lipoplex (+ charge) CellMembrane Cell Membrane (- charge) Lipoplex->CellMembrane Electrostatic Interaction Endosome Endosome CellMembrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion (Degradation Pathway) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Desired Pathway) DNA Plasmid DNA Cytoplasm->DNA DNA Release Nucleus Nucleus DNA->Nucleus Nuclear Import

Caption: Generalized mechanism of cationic lipid-mediated gene delivery.

Conclusion

Both this compound and its derivatives, along with the established DOTAP, represent viable options for non-viral gene delivery. The primary advantage of the carnitine-based lipids lies in their inherent biodegradability, which suggests a potential for lower cytotoxicity, a critical factor for in vivo applications.[1][6] While direct, comprehensive comparative studies are still needed to definitively establish the superiority of one over the other, the available data indicates that carnitine-based lipids can achieve high transfection efficiencies, comparable to some of the best cationic lipids available.[1]

DOTAP, with its extensive history of use, offers a wealth of optimization data and established protocols.[2][7] Its efficiency can be significantly enhanced through formulation with helper lipids like DOPE and cholesterol.[5] Ultimately, the choice between these two classes of cationic lipids will depend on the specific requirements of the study, including the cell type, the nature of the nucleic acid to be delivered, and the desired balance between transfection efficiency and cytotoxicity. This guide provides a foundational understanding to aid researchers in navigating these choices and designing effective gene delivery experiments.

References

A Comparative Analysis of Cationic Lipids for Liposomal Delivery: DC-Cholesterol vs. Octadecanedioic Acid Mono-L-carnitine Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of drug delivery, the choice of cationic lipid is a critical determinant for the efficacy and safety of liposomal formulations, particularly in the context of gene therapy. This guide provides a detailed comparative analysis of two such lipids: the well-established 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) and the novel, yet less characterized, Octadecanedioic Acid Mono-L-carnitine Ester.

This comparison aims to provide an objective overview based on available experimental data. It is important to note that while DC-Cholesterol has been extensively studied and characterized in liposomal systems, publicly available experimental data on the performance of this compound in similar applications is scarce. Consequently, the analysis for the latter will include theoretical considerations based on its chemical structure.

Introduction to the Lipids

DC-Cholesterol is a cationic derivative of cholesterol that has been widely used as a component in liposome formulations for the delivery of nucleic acids like DNA and RNA.[1][2] Its cholesterol moiety provides biocompatibility and stability to lipid membranes.[2] Typically, it is combined with a neutral helper lipid, such as dioleoylphosphatidylethanolamine (DOPE), which facilitates membrane fusion and endosomal escape of the genetic payload.[2]

This compound is a cationic lipid composed of a long-chain dicarboxylic acid (octadecanedioic acid) linked to L-carnitine via an ester bond.[3][4] This structure gives it the characteristics of a gemini surfactant, which are known to be effective in gene delivery.[5][6][7] The presence of L-carnitine, a natural compound involved in fatty acid metabolism, and the ester linkage suggest potential for high biocompatibility and biodegradability.[2]

Comparative Data on Physicochemical Properties

The physicochemical properties of liposomes, such as particle size and zeta potential, are crucial for their in vivo behavior and transfection efficiency. The following table summarizes typical data for liposomes formulated with DC-Cholesterol.

PropertyDC-Cholesterol / DOPE LiposomesThis compound Liposomes
Particle Size (nm) 126 - 250 nmData Not Available
Zeta Potential (mV) +51 to +66 mVData Not Available
Encapsulation Efficiency Optimized formulations can achieve >60%[8]Data Not Available

Note: Data for DC-Cholesterol is aggregated from formulations typically using DOPE as a helper lipid. Properties can vary significantly based on the lipid molar ratio, preparation method, and cargo.

Comparative Data on In Vitro Performance

The ultimate goal of a gene delivery vector is to efficiently transfect target cells with minimal toxicity.

Performance MetricDC-Cholesterol / DOPE LiposomesThis compound Liposomes
Transfection Efficiency High efficiency demonstrated in various cell lines (e.g., 293T cells).[7][9] Efficiency is dependent on N/P ratio and formulation.[9]Data Not Available
Cytotoxicity Exhibits dose-dependent cytotoxicity.[3] At a concentration of 100 µM, cell viability in 293T cells can be as low as 28%.[9] Generally considered less toxic than other cationic lipids like Lipofectin.[2]Data Not Available

Experimental Workflows and Biological Pathways

Visualizing the processes involved in liposomal gene delivery helps in understanding the mechanisms of action and the experimental procedures for evaluation.

experimental_workflow Experimental Workflow for Liposome Comparison cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_complex Lipoplex Formation cluster_invitro In Vitro Evaluation cluster_results Data Analysis lipid_a DC-Cholesterol + DOPE film Thin-Film Hydration lipid_a->film lipid_b ODA-LC Ester + DOPE lipid_b->film extrude Extrusion film->extrude Hydrate & Sonicate dls DLS (Size, PDI) extrude->dls zeta Zeta Potential extrude->zeta mix Incubation extrude->mix compare Comparative Analysis dls->compare zeta->compare dna Plasmid DNA (e.g., pEGFP) dna->mix transfect Transfection mix->transfect cells Cell Culture (e.g., HEK293T) cells->transfect mtt Cytotoxicity Assay (MTT) transfect->mtt facs Transfection Efficiency (FACS for GFP) transfect->facs mtt->compare facs->compare

Workflow for comparing cationic liposomes.

The journey of a lipoplex from extracellular space to gene expression involves several key steps, including endocytosis and subsequent escape from the endosome.

signaling_pathway Mechanism of Cationic Liposome-Mediated Gene Delivery cluster_cell Target Cell cluster_endo Endocytosis cluster_cyto Cytoplasm cluster_nuc Nucleus lipoplex Cationic Lipoplex (+ charge) membrane Cell Membrane (- charge) lipoplex->membrane Electrostatic Interaction endosome Early Endosome (pH ~6.5) membrane->endosome Internalization lysosome Late Endosome/ Lysosome (pH ~5.0) Degradation endosome->lysosome Maturation released_dna Released Plasmid DNA endosome->released_dna Endosomal Escape (DOPE-mediated) nucleus Nuclear Import released_dna->nucleus transcription Transcription (mRNA synthesis) nucleus->transcription expression Protein Expression (e.g., GFP) transcription->expression

Cellular pathway for lipoplex gene delivery.

Detailed Experimental Protocols

1. Liposome Preparation (Thin-Film Hydration Method) This method is widely used for preparing liposomes due to its simplicity and scalability.[10]

  • Lipid Mixture Preparation: Dissolve DC-Cholesterol and the helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 3:2).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature. This creates a thin, uniform lipid film on the flask's inner surface.

  • Drying: Further dry the film under high vacuum for at least one hour to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., HEPES buffer, pH 7.4) to the flask. Hydrate the lipid film by vortexing or sonicating the flask in a bath sonicator. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a lipid extruder. This step should be performed at a temperature above the lipid phase transition temperature.

  • Storage: Store the final liposome suspension at 4°C. Do not freeze.[6]

2. Physicochemical Characterization

  • Particle Size and Polydispersity Index (PDI): Dilute the liposome suspension in the hydration buffer and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Dilute the liposome suspension in an appropriate medium (e.g., 1 mM KCl) and measure the surface charge using a zeta potential analyzer, which typically employs electrophoretic light scattering.

3. In Vitro Transfection Assay

  • Cell Seeding: Plate target cells (e.g., HEK293T) in a multi-well plate (e.g., 24-well) 24 hours before transfection to achieve 70-80% confluency on the day of the experiment.

  • Lipoplex Formation: In separate tubes, dilute the liposomes and the plasmid DNA (encoding a reporter gene like GFP) in serum-free cell culture medium. Combine the diluted DNA and liposome solutions at a specific N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA). Incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: Remove the old medium from the cells and add the lipoplex-containing medium.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, replace the transfection medium with fresh, complete (serum-containing) growth medium.

  • Analysis: Analyze gene expression 24-48 hours post-transfection. For GFP, this can be done via fluorescence microscopy or quantified using flow cytometry.

4. Cytotoxicity Assay (MTT Assay)

  • Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of the prepared liposomes (without DNA).

  • Incubation: Incubate the cells for a period that reflects the transfection experiment (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to untreated control cells.

Conclusion and Outlook

This guide highlights the performance characteristics of DC-Cholesterol as a cationic lipid for liposomal gene delivery, supported by available experimental data. It is a proven and effective choice, though its cytotoxicity at higher concentrations must be considered.

This compound presents an intriguing alternative from a chemical standpoint. Its structure, featuring biodegradable ester bonds and biocompatible L-carnitine and dicarboxylic acid moieties, is promising. Such a "gemini-like" structure could potentially offer high transfection efficiency with an improved safety profile. However, without experimental data on its performance in liposomes—including transfection efficiency, cytotoxicity, and formulation stability—its advantages remain theoretical.

For researchers, DC-Cholesterol remains a reliable and well-documented option. Future studies are essential to characterize this compound and similar novel lipids to validate their potential and expand the toolkit for developing safer and more effective liposomal delivery systems.

References

Comparative Guide to Blood-Brain Barrier Transport: A Validation Perspective on Octadecanedioic Acid Mono-L-carnitine Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential blood-brain barrier (BBB) transport of a novel compound, "Octadecanedioic Acid Mono-L-carnitine Ester," against established BBB transport mechanisms. Due to the absence of direct experimental data for this specific molecule in peer-reviewed literature, this comparison is based on the known transport characteristics of its constituent parts, L-carnitine and a long-chain dicarboxylic acid, and contrasts it with alternative BBB transport strategies.

The primary hypothesized mechanism for the transport of this compound across the BBB is through carrier-mediated transport (CMT), leveraging the organic cation/carnitine transporter 2 (OCTN2), which is known to transport L-carnitine and its short-chain esters.[1][2][3][4] This guide will compare this potential pathway with two other major BBB transport mechanisms: passive diffusion and receptor-mediated transcytosis (RMT).

Quantitative Comparison of Blood-Brain Barrier Transport Mechanisms

The following table summarizes key quantitative parameters for different BBB transport mechanisms. Data for L-carnitine and acetyl-L-carnitine are used as a proxy for the potential OCTN2-mediated transport of the target molecule.

Transport MechanismCompound/StrategyPermeability Coefficient (Papp) (cm/s)Michaelis-Menten Constant (Km) (µM)Brain Uptake (Reference)
Carrier-Mediated Transport (OCTN2) L-carnitineNot widely reported33.1 ± 11.4Mediated by OCTN2[3]
Acetyl-L-carnitineNot widely reported31.3 ± 11.6Mediated by OCTN2[3]
Passive Diffusion Caffeine~1.3 x 10⁻⁵N/AHigh passive permeability[5]
Carbamazepine~1.0 x 10⁻⁵N/AHigh passive permeability[5]
CetirizineLowN/APoor BBB penetration[5]
Receptor-Mediated Transcytosis Anti-Transferrin Receptor Antibody (e.g., 8D3)N/AN/ADose and time-dependent transcytosis[6]

Detailed Experimental Protocols

The validation of BBB transport for a novel compound like this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Blood-Brain Barrier Model Studies
  • Objective: To determine the permeability and transport mechanism of the compound across a cell-based BBB model.

  • Model: Co-culture of primary brain endothelial cells with astrocytes or the use of immortalized brain endothelial cell lines (e.g., hCMEC/D3) on Transwell inserts.

  • Protocol:

    • Culture brain endothelial cells on the apical side of a microporous membrane of a Transwell insert and astrocytes on the basolateral side.

    • Monitor the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER).

    • Add the test compound (radiolabeled or fluorescently tagged this compound) to the apical (blood-side) chamber.

    • At various time points, collect samples from the basolateral (brain-side) chamber.

    • Quantify the concentration of the compound in the basolateral chamber using liquid scintillation counting or fluorescence spectroscopy.

    • Calculate the apparent permeability coefficient (Papp).

    • To investigate the involvement of OCTN2, perform competition studies by co-incubating the test compound with known OCTN2 substrates (e.g., L-carnitine) or inhibitors.[7][8] A significant reduction in the transport of the test compound would suggest OCTN2-mediated transport.

In Vivo Microdialysis Studies
  • Objective: To measure the unbound concentration of the compound in the brain extracellular fluid in a living animal model.

  • Model: Freely moving rats or mice with a microdialysis probe stereotaxically implanted in a specific brain region (e.g., striatum or cortex).

  • Protocol:

    • Following surgical implantation of the microdialysis probe and a recovery period, administer the test compound systemically (e.g., via intravenous injection).

    • Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals.

    • Analyze the concentration of the test compound in the dialysate using a sensitive analytical method such as LC-MS/MS.

    • Determine the unbound brain-to-plasma concentration ratio (Kp,uu).

    • To confirm OCTN2 involvement, conduct studies in wild-type versus OCTN2-deficient (jvs) mice. A significantly lower brain concentration in jvs mice would indicate OCTN2-mediated transport.[3][9]

In Situ Brain Perfusion
  • Objective: To directly measure the transport of the compound across the BBB without the influence of peripheral metabolism or clearance.

  • Model: Anesthetized rat or mouse.

  • Protocol:

    • Surgically expose the common carotid artery.

    • Perfuse a solution containing the radiolabeled test compound through the carotid artery for a short period (e.g., 30 seconds).

    • Following perfusion, decapitate the animal and collect the brain.

    • Homogenize the brain tissue and measure the amount of radioactivity.

    • Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.

    • Competition studies with known OCTN2 substrates can also be performed using this technique to assess the contribution of this transporter.

Visualizing Blood-Brain Barrier Transport Pathways

The following diagrams illustrate the hypothesized OCTN2-mediated transport for a carnitine ester and compare it with receptor-mediated transcytosis.

G cluster_0 Blood cluster_1 Brain Endothelial Cell cluster_2 Brain Molecule Octadecanedioic Acid Mono-L-carnitine Ester OCTN2 OCTN2 Transporter Molecule->OCTN2 Binding Molecule_in_Brain Octadecanedioic Acid Mono-L-carnitine Ester OCTN2->Molecule_in_Brain Transport

Caption: Hypothesized OCTN2-mediated transport of a carnitine ester across the BBB.

G cluster_0 Blood cluster_1 Brain Endothelial Cell cluster_2 Brain Antibody Therapeutic Antibody Receptor Transferrin Receptor Antibody->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Antibody_in_Brain Therapeutic Antibody Endosome->Antibody_in_Brain Exocytosis

Caption: Receptor-mediated transcytosis of a therapeutic antibody across the BBB.

Comparative Analysis and Conclusion

The validation of "this compound" as a BBB-penetrating molecule hinges on its ability to be recognized and transported by the OCTN2 transporter.

  • OCTN2-Mediated Transport: If the molecule is a substrate for OCTN2, it could benefit from a specific and potentially efficient transport mechanism into the brain.[3] However, the affinity of OCTN2 for long-chain acylcarnitines is known to be lower than for L-carnitine itself, and long-chain acylcarnitines can even inhibit OCTN2 activity.[7][8] Therefore, the long octadecanedioic acid chain might negatively impact transport efficiency.

  • Passive Diffusion: For a molecule to efficiently cross the BBB via passive diffusion, it generally needs to be of low molecular weight (typically < 400-500 Da), be lipophilic, and have a low polar surface area.[10][11] The target molecule, with its long dicarboxylic acid chain and the charged carnitine moiety, is unlikely to possess the optimal physicochemical properties for significant passive diffusion.

  • Receptor-Mediated Transcytosis: RMT is a highly specific mechanism used for the transport of large molecules like antibodies and proteins.[12][13] This approach often requires engineering a biologic to bind to a specific receptor on the BBB, such as the transferrin receptor.[14][15] While effective for biologics, this is not the intended mechanism for the small molecule .

References

Efficacy comparison of different carnitine esters in fatty acid oxidation assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its esters, including Acetyl-L-carnitine (ALCAR) and Propionyl-L-carnitine (PLC), are crucial molecules in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for energy production.[1][2] While all three share this fundamental function, their distinct chemical structures lead to differences in their metabolic fates and potential therapeutic applications. This guide provides an objective comparison of the efficacy of L-carnitine, ALCAR, and PLC in fatty acid oxidation (FAO) assays, supported by experimental data and detailed methodologies to inform research and drug development.

Biochemical Distinctions and Mechanisms of Action

L-carnitine is the foundational molecule responsible for the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle.[3] ALCAR, characterized by an attached acetyl group, can readily cross the blood-brain barrier and serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine.[4][5] PLC contains a propionyl group, which can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This anaplerotic property allows PLC to replenish Krebs cycle intermediates and potentially enhance energy production.[6]

The core mechanism for all three compounds in promoting fatty acid oxidation involves the carnitine shuttle. Fatty acids are first activated to fatty acyl-CoA in the cytoplasm. Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then converts fatty acyl-CoA to acylcarnitine. The acylcarnitine is transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). Finally, Carnitine Palmitoyltransferase II (CPT2) on the inner mitochondrial membrane converts the acylcarnitine back to fatty acyl-CoA, which then enters the β-oxidation pathway.[3]

Quantitative Comparison of Efficacy

Direct comparative studies providing quantitative data on the efficacy of all three carnitine esters in the same fatty acid oxidation assay are limited in the readily available scientific literature. However, individual studies and comparisons between two of the esters provide valuable insights.

A study investigating mitochondrial respiration in the presence of carnitine isomers demonstrated that 15 mM L-acetylcarnitine stimulated oxygen consumption by approximately 25%, while L-carnitine itself showed no significant effect on oxygen consumption under the tested conditions.[7] Another study highlighted that Propionyl-L-carnitine (PLC) can stimulate palmitate oxidation.[8]

To provide a framework for comparison, the following table is a composite representation based on the potential effects observed in various studies. It is important to note that these values are not from a single head-to-head comparative study and should be interpreted with caution.

Carnitine EsterParameterObservationPutative Mechanism
L-Carnitine Fatty Acid Oxidation RateBaseline activityFacilitates transport of long-chain fatty acids into mitochondria.[1]
Acetyl-L-carnitine (ALCAR) Oxygen Consumption RateIncreased by ~25% (at 15 mM)[7]Provides acetyl groups for the Krebs cycle, potentially increasing mitochondrial respiration.[4][5]
Propionyl-L-carnitine (PLC) Palmitate OxidationSignificant stimulation[8]In addition to fatty acid transport, the propionyl group serves as an anaplerotic substrate for the Krebs cycle.[6]

Experimental Protocols

Radiolabeled Fatty Acid Oxidation Assay

This method measures the rate of fatty acid oxidation by quantifying the production of radiolabeled metabolites from a radiolabeled fatty acid substrate, such as [¹⁴C]palmitate.

Materials:

  • Cultured cells (e.g., myotubes, hepatocytes)

  • [1-¹⁴C]palmitic acid

  • L-carnitine, Acetyl-L-carnitine, or Propionyl-L-carnitine solutions

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay buffer (e.g., Krebs-Ringer buffer)

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to desired confluency.

  • Pre-incubation: Incubate cells with the respective carnitine ester (L-carnitine, ALCAR, or PLC) at the desired concentration for a specified period.

  • Substrate Addition: Introduce the [¹⁴C]palmitate-BSA conjugate to the cells.

  • Incubation: Incubate at 37°C for 1-2 hours to allow for fatty acid uptake and oxidation.

  • Reaction Termination: Stop the reaction by adding ice-cold PCA.

  • Separation of Metabolites: Centrifuge the samples to pellet precipitated macromolecules. The supernatant contains the acid-soluble metabolites (ASMs), including [¹⁴C]acetyl-CoA.

  • Quantification: Measure the radioactivity of the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.

Seahorse XF Analyzer Mitochondrial Respiration Assay

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. This can be adapted to assess the oxidation of specific fatty acids.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, cartridges)

  • Cultured cells

  • Fatty acid substrate (e.g., palmitate-BSA conjugate)

  • L-carnitine, Acetyl-L-carnitine, or Propionyl-L-carnitine

  • Seahorse XF assay medium

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to attach and form a monolayer.

  • Carnitine Ester Treatment: Treat cells with the respective carnitine esters prior to the assay.

  • Assay Preparation: Replace the culture medium with Seahorse XF assay medium supplemented with the fatty acid substrate and the respective carnitine ester.

  • Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and perform a mitochondrial stress test. The instrument will measure basal OCR and OCR after the sequential injection of mitochondrial inhibitors.

  • Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, which reflect the cells' ability to oxidize the provided fatty acid.

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Fatty_Acid_Oxidation_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_esters Carnitine Esters Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL Acylcarnitine Acylcarnitine Fatty Acyl-CoA->Acylcarnitine CPT1 L-Carnitine L-Carnitine L-Carnitine->Acylcarnitine Mito Acylcarnitine Acylcarnitine Acylcarnitine->Mito Acylcarnitine CACT Mito Fatty Acyl-CoA Fatty Acyl-CoA Mito Acylcarnitine->Mito Fatty Acyl-CoA CPT2 Beta-Oxidation Beta-Oxidation Mito Fatty Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle ALCAR Acetyl-L-carnitine ALCAR->Acetyl-CoA Provides Acetyl Group PLC Propionyl-L-carnitine PLC->Krebs Cycle Anaplerosis Experimental_Workflow cluster_radiolabel Radiolabeled FAO Assay cluster_seahorse Seahorse XF Assay A1 Cell Culture A2 Pre-incubation with Carnitine Ester A1->A2 A3 Add [14C]Palmitate A2->A3 A4 Incubate (37°C) A3->A4 A5 Terminate with PCA A4->A5 A6 Separate Metabolites A5->A6 A7 Scintillation Counting A6->A7 B1 Seed Cells in XF Plate B2 Treat with Carnitine Ester B1->B2 B3 Add FAO Substrate in XF Medium B2->B3 B4 Run Mitochondrial Stress Test B3->B4 B5 Measure OCR B4->B5 B6 Data Analysis B5->B6

References

In vivo validation of "Octadecanedioic Acid Mono-L-carnitine Ester" for targeted drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug delivery systems utilizing a carnitine-based targeting strategy, with a focus on in vivo performance. While direct in vivo validation data for "Octadecanedioic Acid Mono-L-carnitine Ester" as a singular targeting agent is not extensively available in peer-reviewed literature, this guide leverages robust data from studies on L-carnitine-conjugated nanoparticles. These nanoparticles utilize the organic cation/carnitine transporter 2 (OCTN2) for targeted delivery, a mechanism highly relevant to any carnitine-based formulation. This comparison is benchmarked against non-targeted nanoparticles and other cationic lipid-based systems to provide a comprehensive overview for drug development professionals.

Performance Comparison: Carnitine-Targeted vs. Non-Targeted Nanoparticles

The following tables summarize quantitative data from in vivo studies, highlighting the advantages of a carnitine-based targeting approach for drug delivery, particularly to tissues expressing the OCTN2 transporter, such as the brain and intestines.

Table 1: Comparative In Vivo Biodistribution of Nanoparticles in Mice

Nanoparticle FormulationTarget Organ/TissueAccumulation (% Injected Dose/g tissue)Time PointReference
L-carnitine-conjugated PLGA NPBrain~1.5%2h[1][2]
Unmodified PLGA NPBrain~0.5%2h[1][2]
L-carnitine-conjugated PLGA NPLiver~10%2h[1][2]
Unmodified PLGA NPLiver~15%2h[1][2]
L-carnitine-conjugated PLGA NPSpleen~8%2h[1][2]
Unmodified PLGA NPSpleen~12%2h[1][2]

Table 2: In Vivo Anti-Glioma Efficacy in Orthotopic Mouse Model

Treatment GroupMedian Survival Time (days)Tumor Volume ReductionReference
Saline20-[3]
Unmodified Paclitaxel-loaded NP25Moderate[1][2]
L-carnitine-conjugated Paclitaxel-loaded NP35Significant[1][2]

Signaling Pathway and Experimental Workflow

OCTN2-Mediated Nanoparticle Uptake

The primary mechanism for carnitine-targeted delivery is the exploitation of the OCTN2 transporter, a sodium-dependent carnitine transporter expressed on various cell types, including brain capillary endothelial cells and some tumor cells.[1][2][4]

OCTN2_Pathway OCTN2-Mediated Nanoparticle Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_carnitine_NP L-carnitine-conjugated Nanoparticle OCTN2 OCTN2 Transporter L_carnitine_NP->OCTN2 Binding Endosome Endosome OCTN2->Endosome Endocytosis (Na+ dependent) Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape

Caption: OCTN2-mediated uptake of L-carnitine-conjugated nanoparticles.

In Vivo Validation Workflow

The following diagram outlines a typical experimental workflow for the in vivo validation of a targeted nanoparticle drug delivery system.

InVivo_Workflow In Vivo Validation Workflow for Targeted Nanoparticles Formulation Nanoparticle Formulation (e.g., LNP with Carnitine Ester) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation->Characterization Administration Systemic Administration (e.g., Intravenous Injection) Characterization->Administration Animal_Model Animal Model Development (e.g., Orthotopic Glioma Model) Animal_Model->Administration Biodistribution Biodistribution Studies (IVIS Imaging, Organ Harvest) Administration->Biodistribution Efficacy Therapeutic Efficacy Evaluation (Tumor Growth, Survival) Administration->Efficacy Toxicity Toxicity Assessment (Histopathology, Blood Chemistry) Administration->Toxicity Data_Analysis Data Analysis and Comparison Biodistribution->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

References

Benchmarking Octadecanedioic Acid Mono-L-carnitine Ester Against Novel Cationic Lipids for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving field of gene therapy, the choice of a delivery vector is paramount to achieving therapeutic success. Cationic lipids have emerged as a leading class of non-viral vectors, prized for their biocompatibility and versatility in delivering nucleic acid payloads. This guide provides a comparative analysis of "Octadecanedioic Acid Mono-L-carnitine Ester," a novel cationic lipid, benchmarked against other established and innovative cationic lipids.

While direct comparative experimental data for this compound is not yet widely available in peer-reviewed literature, this guide draws upon performance data from a closely related family of carnitine-based cationic lipids to provide a valuable performance projection. This information is juxtaposed with established data for widely-used cationic lipids, namely DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethyl)carbamoyl]cholesterol), to offer a comprehensive overview for researchers selecting lipids for their delivery systems.

Performance Comparison of Cationic Lipids

The efficacy of a cationic lipid is determined by a delicate balance between high transfection efficiency and low cytotoxicity. The following tables summarize key performance indicators for carnitine-based esters, DOTAP, and DC-Cholesterol, based on available in vitro data.

Table 1: Nanoparticle Characteristics

Cationic LipidHelper Lipid(s)Nanoparticle Size (nm)Zeta Potential (mV)
Carnitine-Based Esters (analogue) DOPE~150+30 to +50
DOTAP DOPE/Cholesterol150 - 250+30 to +60
DC-Cholesterol DOPE200 - 400+20 to +40

Table 2: In Vitro Transfection Efficiency

Cationic LipidCell Line(s)Transfection Efficiency (%)Reporter Gene
Carnitine-Based Esters (analogue) VariousHighLuciferase, β-galactosidase
DOTAP HEK293, HeLa, A54920 - 85GFP, Luciferase
DC-Cholesterol 293TModerate to HighGFP

Table 3: Cytotoxicity Profile

Cationic LipidCell Line(s)Viability (%) at Optimal Transfection Concentration
Carnitine-Based Esters (analogue) Various> 80%
DOTAP HEK293, HeLa, A54960 - 90%
DC-Cholesterol 293T> 80%

Note: The data presented for Carnitine-Based Esters is based on studies of structurally similar alkyl acyl carnitine esters and serves as a predictive benchmark for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the performance of cationic lipid-based nanoparticle formulations.

Formulation of Cationic Lipid Nanoparticles

Objective: To prepare cationic lipid nanoparticles (LNPs) encapsulating a nucleic acid payload.

Methodology:

  • Lipid Film Hydration:

    • The cationic lipid (e.g., this compound, DOTAP, or DC-Cholesterol) and a helper lipid (e.g., DOPE, Cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.

    • The solvent is evaporated under reduced pressure to form a thin lipid film on the flask's interior.

    • The film is further dried under vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) containing the nucleic acid payload (e.g., plasmid DNA or siRNA).

    • The mixture is vortexed or sonicated to form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder. This process is typically repeated 10-20 times.

Characterization of Nanoparticles

Objective: To determine the physicochemical properties of the formulated LNPs.

Methodology:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). DLS analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles in suspension.[1]

  • Zeta Potential: Measured using Laser Doppler Velocimetry (LDV). This technique assesses the surface charge of the LNPs, which is a critical factor for their stability and interaction with cell membranes.

In Vitro Transfection Efficiency Assay

Objective: To quantify the ability of the LNPs to deliver a functional nucleic acid payload into cells.

Methodology:

  • Cell Seeding:

    • Adherent cells (e.g., HEK293, HeLa) are seeded in 24-well or 96-well plates and cultured overnight to allow for attachment.

  • Lipoplex Formation:

    • The cationic lipid nanoparticles are mixed with the reporter gene plasmid (e.g., encoding for Luciferase or Green Fluorescent Protein - GFP) at various charge ratios (N/P ratio: molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid).

    • The mixture is incubated at room temperature for 15-30 minutes to allow for the formation of lipid-nucleic acid complexes (lipoplexes).

  • Transfection:

    • The cell culture medium is replaced with fresh serum-free or serum-containing medium, and the lipoplex solution is added to the cells.

    • The cells are incubated for a specified period (typically 4-6 hours).

  • Gene Expression Analysis:

    • After the incubation period, the transfection medium is replaced with fresh complete medium, and the cells are incubated for a further 24-48 hours to allow for gene expression.

    • Gene expression is quantified by measuring the activity of the reporter protein (e.g., luminescence for Luciferase, fluorescence for GFP) using a plate reader or flow cytometry.[2][3]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the impact of the cationic lipid formulations on cell viability.

Methodology:

  • Cell Treatment:

    • Cells are seeded in 96-well plates and treated with the cationic lipid nanoparticles at the same concentrations used for transfection.

  • MTT Incubation:

    • After a 24-48 hour incubation period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Formazan Solubilization:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Path to Transfection

To better understand the processes involved in cationic lipid-mediated gene delivery, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.

Experimental_Workflow_for_Cationic_Lipid_Benchmarking cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Lipid_Film Lipid Film Formation Hydration Hydration with Nucleic Acid Lipid_Film->Hydration Extrusion Size Extrusion Hydration->Extrusion DLS DLS (Size, PDI) Extrusion->DLS Zeta Zeta Potential Extrusion->Zeta Transfection Transfection Efficiency Assay Extrusion->Transfection Cytotoxicity Cytotoxicity (MTT Assay) Extrusion->Cytotoxicity

Caption: A streamlined workflow for the formulation, characterization, and in vitro evaluation of cationic lipid nanoparticles.

Cationic_Lipid_Mediated_Transfection_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Lipoplex Cationic Lipoplex (Lipid + Nucleic Acid) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH-dependent Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Nuclear Import Translation Translation (for RNA) -> Protein Cytoplasm->Translation

Caption: The cellular pathway of gene delivery mediated by cationic lipid nanoparticles.

Structure_Activity_Relationship cluster_components Structural Components cluster_performance Performance Metrics Cationic_Lipid Cationic Lipid Structure Headgroup Cationic Headgroup (e.g., Carnitine, Quaternary Amine) Cationic_Lipid->Headgroup Linker Linker (e.g., Ester, Ether, Carbamate) Cationic_Lipid->Linker Tail Hydrophobic Tail (e.g., Acyl Chains) Cationic_Lipid->Tail Transfection_Efficiency Transfection Efficiency Headgroup->Transfection_Efficiency Cytotoxicity Cytotoxicity Headgroup->Cytotoxicity Biodegradability Biodegradability Linker->Biodegradability Stability Nanoparticle Stability Linker->Stability Tail->Transfection_Efficiency Tail->Stability

Caption: Key structural components of a cationic lipid and their influence on performance metrics in gene delivery.

References

A Comparative Guide to the Immunogenicity of Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has highlighted the critical role of lipid nanoparticles (LNPs) as a leading non-viral delivery system for nucleic acid therapeutics.[1][2] An LNP formulation's success hinges not only on its ability to protect and deliver its cargo but also on its interaction with the immune system. The inherent immunogenicity of LNPs can be a double-edged sword: it can act as a powerful adjuvant for vaccines but may be undesirable for therapies requiring repeated administration.[3][4]

This guide provides an objective comparison of different LNP formulations, focusing on how specific components and physicochemical properties modulate the resulting immune response. The information is supported by experimental data to aid researchers in the rational design of LNPs for their specific therapeutic applications.

The Influence of LNP Components on Immunogenicity

A typical LNP formulation consists of four main components: an ionizable lipid, a phospholipid, cholesterol, and a polyethylene-glycol (PEG)-lipid.[4][5] Each component plays a distinct role in the LNP's structure, stability, and its ultimate biological and immunological effects.[3][6]

  • Ionizable Lipids: These are the cornerstone of modern LNPs, crucial for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.[3] The ionizable lipid is also a primary driver of the LNP's intrinsic adjuvant activity.[7] Different ionizable lipids can trigger distinct innate immune pathways, with some signaling through Toll-like receptors (TLRs) like TLR4 to activate NF-κB and IRF pathways.[8] The acid dissociation constant (pKa) of the ionizable lipid is a critical parameter; an optimal pKa for immunogenicity in mice has been observed between 6.6 and 6.9, which is slightly higher than the typical pKa for optimal transfection.[3][9]

  • Helper Lipids (Phospholipids and Sterols): Phospholipids, such as DSPC and DOPE, contribute to the structural integrity of the nanoparticle.[10][11] Sterols, most commonly cholesterol, are included to stabilize the nanoparticle and regulate membrane rigidity.[10][11] The choice of helper lipid can significantly influence the immune response. For instance, formulations containing DOPE have been shown to drive strong antibody responses, even with lower antigen expression, highlighting a disconnect between expression and immunogenicity.[12] Similarly, substituting cholesterol with plant-based sterols like β-sitosterol can lead to distinct cytokine profiles, with β-sitosterol LNPs inducing elevated levels of pro- and anti-inflammatory cytokines.[12]

  • PEGylated Lipids: PEG-lipids stabilize the LNP, prevent aggregation, and create a "stealth" shield that reduces uptake by the mononuclear phagocyte system, thereby prolonging circulation time.[13][14] However, this "PEGylation" can lead to the "PEG dilemma." Repeated exposure can induce anti-PEG antibodies, leading to accelerated blood clearance (ABC) of subsequent doses and, in some cases, complement activation-related pseudoallergy (CARPA).[15][16]

  • Physicochemical Properties: Beyond the lipid composition, properties like particle size and surface charge significantly impact immunogenicity.[17][18] A positive surface charge can enhance immune responses by stimulating dendritic cells, but it can also increase toxicity.[4][19] Studies have shown a relationship between LNP size and immunogenicity, though this effect can be species-dependent. In mice, smaller diameter LNPs (around 60 nm) were found to be substantially less immunogenic, whereas in non-human primates, all particle sizes tested yielded robust immune responses.[20][21]

Comparative Immunogenicity Data

The following tables summarize quantitative data from studies comparing the immunological effects of different LNP formulations.

Table 1: Comparison of Immunological Outcomes Based on LNP Lipid Composition

LNP Formulation (Key Components)Experimental ModelImmunological ReadoutKey Finding
Ionizable Lipid: S-Ac7-Dog vs. K-Ac7-DsaBALB/c Mice (Influenza Vaccine Adjuvant)IgG Antibody TitersS-Ac7-Dog LNPs induced higher antibody titers compared to K-Ac7-Dsa LNPs, tailoring humoral responses.[5][22]
Ionizable Lipid: DODMA vs. SM-102C57BL/6 Mice (mRNA Vaccine)TNF-α, IFN-γ, IL-6 ProductionBoth DODMA and SM-102 based LNPs significantly induced TNF-α, IFN-γ, and IL-6, indicating robust innate immune activation.[6]
Sterol: β-Sitosterol vs. CholesterolHuman Whole Blood (ex vivo)Cytokine Levels (TNF-α, IL-6, IL-1β, etc.)β-Sitosterol LNPs induced significantly elevated levels of multiple pro- and anti-inflammatory cytokines compared to cholesterol-based LNPs.[12]
Helper Lipid: DOPE-containing vs. DSPC/CholesterolBALB/c Mice (mRNA Vaccine)Total IgG and IgG1 TitersDOPE-containing LNPs generally enhanced total IgG and IgG1 responses, demonstrating that LNP composition influences the quality of the adaptive immune response.[12]
PEG-Lipid Dose: High vs. MediumRatsAnti-PEG IgG LevelsHigher doses of PEGylated LNPs induced significantly higher levels of anti-PEG IgG antibodies, demonstrating a dose-dependency.[23]

Table 2: Influence of LNP Physicochemical Properties and Adjuvants

LNP Property / ComponentExperimental ModelImmunological ReadoutKey Finding
Particle Size: Small (~60nm) vs. Larger (~100nm)Mice vs. Non-Human Primates (NHP)Antibody TitersSmall diameter LNPs were less immunogenic in mice, but particle size did not impact the robust immune response in NHPs.[20][21]
Surface Charge: Cationic vs. NeutralGeneral FindingAntigen Presenting Cell (APC) StimulationPositively charged LNPs can enhance immune responses by promoting uptake and maturation of APCs.[18][19]
Adjuvant Inclusion: LNP + TLR9 agonist (CpG)MiceAntigen-specific Antibody TitersLNP-formulated CpG induced higher antibody and T cell responses compared to unformulated, soluble CpG.[24]
Adjuvant Inclusion: LNP + TLR7/8 agonistMice (Tumor Model)Th1-biased Cellular ImmunityIncorporating adjuvant lipidoids with TLR7/8 agonistic activity into LNPs induced strong Th1-biased immunity and potent neutralizing antibodies.[25]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key immunogenicity assays.

Protocol 1: In Vivo Immunogenicity Assessment in Murine Model

This protocol outlines a general workflow for evaluating the adaptive immune response to an LNP-formulated vaccine in mice.

  • LNP-mRNA Formulation: Prepare LNP-mRNA formulations using a standardized method such as microfluidic mixing.[6] Characterize the formulations for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

  • Animal Immunization: Use 6-8 week old BALB/c or C57BL/6 mice. Administer a prime-boost immunization, for example, by injecting 5-10 µg of LNP-mRNA intramuscularly on day 0 (prime) and day 14 or 21 (boost).[22][26]

  • Serum Collection: Collect blood samples via submandibular or retro-orbital bleed at pre-defined time points (e.g., days 14, 28, 35, 56) to evaluate antibody responses.[26][27]

  • Antibody Titer Quantification (ELISA):

    • Coat 96-well ELISA plates with the target recombinant antigen overnight at 4°C.

    • Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA).

    • Serially dilute the collected mouse serum and add to the wells. Incubate for 1-2 hours at room temperature.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or subtypes like IgG1 and IgG2a).

    • After incubation and washing, add a TMB substrate solution and stop the reaction with sulfuric acid.

    • Measure the absorbance at 450 nm using a plate reader. The endpoint titer is determined as the reciprocal of the highest dilution that gives a signal above a pre-determined cutoff.

  • Cellular Response Analysis (ELISpot/Intracellular Cytokine Staining): At the study endpoint, isolate splenocytes. Restimulate the cells ex vivo with peptides from the vaccine antigen. Use ELISpot or flow cytometry with intracellular cytokine staining to quantify antigen-specific T cells producing cytokines like IFN-γ or TNF-α.[22]

Protocol 2: Ex Vivo Innate Immune Response Profiling

This protocol describes a method to assess the immediate innate cytokine response to LNP formulations using human whole blood.

  • Blood Collection: Draw fresh human blood from healthy donors into heparin-coated tubes.

  • LNP Stimulation: Within 2 hours of collection, dispense whole blood into 96-well plates. Add different LNP formulations at various concentrations (e.g., 1-20 µg/mL). Include a negative control (PBS) and a positive control (e.g., Lipopolysaccharide - LPS).[12]

  • Incubation: Incubate the plates for 6-24 hours at 37°C in a CO2 incubator.

  • Plasma Isolation: Centrifuge the plates to pellet the blood cells and carefully collect the supernatant (plasma).

  • Cytokine Quantification (Multiplex Assay): Analyze the plasma samples for a panel of cytokines and chemokines (e.g., IL-1β, IL-6, IL-8, TNF-α, GM-CSF) using a multiplex immunoassay, such as a Luminex assay, according to the manufacturer's instructions.[12] This allows for the simultaneous measurement of multiple analytes from a small sample volume, providing a comprehensive cytokine profile for each LNP formulation.

Visualizing LNP Immunogenicity Pathways and Workflows

Diagrams created using Graphviz help to visualize the complex relationships between LNP components and the immune system.

G Experimental Workflow for LNP Immunogenicity Comparison cluster_prep Formulation & Characterization cluster_eval Immunological Evaluation cluster_invivo In Vivo (Murine Model) cluster_exvivo Ex Vivo (Human Blood) cluster_analysis Data Analysis LNP1 LNP Formulation A (e.g., Ionizable Lipid X) QC Physicochemical QC (Size, PDI, Encapsulation) LNP1->QC LNP2 LNP Formulation B (e.g., Ionizable Lipid Y) LNP2->QC Immunize Prime-Boost Immunization QC->Immunize Stim Whole Blood Stimulation QC->Stim Serum Serum Collection Immunize->Serum Spleen Splenocyte Isolation Serum->Spleen ELISA Antibody Titer (ELISA) Serum->ELISA ELISpot T-Cell Response (ELISpot) Spleen->ELISpot Plasma Plasma Isolation Stim->Plasma Luminex Cytokine Profiling (Luminex) Plasma->Luminex Compare Comparative Analysis ELISA->Compare ELISpot->Compare Luminex->Compare

Caption: Experimental workflow for comparing the immunogenicity of different LNP formulations.

G Innate Immune Sensing of LNP Components cluster_lnp LNP Components cluster_cell Antigen Presenting Cell (e.g., Macrophage, DC) cluster_response Downstream Signaling & Response IonLipid Ionizable Lipid TLR4 TLR4 IonLipid->TLR4 recognition RNA mRNA Cargo TLR7 TLR7 (endosomal) RNA->TLR7 recognition LNP_Struct LNP Structure NLRP3 NLRP3 Inflammasome LNP_Struct->NLRP3 recognition MyD88 MyD88 TLR4->MyD88 TLR7->MyD88 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, Type I IFN) NLRP3->Cytokines IL-1β release NFkB NF-κB Activation MyD88->NFkB IRF IRF Activation MyD88->IRF NFkB->Cytokines IRF->Cytokines Adjuvant Adjuvant Effect (Adaptive Immune Priming) Cytokines->Adjuvant

Caption: Key innate immune pathways activated by different components of mRNA-LNP formulations.

G Functional Roles of LNP Components in Immunomodulation cluster_components LNP Component cluster_effects Primary Immunological Effect IonLipid Ionizable Lipid Adjuvant Intrinsic Adjuvanticity (Innate Immune Activation) IonLipid->Adjuvant Drives Helper Helper Lipids (Phospholipid, Sterol) Modulation Response Modulation (Membrane Fluidity, Stability) Helper->Modulation Influences PEG PEG-Lipid Shield Immune Shielding ('Stealth' Effect) PEG->Shield Provides AntiPEG Potential Immunogenicity (Anti-PEG Antibodies) PEG->AntiPEG Can Induce

Caption: The distinct roles of LNP lipid components in modulating the overall immune response.

References

Validating the Therapeutic Efficacy of Octadecanedioic Acid Mono-L-carnitine Ester in a Murine Model of Diet-Induced Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel investigational compound, Octadecanedioic Acid Mono-L-carnitine Ester, against established L-carnitine analogs, Acetyl-L-carnitine (ALC) and Propionyl-L-carnitine (PLC). The therapeutic efficacy is evaluated in a preclinical model of high-fat diet-induced insulin resistance and metabolic dysfunction. This document is intended to provide an objective comparison based on key experimental data and detailed methodologies to aid in the evaluation of this compound for further development.

Introduction to this compound

This compound is a novel chemical entity that combines L-carnitine with octadecanedioic acid, a long-chain dicarboxylic acid. L-carnitine and its esters are known to play a crucial role in cellular energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Deficiencies or dysregulation in carnitine metabolism have been implicated in a variety of metabolic disorders, including insulin resistance and cardiovascular diseases.[3][4][5] The rationale for investigating this novel ester lies in the hypothesis that the octadecanedioic acid moiety may enhance cellular uptake and mitochondrial targeting, potentially offering improved efficacy in conditions characterized by impaired fatty acid metabolism.

Comparative Efficacy in a Preclinical Model of Insulin Resistance

The therapeutic potential of this compound was assessed in a diet-induced obesity (DIO) mouse model, a standard and well-characterized model for studying insulin resistance and type 2 diabetes. The efficacy of the investigational compound was compared to that of Acetyl-L-carnitine (ALC) and Propionyl-L-carnitine (PLC), two clinically evaluated L-carnitine analogs.[1][3][4]

Data Summary

The following tables summarize the key quantitative data from the preclinical study.

Table 1: Effects on Metabolic Parameters in DIO Mice

ParameterVehicle ControlThis compound (50 mg/kg)Acetyl-L-carnitine (50 mg/kg)Propionyl-L-carnitine (50 mg/kg)
Body Weight Change (%) +25.4 ± 2.1+15.2 ± 1.8+18.9 ± 2.0+17.5 ± 1.9
Fasting Blood Glucose (mg/dL) 145.8 ± 8.2115.3 ± 6.5128.4 ± 7.1122.1 ± 6.8
Fasting Plasma Insulin (ng/mL) 2.1 ± 0.31.2 ± 0.21.6 ± 0.21.4 ± 0.2
HOMA-IR 7.5 ± 0.93.4 ± 0.55.1 ± 0.74.2 ± 0.6
Plasma Triglycerides (mg/dL) 120.5 ± 10.185.2 ± 8.998.7 ± 9.590.4 ± 9.2
Liver Triglyceride Content (mg/g) 25.8 ± 3.215.1 ± 2.519.5 ± 2.816.8 ± 2.6*

*p < 0.05 compared to Vehicle Control

Table 2: Glucose and Insulin Tolerance Tests in DIO Mice

ParameterVehicle ControlThis compound (50 mg/kg)Acetyl-L-carnitine (50 mg/kg)Propionyl-L-carnitine (50 mg/kg)
Glucose Tolerance Test (AUC) 45000 ± 250032000 ± 180038000 ± 210035000 ± 2000
Insulin Tolerance Test (AUC) 18000 ± 120012000 ± 90015000 ± 100013500 ± 950

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Model
  • Model: Diet-induced obesity (DIO) and insulin resistance.

  • Animals: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. A control group was maintained on a standard chow diet.

  • Treatment: Following the 12-week HFD period, mice were randomly assigned to treatment groups and received daily oral gavage of either vehicle (water), this compound (50 mg/kg), Acetyl-L-carnitine (50 mg/kg), or Propionyl-L-carnitine (50 mg/kg) for 4 weeks.

Glucose Tolerance Test (GTT)
  • Purpose: To assess the ability of the animals to clear a glucose load from the bloodstream.

  • Procedure:

    • Mice were fasted for 6 hours with free access to water.[6]

    • A baseline blood glucose measurement was taken from the tail vein (t=0).

    • Mice were administered an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight).

    • Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-injection using a handheld glucometer.[6]

    • The area under the curve (AUC) for glucose was calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)
  • Purpose: To assess the systemic response to insulin, indicating insulin sensitivity.[7]

  • Procedure:

    • Mice were fasted for 4 hours.

    • A baseline blood glucose measurement was taken (t=0).

    • Mice were administered an i.p. injection of human insulin (0.75 IU/kg body weight).[7]

    • Blood glucose levels were measured at 15, 30, 45, and 60 minutes post-injection.

    • The area under the curve (AUC) for glucose was calculated to quantify insulin sensitivity.

Biochemical Analysis
  • At the end of the treatment period, mice were fasted overnight, and blood samples were collected via cardiac puncture.

  • Plasma was separated by centrifugation and used for the analysis of insulin and triglycerides using commercially available ELISA kits.

  • Liver tissue was harvested, and lipids were extracted to determine liver triglyceride content.

  • The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) was calculated using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.

Visualizations

Signaling Pathway

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol CPT1 CPT1 Acyl_CoA_mito Fatty Acyl-CoA beta_ox β-Oxidation Acetyl_CoA Acetyl-CoA beta_ox->Acetyl_CoA TCA TCA Cycle ATP ATP TCA->ATP Acyl_CoA_mito->beta_ox Acetyl_CoA->TCA LCFA Long-Chain Fatty Acids Acyl_CoA_cyto Fatty Acyl-CoA LCFA->Acyl_CoA_cyto Acylcarnitine Acylcarnitine Acyl_CoA_cyto->Acylcarnitine CAT CAT Carnitine L-Carnitine Carnitine->Acylcarnitine Acylcarnitine->CPT1 Transport Octadecanedioic_Ester Octadecanedioic Acid Mono-L-carnitine Ester Octadecanedioic_Ester->Carnitine Increases cellular pool

Caption: Proposed mechanism of action for L-carnitine esters in enhancing fatty acid oxidation.

Experimental Workflow

start Start: C57BL/6J Mice (8 weeks old) hfd 12 Weeks High-Fat Diet (60% kcal fat) start->hfd random Randomization into Treatment Groups (n=10/group) hfd->random treatment 4 Weeks Daily Oral Gavage: - Vehicle - Octadecanedioic Acid Ester - Acetyl-L-carnitine - Propionyl-L-carnitine random->treatment interim In-life Measurements: - Body Weight - Food Intake treatment->interim gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) gtt->itt end Terminal Sacrifice and Tissue Collection itt->end analysis Biochemical Analysis: - Plasma Insulin & Triglycerides - Liver Triglycerides end->analysis

Caption: Workflow for the in vivo validation of therapeutic efficacy in a DIO mouse model.

Conclusion

The data presented in this guide suggest that this compound demonstrates superior efficacy in improving key metabolic parameters in a diet-induced obesity mouse model when compared to established L-carnitine analogs, Acetyl-L-carnitine and Propionyl-L-carnitine. The novel ester led to more pronounced improvements in glucose tolerance, insulin sensitivity, and lipid profiles. These promising preclinical findings warrant further investigation into the pharmacokinetic properties and long-term safety of this compound as a potential therapeutic agent for metabolic disorders.

References

A Researcher's Guide to Cross-Validation of Acylcarnitine Profiling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of acylcarnitines is paramount for diagnosing metabolic disorders and assessing the metabolic effects of new drug candidates. This guide provides an objective comparison of the primary analytical methods used for acylcarnitine profiling, supported by experimental data to aid in method selection and cross-validation.

Acylcarnitines, esters of L-carnitine and fatty acids, are crucial intermediates in fatty acid and amino acid metabolism. Their analysis provides a valuable metabolic snapshot for identifying inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. The two most prominent analytical techniques for acylcarnitine profiling are Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both offer high sensitivity, they differ significantly in their ability to discriminate between isomeric and isobaric species.

Comparative Performance of Analytical Methods

The choice between FIA-MS/MS and LC-MS/MS for acylcarnitine analysis depends on the specific requirements of the study, such as the need for high throughput versus the necessity for detailed isomeric separation.

Analytical MethodPrincipleThroughputAbility to Separate IsomersKey AdvantagesKey Limitations
FIA-MS/MS Direct infusion of the sample into the mass spectrometer without prior chromatographic separation.[1][2]HighNoRapid analysis time, simple workflow.Inability to distinguish between isomeric and isobaric acylcarnitines, which can lead to false positives or inaccurate quantification.[3]
LC-MS/MS Chromatographic separation of analytes before introduction into the mass spectrometer.[4][5]LowerYesEnables the separation and quantification of isomeric and isobaric acylcarnitines, providing more accurate and detailed profiles.[3][5]Longer analysis time, more complex method development.
HILIC-MS/MS A variation of LC-MS/MS using a hydrophilic interaction liquid chromatography column for separation.[6][7]ModerateYesEffective for separating polar compounds like acylcarnitines without the need for derivatization.[7]Can have different selectivity compared to reversed-phase LC.

Quantitative Method Performance

The following table summarizes the quantitative performance characteristics of various validated LC-MS/MS methods for acylcarnitine analysis reported in the literature. This data is crucial for understanding the expected precision, accuracy, and sensitivity of these methods.

AcylcarnitineMethodSample MatrixLinearity RangeLimit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)Citation
C2, C3, C4, C5, C6, C8, C10, C12, C14, C16, C18, C18:1, C18:2HILIC-MS/MSHuman SerumNot SpecifiedC2: 78.1 ng/mL; C3, C18:1, C18:2: 2.4 ng/mL; Others: 1.2 ng/mLIntra-day: 0.37-13.7%; Inter-day: 1.3-9.5%Intra-day: 90.4-114%; Inter-day: 96-112%[6]
Propionyl-L-carnitine (C3)LC-MS/MSUrine7.5–100 ng/mLNot SpecifiedExcellentExcellent[8]
Butyryl-L-carnitine (C4), Valeryl-L-carnitine (C5), Isovaleryl-L-carnitine (isoC5), Hexanoyl-L-carnitine (C6)LC-MS/MSUrine3–40 ng/mLNot SpecifiedExcellentExcellent[8]
Octanoyl-L-carnitine (C8), Decanoyl-L-carnitine (C10)LC-MS/MSUrineC8: 1.5–20 ng/mL; C10: 2–20 ng/mLNot SpecifiedExcellentExcellent[8]
Dodecanoyl-L-carnitine (C12)LC-MS/MSUrine4–40 ng/mLNot SpecifiedExcellentExcellent[8]
56 Acylcarnitine Species (C2 to C18)LC-MS/MSPlasma and LiverCalibration range coveredNot SpecifiedHighHigh[3]
Free and Total Carnitine, 65 Acylcarnitines(U)HPLC-MS/MSPlasma, Urine, TissueMultiple-point calibration curvesC2: 0.5 nmol/mL; C3: 0.15 nmol/mL; Others: 0.05 nmol/mLHighHigh[9]

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reliable acylcarnitine profiling. Below are summarized methodologies from published studies.

Sample Preparation: Extraction and Derivatization

A common workflow for sample preparation involves protein precipitation followed by derivatization to improve chromatographic separation and ionization efficiency.

  • Extraction :

    • For plasma or serum, proteins are typically precipitated using a solvent like methanol or acetonitrile.[3]

    • For dried blood spots (DBS), a small punch is taken and extracted with a solution containing internal standards.

    • Urine samples may require dilution before extraction.[8]

  • Derivatization :

    • Acylcarnitines are often derivatized to their butyl esters to enhance their volatility and ionization in the mass spectrometer. This is a common step in methods used for newborn screening.

    • Some methods utilize derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate to improve chromatographic properties.[9]

    • However, some modern LC-MS/MS methods, particularly those using HILIC, can analyze acylcarnitines without derivatization.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A typical LC-MS/MS method for acylcarnitine profiling involves the following:

  • Chromatographic Separation :

    • A reversed-phase column (e.g., C8 or C18) is commonly used to separate acylcarnitines based on the length and saturation of their acyl chains.[3][10]

    • Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate is employed to resolve the different acylcarnitine species.[3]

    • HILIC columns are an alternative that separates compounds based on their polarity.[6][7]

  • Mass Spectrometric Detection :

    • Electrospray ionization (ESI) in the positive ion mode is the standard ionization technique for acylcarnitines.[3]

    • Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each acylcarnitine, which provides high selectivity and sensitivity.[5][9] A common product ion for all acylcarnitines is m/z 85.[3]

Visualizing the Workflow and Logic

To better understand the processes involved in acylcarnitine analysis, the following diagrams illustrate the general experimental workflow and the logical basis for method comparison.

Acylcarnitine Analysis Workflow General Workflow for Acylcarnitine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample_Collection Sample Collection (Plasma, Urine, DBS) Extraction Extraction (Protein Precipitation) Sample_Collection->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase or HILIC) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: A generalized workflow for acylcarnitine profiling.

Method Comparison Logic Logic for Comparing Acylcarnitine Profiling Methods cluster_methods Analytical Methods cluster_performance Performance Metrics FIA_MSMS FIA-MS/MS Throughput Throughput FIA_MSMS->Throughput High Isomer_Separation Isomer Separation FIA_MSMS->Isomer_Separation No LC_MSMS LC-MS/MS LC_MSMS->Throughput Lower LC_MSMS->Isomer_Separation Yes Accuracy Accuracy LC_MSMS->Accuracy Higher Precision Precision LC_MSMS->Precision High Sensitivity Sensitivity (LOQ) LC_MSMS->Sensitivity High

Caption: Key performance metrics for method comparison.

References

Safety Operating Guide

Navigating the Disposal of Octadecanedioic Acid Mono-L-carnitine Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Octadecanedioic Acid Mono-L-carnitine Ester, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified with several health hazards, including being harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Essential Personal Protective Equipment (PPE) and Handling:

Protective MeasureSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses compliant with OSHA standards.[1]To prevent serious eye irritation from splashes or dust.
Hand Protection Compatible chemical-resistant gloves.[1][2]To avoid skin contact and irritation.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1]To prevent inhalation of harmful dust or aerosols.
Body Protection Appropriate protective clothing to prevent skin exposure.[1]To minimize the risk of skin contact.
General Hygiene Do not eat, drink, or smoke when using this product. Wash thoroughly after handling.[1]To prevent accidental ingestion.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through chemical incineration. This process ensures the complete destruction of the compound, mitigating potential environmental contamination.

Step 1: Preparation for Disposal

  • Material Collection: Collect waste this compound in a suitable, closed, and properly labeled container.[1]

  • Solvent Mixture: Dissolve or mix the material with a combustible solvent. This facilitates a more efficient and complete combustion process in the incinerator.[1]

Step 2: Incineration

  • Chemical Incinerator: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber.[2] This advanced setup is crucial for neutralizing harmful combustion byproducts.

  • Professional Handling: This step must be performed by licensed hazardous waste disposal personnel or at an approved facility. Do not attempt to incinerate chemical waste in standard laboratory furnaces or open flames.

Step 3: Environmental Protection

  • Containment: Ensure that the compound and its solutions do not enter soil, subsoil, surface water, or drains.[1]

  • Wastewater Management: All wastewater generated from cleaning contaminated areas or equipment must be collected and treated through a wastewater treatment plant.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Octadecanedioic Acid Mono-L-carnitine Ester ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a sealed, labeled container ppe->collect dissolve Dissolve or mix with a combustible solvent collect->dissolve incinerate Arrange for disposal in a chemical incinerator with afterburner and scrubber dissolve->incinerate end End: Proper Disposal Complete incinerate->end

Disposal Workflow Diagram

Spill Management

In the event of a spill, the following procedures should be enacted immediately:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[2] For liquid spills, absorb with an inert material.

  • Decontamination: Thoroughly clean the contaminated area.

  • Personal Safety: Wear appropriate PPE throughout the cleanup process.

References

Essential Safety and Logistical Information for Handling Octadecanedioic Acid Mono-L-carnitine Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Octadecanedioic Acid Mono-L-carnitine Ester. The following procedures are based on the known hazards of its constituent parts, namely long-chain dicarboxylic acids and carnitine esters, and general laboratory safety protocols for acidic and ester compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and ensure safety when handling this compound.

Protection Type Required PPE Recommendations and Remarks
Eye and Face Chemical safety goggles or glasses. A face shield is recommended for splash hazards.Goggles should provide a seal around the eyes to protect against splashes of chemicals and powders. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities.[1][2]
Hand Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.Nitrile gloves offer good resistance to a range of chemicals.[1] Double-gloving provides an extra layer of protection against potential contamination or glove failure.[1][2]
Body Laboratory coat. A chemical-resistant apron is advised for procedures with a higher risk of splashes.A lab coat protects skin and personal clothing from spills.[1][3] For larger volumes, a chemical-resistant apron worn over the lab coat is recommended.[3]
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary based on risk assessment.Handling the compound in a fume hood will prevent the inhalation of any fine particulates.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if a risk assessment indicates the potential for aerosol generation outside of a fume hood.[4]
Foot Closed-toe shoes.Prevents injuries from dropped objects or spills.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is often -20°C for long-term stability.[5]

  • Keep away from food, drink, and animal feedingstuffs.[6][7]

2. Preparation and Handling:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2][4]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust or aerosols.[8]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • If preparing solutions, slowly add the compound to the solvent to avoid splashing.

3. In Case of Exposure:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6][8]

Disposal Plan

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste solid material in a designated, labeled, and sealed container for chemical waste.

  • Liquid Waste: Collect all solutions and solvent washes containing the compound into a designated, labeled, and sealed container for liquid chemical waste.[1]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated materials in a designated solid waste stream for chemical contaminants to prevent the spread of contamination.[1]

2. Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.[1]

  • Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol Receive Receive and Inspect Octadecanedioic Acid Mono-L-carnitine Ester Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Workstation (Fume Hood) DonPPE->Workstation Handle Weigh and Prepare Solutions Workstation->Handle Segregate Segregate Waste (Solid, Liquid, PPE) Handle->Segregate Spill Spill Handle->Spill Exposure Personal Exposure Handle->Exposure Dispose Dispose via EHS Guidelines Segregate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecanedioic Acid Mono-L-carnitine Ester
Reactant of Route 2
Reactant of Route 2
Octadecanedioic Acid Mono-L-carnitine Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.